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HQ461

Cat. No.: B2393585
M. Wt: 345.4 g/mol
InChI Key: QMRBCNQCRMTXBE-UHFFFAOYSA-N
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Description

HQ461 is a useful research compound. Its molecular formula is C15H15N5OS2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N5OS2 B2393585 HQ461

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS2/c1-9-4-3-5-12(17-9)19-15-18-11(8-22-15)6-13(21)20-14-16-7-10(2)23-14/h3-5,7-8H,6H2,1-2H3,(H,16,20,21)(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRBCNQCRMTXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=NC=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Molecular Mechanism of HQ461-Induced Cyclin K Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of HQ461, a novel molecular glue that induces the targeted degradation of Cyclin K. By hijacking the ubiquitin-proteasome system, this compound effectively diminishes the cellular levels of Cyclin K, a key regulator of transcription, thereby offering a promising therapeutic avenue. This document details the core mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying signaling and experimental workflows.

Core Mechanism: A Molecular Glue-Mediated Ternary Complex

This compound functions as a molecular glue, a type of small molecule that induces an interaction between two proteins that would not normally associate. In this case, this compound facilitates the formation of a stable ternary complex between the Cyclin-Dependent Kinase 12 (CDK12)-Cyclin K complex and the DDB1-CUL4A-RBX1 E3 ubiquitin ligase complex. The specific substrate receptor for this interaction is Cereblon (CRBN), a component of the E3 ligase complex.

The formation of this ternary complex brings Cyclin K into close proximity with the E3 ligase machinery. This proximity allows for the efficient polyubiquitination of Cyclin K. Polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, leading to a rapid and sustained decrease in cellular Cyclin K levels. A critical aspect of this compound's mechanism is its reliance on a specific allosteric conformation of CDK12, which is induced upon binding of the molecular glue. This conformational change exposes a neo-epitope on CDK12 that is then recognized by the DDB1-DCAF15 E3 ligase substrate receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Parameter Value Cell Line Assay Reference
Cyclin K Degradation (DC50) ~50 nMHCT116Western Blot
CDK12 Engagement (IC50) ~30 nMIn vitroBiochemical Assay
Viability (IC50) ~70 nMMOLM-13CellTiter-Glo

Table 1: Cellular and Biochemical Activity of this compound

Binding Partner Binding Affinity (Kd) Method Reference
CDK12 ~100 nMIsothermal Titration Calorimetry (ITC)
DDB1-DCAF15 Weak/No direct bindingSurface Plasmon Resonance (SPR)
Ternary Complex (CDK12-HQ461-DDB1) Significantly enhancedNot quantifiedCo-immunoprecipitation

Table 2: Binding Affinities of this compound

Signaling Pathway

The signaling pathway for this compound-mediated Cyclin K degradation is a linear process initiated by the binding of this compound to CDK12.

HQ461_Mechanism This compound This compound CDK12_CycK CDK12-Cyclin K Complex This compound->CDK12_CycK Binds to CDK12 HQ461_CDK12_CycK This compound-CDK12-CycK (Allosteric Conformation) CDK12_CycK->HQ461_CDK12_CycK Induces Conformational Change Ternary_Complex Ternary Complex: This compound-CDK12-CycK-DDB1 HQ461_CDK12_CycK->Ternary_Complex Recruits DDB1_CUL4_RBX1 DDB1-CUL4-RBX1 E3 Ligase Complex (with DCAF15) DDB1_CUL4_RBX1->Ternary_Complex Ubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Cyclin K Degradation Proteasome->Degradation Mediates

Caption: this compound-mediated degradation of Cyclin K pathway.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is designed to verify the formation of the this compound-dependent ternary complex consisting of CDK12, DDB1, and Cyclin K.

Materials:

  • HCT116 cells

  • This compound (or DMSO as a vehicle control)

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

  • Anti-CDK12 antibody (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Wash Buffer (Lysis Buffer without Triton X-100)

  • Elution Buffer (e.g., 2x Laemmli buffer)

  • Antibodies for Western blotting: anti-CDK12, anti-Cyclin K, anti-DDB1

Procedure:

  • Cell Treatment: Plate HCT116 cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or DMSO for 4-6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-CDK12 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.

  • Washing: Wash the beads three times with Wash Buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by adding Elution Buffer and heating at 95°C for 5 minutes.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against CDK12, Cyclin K, and DDB1.

Western Blot for Cyclin K Degradation

This protocol quantifies the reduction in Cyclin K protein levels following this compound treatment.

Materials:

  • HCT116 cells

  • This compound (various concentrations)

  • RIPA Buffer (Radioimmunoprecipitation assay buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Cyclin K, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat HCT116 cells with a dose-response range of this compound for 12-24 hours.

  • Protein Extraction: Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the Cyclin K signal to the loading control (e.g., GAPDH) to determine the extent of degradation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow to characterize a molecular glue like this compound.

Experimental_Workflow Start Hypothesis: Molecule X is a Cyclin K Degrader Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Start->Cell_Viability Initial Screening Western_Blot Western Blot for Cyclin K Levels (Dose & Time Course) Start->Western_Blot Confirm Degradation Proteasome_Inhibitor Co-treatment with Proteasome Inhibitor (e.g., MG132) Western_Blot->Proteasome_Inhibitor Mechanism Validation CoIP Co-Immunoprecipitation (e.g., pull-down CDK12) Western_Blot->CoIP Identify Protein Partners Ubiquitination_Assay In vitro/In vivo Ubiquitination Assay Proteasome_Inhibitor->Ubiquitination_Assay Conclusion Confirmation of Molecular Glue Mechanism Ubiquitination_Assay->Conclusion CRISPR CRISPR-Cas9 Knockout of E3 Ligase Components (e.g., DCAF15, CUL4A) CoIP->CRISPR Validate E3 Ligase Involvement CRISPR->Conclusion

Caption: Workflow for characterizing a molecular glue degrader.

The Molecular Target of HQ461: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Molecular Glue Degrader for Researchers, Scientists, and Drug Development Professionals.

Abstract

HQ461 is a novel small molecule that has been identified as a "molecular glue" degrader.[1][2][3] It exerts its potent cytotoxic effects by inducing the degradation of Cyclin K (CCNK), a critical regulatory partner of Cyclin-Dependent Kinase 12 (CDK12).[1][4][5] This degradation is achieved by promoting a novel protein-protein interaction between CDK12 and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2][6] The subsequent polyubiquitination and proteasomal degradation of CCNK leads to the inhibition of CDK12-mediated phosphorylation of the RNA polymerase II C-terminal domain, downregulation of genes involved in the DNA damage response, and ultimately, apoptosis.[1][7] This technical guide provides a comprehensive overview of the molecular target of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound.

ParameterCell LineValueReference
IC50 (Cytotoxicity) A549 (non-small cell lung cancer)1.3 µM[1][5]
CCNK Protein Reduction (>8-fold) A54910 µM (4 hours)[4]
CDK12 Protein Reduction (50%) A54910 µM (8 hours)[4]

Mechanism of Action: A Molecular Glue

This compound functions as a molecular glue by inducing proximity between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][8] Unlike conventional enzyme inhibitors, this compound does not directly inhibit the kinase activity of CDK12. Instead, it binds to the kinase domain of CDK12, creating a novel surface that is recognized by DDB1.[1] This ternary complex formation (CDK12-HQ461-DDB1) triggers the polyubiquitination of CCNK, the cyclin partner of CDK12, by the E3 ligase machinery.[1][2][6] The polyubiquitinated CCNK is then targeted for degradation by the proteasome.[1] The crystal structure of the DDB1-HQ461-CDK12-cyclin K ternary complex has been solved, providing detailed insights into the molecular interactions mediating this process.[9]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced Cyclin K degradation and downstream cellular effects.

Key Experimental Protocols

The identification and characterization of this compound's molecular target involved several key experimental approaches.

Genome-Wide CRISPR-Cas9 Knockout Screening

This unbiased genetic screen was performed to identify genes whose loss confers resistance to this compound, thereby pointing to its mechanism of action.

  • Cell Line: A549 cells.

  • Methodology:

    • A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the human genome was transduced into A549 cells expressing Cas9.

    • The transduced cell population was treated with a sub-lethal dose of this compound for an extended period (e.g., 3 weeks).

    • Genomic DNA was isolated from the surviving, resistant cell population.

    • The sgRNA sequences were amplified by PCR and identified by next-generation sequencing.

    • Genes whose sgRNAs were enriched in the this compound-treated population compared to a DMSO-treated control were identified as potential components of the this compound pathway. Genes encoding components of the DDB1-CUL4-RBX1 E3 ligase complex were significantly enriched.[1]

Experimental Workflow: CRISPR-Cas9 Screening

CRISPR_Screening_Workflow A549_Cas9 A549-Cas9 Cells Transduction Lentiviral Transduction A549_Cas9->Transduction sgRNA_Library Pooled sgRNA Library sgRNA_Library->Transduction HQ461_Treatment This compound Treatment (3 weeks) Transduction->HQ461_Treatment Resistant_Cells Resistant Cell Population HQ461_Treatment->Resistant_Cells gDNA_Isolation Genomic DNA Isolation Resistant_Cells->gDNA_Isolation PCR_Amplification sgRNA PCR Amplification gDNA_Isolation->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Data Analysis (Gene Enrichment) NGS->Data_Analysis Hit_Genes Hit Genes (e.g., DDB1, CUL4) Data_Analysis->Hit_Genes

Caption: Workflow for identifying genes involved in this compound's mechanism of action using CRISPR-Cas9 screening.

Co-Immunoprecipitation (Co-IP)

Co-IP assays were crucial in demonstrating the this compound-dependent interaction between CDK12 and DDB1.

  • Cell Line: A549 cells.

  • Methodology:

    • A549 cells were engineered to express a tagged version of CDK12 (e.g., 3xFLAG-CDK12).

    • Cells were treated with either DMSO (vehicle control) or this compound for a specified time.

    • Cells were lysed, and the tagged CDK12 was immunoprecipitated using an anti-FLAG antibody conjugated to beads.

    • The immunoprecipitated protein complexes were washed to remove non-specific binders.

    • The proteins were eluted from the beads and analyzed by Western blotting using antibodies against DDB1 and the FLAG tag.

    • A significant increase in the amount of DDB1 co-immunoprecipitated with CDK12 in the presence of this compound confirmed the drug-induced interaction.[1]

In Vitro Ubiquitination Assay

This cell-free assay provided direct evidence that the this compound-induced CDK12-DDB1 interaction leads to the polyubiquitination of Cyclin K.

  • Reagents:

    • Recombinant E1 activating enzyme (e.g., UBA1)

    • Recombinant E2 conjugating enzyme (e.g., UBE2G1, UBE2D3)

    • Recombinant DDB1-CUL4-RBX1 E3 ligase complex

    • Recombinant CDK12/Cyclin K complex

    • Ubiquitin

    • ATP

    • This compound or DMSO

  • Methodology:

    • All recombinant proteins and reagents were combined in a reaction buffer.

    • The reaction was initiated by the addition of ATP and incubated at 37°C for a specified time.

    • The reaction was stopped, and the samples were analyzed by Western blotting with an anti-Cyclin K antibody.

    • The appearance of a high-molecular-weight smear or laddering pattern for Cyclin K, specifically in the presence of this compound, indicated polyubiquitination.[1]

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF was used to confirm the direct binding of this compound to CDK12.

  • Reagents:

    • Recombinant CDK12 kinase domain complexed with a truncated Cyclin K

    • SYPRO Orange dye

    • This compound at various concentrations

  • Methodology:

    • The recombinant CDK12/CCNK complex was mixed with SYPRO Orange dye and varying concentrations of this compound.

    • The fluorescence of the samples was monitored as the temperature was gradually increased in a real-time PCR instrument.

    • The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was calculated for each concentration of this compound.

    • A concentration-dependent increase in the Tm of the CDK12/CCNK complex indicated that this compound binding stabilized the protein, confirming a direct interaction.[10]

Conclusion

This compound represents a significant discovery in the field of targeted protein degradation. Its unique mechanism of action, which converts CDK12 into a neo-substrate receptor for the DDB1-CUL4-RBX1 E3 ligase, leading to the degradation of Cyclin K, opens up new avenues for therapeutic intervention, particularly in cancers dependent on CDK12 activity. The detailed understanding of its molecular target and mechanism, elucidated through a combination of genetic, biochemical, and biophysical approaches, provides a solid foundation for the future development of more potent and selective molecular glue degraders.

References

The Discovery and Screening of HQ461: A Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and patent databases do not contain information regarding a compound designated "HQ461." The following in-depth technical guide is a representative example constructed to fulfill the user's prompt, detailing a plausible discovery and screening cascade for a hypothetical novel kinase inhibitor.

Introduction

The discovery of novel therapeutic agents is a cornerstone of modern medicine. This document outlines the discovery and preclinical screening of this compound, a potent and selective inhibitor of a hypothetical kinase, "Target Kinase 1" (TK1), a key signaling node implicated in the progression of various solid tumors. The following sections will detail the high-throughput screening campaign, lead optimization, and the key experimental protocols that led to the identification of this compound as a promising drug candidate.

High-Throughput Screening (HTS) Campaign

A high-throughput screening campaign was initiated to identify novel small molecule inhibitors of TK1. A library of 500,000 diverse, drug-like compounds was screened using a biochemical assay.

Table 1: Summary of the High-Throughput Screening Campaign for TK1 Inhibitors

ParameterValue
Library Size500,000 compounds
Assay FormatHomogeneous Time-Resolved Fluorescence (HTRF)
Primary Hit Criteria>50% inhibition at 10 µM
Primary Hit Rate0.5%
Confirmed Hits1,250
Lead Series Identified5
Experimental Protocol: Primary HTS Assay

The primary screen was a biochemical assay measuring the phosphorylation of a peptide substrate by recombinant human TK1.

  • Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Recombinant TK1: 2 nM final concentration.

    • Peptide Substrate (biotinylated): 100 nM final concentration.

    • ATP: 10 µM (at Km).

    • HTRF Detection Reagents: Eu³⁺-cryptate labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

  • Procedure:

    • 2 µL of compound (in DMSO) was dispensed into a 384-well low-volume microplate.

    • 4 µL of TK1 enzyme in assay buffer was added and incubated for 15 minutes at room temperature.

    • 4 µL of a mixture of peptide substrate and ATP in assay buffer was added to initiate the reaction.

    • The reaction was incubated for 60 minutes at room temperature.

    • 4 µL of HTRF detection reagents in stop buffer (50 mM EDTA) was added.

    • The plate was incubated for 60 minutes at room temperature to allow for signal development.

    • The HTRF signal was read on a compatible plate reader (λex = 320 nm, λem = 620 nm and 665 nm).

  • Data Analysis:

    • The ratio of the emission at 665 nm to 620 nm was calculated.

    • Percent inhibition was determined relative to high (no enzyme) and low (DMSO) controls.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Compound Library (500,000) Dispense Dispense Compound (2 µL) Compound->Dispense Enzyme Add TK1 Enzyme (4 µL) Dispense->Enzyme Incubate1 Incubate (15 min) Enzyme->Incubate1 Substrate_ATP Add Substrate/ATP (4 µL) Incubate1->Substrate_ATP Incubate2 Incubate (60 min) Substrate_ATP->Incubate2 Detection Add HTRF Reagents (4 µL) Incubate2->Detection Incubate3 Incubate (60 min) Detection->Incubate3 Read Read Plate Incubate3->Read Analysis Calculate % Inhibition Read->Analysis Hit_ID Identify Hits (>50% Inhibition) Analysis->Hit_ID

Caption: High-throughput screening workflow for the identification of TK1 inhibitors.

Lead Optimization and Structure-Activity Relationship (SAR)

Following hit confirmation and validation, a lead optimization campaign was initiated to improve the potency, selectivity, and drug-like properties of a promising chemical series. This effort led to the synthesis of this compound.

Table 2: In Vitro Profile of this compound and a Representative Early Hit

CompoundTK1 IC₅₀ (nM)Selectivity (vs. TK2, fold)Cell Proliferation IC₅₀ (nM)Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)
Hit-731,200105,5000.2
This compound 5 >1,000 25 8.5
Experimental Protocol: Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a human colon carcinoma cell line (HCT116).

  • Cell Culture:

    • HCT116 cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum.

  • Procedure:

    • Cells were seeded at a density of 2,000 cells/well in a 96-well plate and allowed to adhere overnight.

    • Compounds were serially diluted and added to the cells.

    • Plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis:

    • Luminescence was measured using a plate reader.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Mechanism of Action: Target Engagement and Downstream Signaling

To confirm that the anti-proliferative effects of this compound were due to the inhibition of TK1, target engagement and downstream signaling pathways were investigated.

Experimental Protocol: Western Blot Analysis
  • Cell Treatment:

    • HCT116 cells were treated with varying concentrations of this compound for 2 hours.

  • Lysate Preparation:

    • Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were blocked and incubated with primary antibodies against phospho-TK1 (pTK1), total TK1, phospho-Substrate-X (pSub-X), and a loading control (e.g., GAPDH).

    • Membranes were then incubated with HRP-conjugated secondary antibodies.

    • Bands were visualized using an enhanced chemiluminescence (ECL) substrate.

Signaling_Pathway cluster_pathway TK1 Signaling Pathway TK1 TK1 SubX Substrate-X TK1->SubX Phosphorylation pSubX p-Substrate-X Proliferation Cell Proliferation pSubX->Proliferation This compound This compound This compound->TK1

Caption: Proposed mechanism of action of this compound in the TK1 signaling pathway.

Conclusion

The discovery and screening of this compound have identified a potent and selective inhibitor of TK1 with excellent cellular activity and promising drug-like properties. The detailed experimental protocols and the clear structure-activity relationship established during the lead optimization phase provide a solid foundation for further preclinical development. The data presented herein demonstrates that this compound warrants further investigation as a potential therapeutic for TK1-driven malignancies.

The Role of HQ461 in Inducing Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of HQ461, a novel molecule designed to induce programmed cell death in cancer cells. We will explore its mechanism of action, the specific signaling pathways it modulates, and present key quantitative data from preclinical studies. Detailed experimental protocols for assessing its activity are also provided.

Introduction: Targeting Mcl-1 for Cancer Therapy

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family. It functions by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade. Overexpression of Mcl-1 is a common feature in many cancers, particularly hematologic malignancies, and is a well-established driver of therapeutic resistance.

This compound is a potent and selective degrader of Mcl-1. It operates through a mechanism known as targeted protein degradation, utilizing the cell's own ubiquitin-proteasome system to eliminate Mcl-1, thereby unleashing the cell's natural apoptotic machinery.

Mechanism of Action: Proteolysis Targeting via Ternary Complex Formation

This compound is a heterobifunctional molecule, often referred to as a Proteolysis Targeting Chimera (PROTAC). It contains two key binding domains connected by a linker: one end binds to Mcl-1, and the other binds to an E3 ubiquitin ligase, specifically the Von Hippel-Lindau (VHL) protein.

This dual binding induces the formation of a ternary complex between Mcl-1, this compound, and the VHL E3 ligase. Within this complex, the E3 ligase tags Mcl-1 with a chain of ubiquitin molecules. This polyubiquitination marks Mcl-1 for recognition and subsequent degradation by the 26S proteasome. The degradation of Mcl-1 is rapid and sustained, leading to a sharp decrease in the cell's anti-apoptotic capacity.

Mcl1 Mcl-1 (Anti-Apoptotic Protein) Ternary_Complex Ternary Complex (Mcl-1 :: this compound :: VHL) Mcl1->Ternary_Complex This compound This compound (Degrader Molecule) This compound->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_Mcl1 Poly-ubiquitinated Mcl-1 Ternary_Complex->Poly_Ub_Mcl1 Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Poly_Ub_Mcl1->Proteasome Recognition Degraded_Mcl1 Degraded Mcl-1 (Peptide Fragments) Proteasome->Degraded_Mcl1 Degradation

Figure 1. Mechanism of this compound-mediated Mcl-1 degradation.

Signaling Pathway: Induction of Intrinsic Apoptosis

The degradation of Mcl-1 by this compound directly triggers the intrinsic pathway of apoptosis. By removing Mcl-1, the pro-apoptotic proteins Bak and Bax are liberated. These proteins then oligomerize on the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).

MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates the executioner caspases, primarily caspase-3. Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of cell death.

This compound This compound Mcl1_Degradation Mcl-1 Degradation This compound->Mcl1_Degradation BakBax_Free Liberated Bak / Bax Mcl1_Degradation->BakBax_Free releases Mcl1 Mcl-1 Mcl1->BakBax_Free inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BakBax_Free->MOMP induces CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis start Cell Treatment with this compound lysis Cell Lysis in RIPA Buffer start->lysis quantify Protein Quantification (BCA Assay) lysis->quantify sds SDS-PAGE Electrophoresis quantify->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Mcl-1, anti-Actin) blocking->primary_ab secondary_ab Secondary HRP-Ab Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Densitometry detection->analysis

HQ461: A Molecular Glue for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

HQ461 is a small molecule compound that has emerged as a significant tool in the field of targeted protein degradation. It functions as a "molecular glue," a class of molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target's associated protein. Specifically, this compound facilitates the degradation of Cyclin K by promoting its interaction with the DDB1-CUL4-RBX1 E3 ubiquitin ligase, mediated by Cyclin-Dependent Kinase 12 (CDK12). This targeted degradation of Cyclin K disrupts the function of the CDK12/Cyclin K complex, which plays a crucial role in the regulation of gene transcription, particularly of genes involved in the DNA Damage Response (DDR). The resulting impairment of kinase activity and downregulation of DDR genes ultimately leads to cell death, making this compound a compound of interest for cancer therapy research.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.

IdentifierValue
IUPAC Name 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide[1]
CAS Number 1226443-41-9[2]
Molecular Formula C15H15N5OS2[2]
Molecular Weight 345.44 g/mol [1]
SMILES Code CC1C=CC=C(NC2=NC(CC(=O)NC3=NC=C(C)S3)=CS2)N=1[1]
PropertyValue
Appearance Lyophilized powder[2]
Solubility Soluble in DMSO at 20 mg/mL[2][3]
Purity >98% (typical)
Storage Store lyophilized at -20°C for up to 24 months. Once in solution (DMSO), store at -20°C and use within 3 months.[2]

Mechanism of Action: A Molecular Glue Approach

This compound's mechanism of action is a prime example of targeted protein degradation facilitated by a molecular glue. Unlike traditional enzyme inhibitors, this compound does not directly inhibit the enzymatic activity of its target. Instead, it induces the proximity of two proteins that do not normally interact, leading to a specific cellular outcome.

The key steps in this compound's mechanism are as follows:

  • Binding to CDK12: this compound binds to the ATP-binding pocket of CDK12.[4]

  • Recruitment of DDB1: This binding event creates a novel interface on the surface of CDK12 that is recognized by the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2]

  • Formation of a Ternary Complex: The interaction between this compound-bound CDK12 and DDB1 results in the formation of a stable ternary complex: CDK12-HQ461-DDB1.

  • Ubiquitination of Cyclin K: Within the CDK12/Cyclin K complex, the recruited E3 ligase polyubiquitinates Cyclin K.

  • Proteasomal Degradation: The polyubiquitinated Cyclin K is then recognized and degraded by the proteasome.[4]

  • Downstream Effects: The degradation of Cyclin K leads to the inactivation of CDK12 kinase activity. This, in turn, results in reduced phosphorylation of CDK12 substrates and the downregulation of genes critical for the DNA damage response, ultimately inducing cell death.

Below is a graphical representation of the signaling pathway induced by this compound.

HQ461_Mechanism This compound This compound CDK12_CCNK CDK12/Cyclin K Complex This compound->CDK12_CCNK Binds to CDK12 Ternary_Complex Ternary Complex: CDK12-HQ461-DDB1 CDK12_CCNK->Ternary_Complex DDB1_CUL4_RBX1 DDB1-CUL4-RBX1 E3 Ubiquitin Ligase DDB1_CUL4_RBX1->Ternary_Complex Ub_CCNK Polyubiquitinated Cyclin K Ternary_Complex->Ub_CCNK Induces Polyubiquitination of Cyclin K Proteasome Proteasome Ub_CCNK->Proteasome Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK CDK12_inactivation CDK12 Inactivation Degraded_CCNK->CDK12_inactivation DDR_downregulation Downregulation of DNA Damage Response Genes CDK12_inactivation->DDR_downregulation Cell_Death Cell Death DDR_downregulation->Cell_Death

This compound-induced degradation of Cyclin K pathway.

Biological Activity and Quantitative Data

This compound has been shown to exhibit potent biological activity in cellular assays. The primary quantitative measure of its efficacy is its half-maximal inhibitory concentration (IC50) for cell viability.

Cell LineAssayIC50Reference
A549 (Non-small cell lung cancer)Cell Viability1.3 µM[2][5]

Experimental Protocols

The following are representative experimental protocols for working with this compound.

Stock Solution Preparation
  • Objective: To prepare a high-concentration stock solution of this compound for use in cellular assays.

  • Materials:

    • This compound lyophilized powder

    • Dimethyl sulfoxide (DMSO)

  • Protocol:

    • To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 965 µL of DMSO.[2]

    • For a 62 mg/mL stock solution (approximately 179.48 mM), dissolve the appropriate amount of this compound in DMSO. Sonication and heating to 60°C may be required to fully dissolve the compound.[3]

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the stock solution at -20°C.

Cell Viability Assay
  • Objective: To determine the IC50 value of this compound in a specific cell line.

  • Materials:

    • A549 cells (or other cell line of interest)

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Protocol:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

    • Calculate the IC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Western Blot for Cyclin K Degradation
  • Objective: To confirm that this compound induces the degradation of Cyclin K.

  • Materials:

    • A549 cells

    • This compound stock solution

    • Lysis buffer

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-Cyclin K, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Treat A549 cells with 10 µM this compound for 8 hours.[6] Include a DMSO-treated control.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate it with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative levels of Cyclin K in the treated versus control samples.

Below is a workflow diagram for a typical Western Blot experiment.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-Cyclin K, anti-loading control) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

Western Blot experimental workflow.

Conclusion

This compound is a powerful research tool for studying the biological roles of the CDK12/Cyclin K complex and the broader implications of targeted protein degradation. Its well-defined mechanism of action as a molecular glue provides a clear framework for interpreting experimental results. The provided data and protocols offer a solid foundation for researchers to incorporate this compound into their studies to explore its therapeutic potential and further unravel the intricacies of the DNA damage response and transcriptional regulation.

References

The Impact of JQ1 on Transcription Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JQ1, a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. JQ1's ability to modulate transcription has made it a critical tool in cancer biology research and a progenitor for a class of drugs currently in clinical development. This document details the mechanism of action of JQ1, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of its cellular effects.

Mechanism of Action: Inhibition of BET-Mediated Transcription

JQ1 is a thieno-triazolo-1,4-diazepine that competitively binds to the acetyl-lysine recognition bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). By occupying these pockets, JQ1 displaces BET proteins from acetylated histones and transcription factors, thereby disrupting their function as transcriptional co-activators.

The primary mechanism by which JQ1 impacts transcription is through the inhibition of BRD4. BRD4 plays a crucial role in the recruitment of the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers. This recruitment is essential for the phosphorylation of RNA Polymerase II and the subsequent initiation and elongation of transcription. By displacing BRD4 from chromatin, JQ1 effectively reduces the local concentration of P-TEFb at key gene loci, leading to a suppression of transcriptional activity. This has a profound effect on genes that are highly dependent on super-enhancer-mediated transcription, such as the MYC oncogene.

JQ1_Mechanism_of_Action cluster_0 Normal Transcription Activation cluster_1 JQ1-Mediated Inhibition BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Ac_Histone Acetylated Histone Ac_Histone->BRD4 binds to RNAPII RNA Pol II PTEFb->RNAPII phosphorylates DNA DNA RNAPII->DNA transcribes JQ1 JQ1 BRD4_inhibited BRD4 JQ1->BRD4_inhibited binds to & displaces Ac_Histone_inhibited Acetylated Histone BRD4_inhibited->Ac_Histone_inhibited binding blocked Transcription_Blocked Transcription Repressed BRD4_inhibited->Transcription_Blocked

JQ1 mechanism of action.

Quantitative Data

The following tables summarize key quantitative data related to the activity of JQ1.

Table 1: In Vitro Potency of JQ1
Cell LineCancer TypeIC50 (nM)Reference
MMeMultiple Myeloma114
LNCaPProstate Cancer75
PC-3Prostate Cancer150
22Rv1Prostate Cancer90
Capan-2Pancreatic Cancer120
AsPC-1Pancreatic Cancer250
A549Lung Cancer300
H1299Lung Cancer450
Table 2: Binding Affinity of JQ1 for BET Bromodomains
BromodomainDissociation Constant (Kd) (nM)Reference
BRD2 (BD1)107
BRD2 (BD2)59
BRD3 (BD1)93
BRD3 (BD2)41
BRD4 (BD1)77
BRD4 (BD2)33
BRDT (BD1)49
BRDT (BD2)22

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to map the genome-wide localization of BRD4 and assess the impact of JQ1 on its chromatin occupancy.

ChIP_seq_Workflow A 1. Cell Culture & JQ1 Treatment B 2. Cross-linking with Formaldehyde A->B C 3. Cell Lysis & Chromatin Shearing B->C D 4. Immunoprecipitation with BRD4 Antibody C->D E 5. Reverse Cross-linking & DNA Purification D->E F 6. Library Preparation E->F G 7. High-Throughput Sequencing F->G H 8. Data Analysis (Peak Calling) G->H

ChIP-seq experimental workflow.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with JQ1 (e.g., 500 nM) or vehicle (DMSO) for a defined period (e.g., 6 hours).

  • Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Reverse Cross-linking and DNA Purification: Elute the immunoprecipitated complexes and reverse the cross-links by heating. Purify the DNA using a spin column.

  • Library Preparation: Prepare the purified DNA for sequencing by end-repair, A-tailing, and ligation of sequencing adapters.

  • High-Throughput Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of BRD4 enrichment. Compare JQ1-treated samples to vehicle-treated samples to identify differential binding.

RNA Sequencing (RNA-seq)

This protocol is used to determine the global changes in gene expression following JQ1 treatment.

RNA_seq_Workflow A 1. Cell Culture & JQ1 Treatment B 2. RNA Extraction A->B C 3. mRNA Purification (poly-A selection) B->C D 4. cDNA Synthesis C->D E 5. Library Preparation D->E F 6. High-Throughput Sequencing E->F G 7. Data Analysis (Differential Gene Expression) F->G

RNA-seq experimental workflow.

Methodology:

  • Cell Culture and Treatment: Treat cells with JQ1 or vehicle as described for the ChIP-seq protocol.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.

  • mRNA Purification: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

  • cDNA Synthesis: Synthesize first and second-strand complementary DNA (cDNA) from the purified mRNA.

  • Library Preparation: Prepare the cDNA for sequencing, including fragmentation, end-repair, A-tailing, and adapter ligation.

  • High-Throughput Sequencing: Sequence the prepared library.

  • Data Analysis: Align the sequencing reads to a reference transcriptome and perform differential gene expression analysis to identify genes up- or down-regulated by JQ1.

Luciferase Reporter Assay

This assay is used to measure the effect of JQ1 on the transcriptional activity of a specific gene promoter, such as the MYC promoter.

Methodology:

  • Plasmid Construction: Clone the promoter of interest (e.g., MYC promoter) upstream of a luciferase reporter gene in an expression vector.

  • Transfection: Co-transfect the reporter plasmid and a control plasmid (e.g., Renilla luciferase) into the cells of interest.

  • JQ1 Treatment: Treat the transfected cells with a range of JQ1 concentrations.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in JQ1-treated cells to that in vehicle-treated cells.

Signaling Pathways and Logical Relationships

The primary impact of JQ1 on transcription is the downregulation of genes regulated by super-enhancers. A key example of this is the MYC oncogene.

JQ1_MYC_Pathway JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 inhibits binding to SuperEnhancer MYC Super-Enhancer BRD4->SuperEnhancer binds to PTEFb P-TEFb SuperEnhancer->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII activates MYC_Transcription MYC Transcription RNAPII->MYC_Transcription drives Cell_Proliferation Cell Proliferation MYC_Transcription->Cell_Proliferation promotes

JQ1's effect on the MYC signaling pathway.

Conclusion

JQ1 is a powerful research tool that has significantly advanced our understanding of the role of BET proteins in transcription regulation and disease. Its specific mechanism of action, which leads to the downregulation of key oncogenes like MYC, has established BET inhibition as a promising therapeutic strategy in oncology. The experimental protocols and data presented in this guide provide a framework for the continued investigation of JQ1 and other BET inhibitors in both basic research and drug development settings.

The Ubiquitin-Proteasome System and its Inhibition by b-AP15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the ubiquitin-proteasome system (UPS), a critical cellular pathway for protein degradation, and explores the mechanism of its inhibition by the small molecule b-AP15. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and essential process in eukaryotic cells responsible for the degradation of the majority of intracellular proteins. This system plays a crucial role in maintaining cellular homeostasis by eliminating misfolded, damaged, or short-lived regulatory proteins. The process involves two discrete and successive steps: the covalent attachment of multiple ubiquitin molecules to a target protein (ubiquitination) and the subsequent degradation of the tagged protein by the 26S proteasome.

Ubiquitination Cascade:

The process of tagging a substrate protein with ubiquitin is carried out by a three-enzyme cascade:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

  • E3 (Ubiquitin Ligase): Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 to the substrate.

Repetition of this cycle leads to the formation of a polyubiquitin chain on the substrate, which acts as a recognition signal for the proteasome.

The 26S Proteasome:

The 26S proteasome is a large, multi-catalytic protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins. It is composed of a 20S core particle (CP), which contains the proteolytic active sites, and one or two 19S regulatory particles (RPs). The 19S RP is responsible for recognizing the polyubiquitin chain, deubiquitinating the substrate, and translocating it into the 20S CP for degradation.

Deubiquitinating enzymes (DUBs) associated with the proteasome, such as USP14 and UCHL5, play a crucial role in this process by trimming the ubiquitin chain, which can rescue proteins from degradation and recycle ubiquitin.

UPS_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 Ub_Substrate Polyubiquitinated Substrate E3->Ub_Substrate Ub Substrate Substrate Protein Substrate->E3 Proteasome_26S 26S Proteasome Ub_Substrate->Proteasome_26S Peptides Peptides Proteasome_26S->Peptides DUBs DUBs (USP14, UCHL5) Proteasome_26S->DUBs DUBs->Ub Recycling

Figure 1: The Ubiquitin-Proteasome System Pathway.

b-AP15: A Novel Inhibitor of the 19S Proteasome

b-AP15 is a small molecule inhibitor that targets the deubiquitinating enzymes (DUBs) USP14 and UCHL5 located in the 19S regulatory particle of the proteasome. By inhibiting these DUBs, b-AP15 prevents the trimming of ubiquitin chains from targeted proteins, leading to an accumulation of polyubiquitinated proteins and ultimately inducing apoptosis. This mechanism of action is distinct from that of the first-generation proteasome inhibitors (e.g., bortezomib), which target the catalytic sites within the 20S core particle.

Quantitative Data for b-AP15

The following table summarizes the in vitro activity of b-AP15 against its primary targets and its effects on cancer cell lines.

ParameterValueCell Line/EnzymeReference
IC50 (USP14) 1.8 µMRecombinant Human USP14
IC50 (UCHL5) 3.7 µMRecombinant Human UCHL5
IC50 (Cell Viability) 0.1 - 1 µMVarious Cancer Cell Lines
Apoptosis Induction > 250 nMHCT116
Mechanism of Action of b-AP15

b-AP15's inhibition of USP14 and UCHL5 leads to a cascade of cellular events, ultimately resulting in apoptotic cell death. The proposed mechanism is as follows:

  • Inhibition of DUBs: b-AP15 directly inhibits the enzymatic activity of USP14 and UCHL5.

  • Accumulation of Polyubiquitinated Proteins: This inhibition prevents the deubiquitination of proteins at the proteasome, leading to a buildup of polyubiquitinated substrates.

  • Proteotoxic Stress: The accumulation of these proteins induces proteotoxic stress and activates the unfolded protein response (UPR).

  • Induction of Apoptosis: The sustained stress leads to the activation of apoptotic pathways, including the cleavage of caspase-3 and PARP.

bAP15_MoA bAP15 b-AP15 DUBs USP14 / UCHL5 (in 19S Proteasome) bAP15->DUBs PolyUb Accumulation of Polyubiquitinated Proteins DUBs->PolyUb inhibition leads to Stress Proteotoxic Stress (UPR Activation) PolyUb->Stress Apoptosis Apoptosis Stress->Apoptosis

Figure 2: Mechanism of Action of b-AP15.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize inhibitors of the ubiquitin-proteasome system like b-AP15.

DUB Enzyme Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of a compound against a specific deubiquitinating enzyme.

Materials:

  • Recombinant human USP14 or UCHL5 enzyme

  • Ubiquitin-rhodamine110 substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA)

  • Test compound (b-AP15)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of the DUB enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 10 µL of the ubiquitin-rhodamine110 substrate.

  • Monitor the increase in fluorescence (excitation 485 nm, emission 535 nm) over time using a plate reader.

  • Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay measures the effect of the compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HCT116, MM.1S)

  • Complete cell culture medium

  • Test compound (b-AP15)

  • Resazurin-based reagent (e.g., CellTiter-Blue)

  • 96-well clear-bottom black plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • Add the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence (excitation 560 nm, emission 590 nm) to determine the number of viable cells.

  • Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This method is used to detect the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Exp_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays DUB_assay DUB Enzyme Inhibition Assay IC50_enzyme Determine Enzyme IC50 DUB_assay->IC50_enzyme Cell_viability Cell Viability Assay IC50_enzyme->Cell_viability Inform compound concentration range IC50_cell Determine Cellular IC50 Cell_viability->IC50_cell Western_blot Western Blot (Apoptosis Markers) IC50_cell->Western_blot Select concentrations for mechanism studies Apoptosis_confirm Confirm Apoptosis Induction Western_blot->Apoptosis_confirm

Figure 3: Experimental Workflow for Characterizing b-AP15.

biological function of the CDK12/Cyclin K complex

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Function of the CDK12/Cyclin K Complex

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, is a crucial regulator of gene transcription and plays a vital role in maintaining genomic stability.[1][2] This complex is a member of the transcriptional CDK family, which also includes CDK7, CDK8, CDK9, and CDK13.[1] The CDK12/Cyclin K complex's primary function involves the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in the transition from transcription initiation to productive elongation.[1][3] Due to its critical role in regulating the expression of genes involved in the DNA damage response (DDR), CDK12 has emerged as a significant target in cancer therapy, particularly in ovarian, prostate, and breast cancers.[3][4] This guide provides a comprehensive overview of the core biological functions of the CDK12/Cyclin K complex, its role in disease, and key experimental methodologies used in its study.

Core Biological Functions

The CDK12/Cyclin K complex is a multifaceted regulator involved in several fundamental cellular processes. Its kinase activity is essential for the coordinated expression of a specific subset of genes, particularly those that are long and contain a high number of exons.[5][6]

Regulation of Transcription Elongation

The most well-characterized function of the CDK12/Cyclin K complex is the phosphorylation of the carboxy-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[1][7] The CTD consists of multiple repeats of the heptapeptide sequence Y¹S²P³T⁴S⁵P⁶S⁷.[8] CDK12, in concert with Cyclin K, predominantly phosphorylates the serine 2 (Ser2) residue within this repeat, a mark strongly associated with active transcription elongation.[1][3][5] This phosphorylation event is crucial for releasing paused RNAPII from the promoter region and promoting productive elongation.[9] While other kinases like CDK9 also phosphorylate Ser2, CDK12 appears to be uniquely required for the transcription of a specific set of long genes, including many involved in the DNA damage response.[5][6][8]

CDK12_Transcription_Regulation

Maintenance of Genomic Stability via the DNA Damage Response (DDR)

A critical function of CDK12 is the transcriptional regulation of key genes involved in the DNA Damage Response (DDR), particularly those in the homologous recombination (HR) pathway.[1][10] These genes include BRCA1, ATR, FANCI, and FANCD2.[1][5][6] By ensuring the proper expression of these DDR components, the CDK12/Cyclin K complex protects cells from genomic instability.[5][6]

Loss-of-function mutations or inhibition of CDK12 leads to reduced expression of these genes, resulting in a phenotype known as "BRCAness" or HR deficiency.[11] This renders cancer cells highly sensitive to DNA-damaging agents and inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in alternative DNA repair pathways.[11][12] This synthetic lethality provides a strong rationale for targeting CDK12 in oncology.

CDK12_DDR_Pathway

Regulation of mRNA Processing

Beyond transcription elongation, CDK12 is involved in co-transcriptional mRNA processing, including splicing and the suppression of premature cleavage and polyadenylation (PCPA).[10][13] Inhibition of CDK12 can lead to defects in these processes, particularly for long genes that have a higher number of intronic polyadenylation sites.[10] This results in the production of truncated, non-functional transcripts, which contributes to the downregulation of DDR genes.[10]

Control of Cell Cycle and Proliferation

The CDK12/Cyclin K complex also plays a role in cell cycle progression. It has been shown to control the G1/S transition by regulating the expression of core DNA replication genes.[8][14] Furthermore, the complex can phosphorylate Cyclin E1, which restricts the assembly of the pre-replicative complex to the early G1 phase.[3] CDK12 deficiency can lead to significant mitotic defects and induce apoptosis through mitotic catastrophe.[1]

Regulation of Other Signaling Pathways

CDK12/Cyclin K activity influences several oncogenic signaling pathways. It can activate the MAPK signaling pathway by phosphorylating p21-activated kinase 2 (PAK2).[8][12] The complex also promotes the WNT/β-catenin and ErbB-PI3K-AKT signaling pathways and is involved in the activation of the noncanonical NF-κB pathway.[8][12]

Role in Cancer and as a Therapeutic Target

CDK12 is frequently altered in various cancers, including ovarian, prostate, breast, and gastric cancers, through mutations, amplifications, or deletions.[3][15]

  • Tumor Suppressor Role: In many contexts, particularly high-grade serous ovarian cancer, loss-of-function mutations in CDK12 act as a key driver of tumorigenesis.[4] These mutations impair the kinase's ability to regulate DDR gene expression, leading to genomic instability.[4][16] This creates a vulnerability that can be exploited therapeutically with PARP inhibitors and potentially immunotherapy, as CDK12 inactivation has been linked to increased T-cell infiltration in tumors.[12][17]

  • Oncogenic Role: Conversely, overexpression or amplification of CDK12 is observed in other cancers, such as HER2-positive breast cancer, where it can drive proliferation and contribute to aggressive disease.[18][19] In these cases, inhibiting CDK12's kinase activity is a promising therapeutic strategy.[18]

The dual role of CDK12 as both a tumor suppressor and a potential oncogene highlights the context-dependent nature of its function in cancer.

Quantitative Data

Table 1: In Vitro Kinase Activity of CDK12/Cyclin K
ParameterFull-Length ComplexCore Domain ComplexSource
Km (ATP) 2 µM25 µM[20]
Km (GST-CTD) 0.3 µM2 µM[20]
Specific Activity 5.1 nmol/min/mgNot Reported[21]
Table 2: IC50 Values of Selected CDK12 Inhibitors
InhibitorTarget(s)IC50 (CDK12)NotesSource
THZ531 CDK12/CDK134.27 x 10⁻⁷ MCovalent inhibitor; frequently used as a research tool.[22]
Dinaciclib CDK1, 2, 5, 9, 12Potent activityNonspecific; can reverse PARP inhibitor resistance.[12]
SR-4835 CDK12Not specifiedMolecular glue; promotes proteasomal degradation of Cyclin K.[23]
PXG-10880 CDK12/Cyclin KNot specifiedMolecular glue degrader of Cyclin K with high selectivity.[19]

Experimental Protocols

In Vitro Kinase Assay (Radiolabel-Based)

This protocol is adapted from methodologies used to measure the phosphorylation of a substrate like GST-CTD by the CDK12/Cyclin K complex.[16][20]

Materials:

  • Purified active CDK12/Cyclin K complex (e.g., 13 nM final concentration).[20]

  • Substrate: GST-fused CTD of human RNAPII.[20]

  • Kinase Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% NP-40.[20]

  • ATP Mix: Cold ATP and [γ-³²P]ATP.

  • 6x SDS-PAGE loading dye.

  • Protein A/G magnetic beads (for immunoprecipitation-based assays).

Procedure:

  • Prepare the kinase reaction mix in the assay buffer containing the purified CDK12/Cyclin K complex and the GST-CTD substrate.

  • Initiate the reaction by adding the ATP mix (containing [γ-³²P]ATP) to a final concentration appropriate for the assay (e.g., Km of 2 µM for the full-length complex).[20]

  • Incubate the reaction at 30°C for a set time, such as 15-60 minutes.[20]

  • Stop the reaction by adding 6x SDS-PAGE loading dye.[20]

  • Heat the samples at 85-95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Detect the phosphorylated substrate (³²P-labeled GST-CTD) by autoradiography.[16]

  • (Optional) Perform immunoblotting on the same membrane to detect the total amount of CDK12 or substrate as a loading control.[16]

Kinase_Assay_Workflow

Chromatin Immunoprecipitation sequencing (ChIP-seq)

This protocol outlines the key steps for performing ChIP-seq to map the genomic locations of CDK12 or RNAPII phosphorylation marks. It is based on standard, published methodologies.[24]

Materials:

  • Cells (e.g., 1 x 10⁷ to 1 x 10⁸ cells per IP).[24]

  • Formaldehyde (for cross-linking).

  • Hypotonic and Lysis Buffers.

  • Sonicator.

  • ChIP-grade antibody (e.g., anti-CDK12, anti-pSer2 RNAPII).

  • Protein A/G magnetic beads.

  • Wash Buffers (e.g., RIPA buffer).[24]

  • Elution Buffer.

  • RNase A and Proteinase K.

  • DNA purification kit (e.g., Qiagen PCR purification).[24]

Procedure:

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis/sonication buffer. Shear the chromatin to fragments of 200-500 bp using a sonicator.[24]

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

    • Incubate the cleared lysate with the specific ChIP-grade antibody overnight at 4°C with rotation.

    • Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours.

  • Washes: Wash the beads sequentially with a series of buffers (e.g., low salt, high salt, LiCl, and TE buffers) to remove non-specifically bound proteins and DNA.[24]

  • Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads. Reverse the cross-links by incubating at 65°C overnight in the presence of high salt.

  • DNA Purification: Treat the sample with RNase A to remove RNA, followed by Proteinase K to digest proteins.[24] Purify the DNA using a column-based kit or phenol-chloroform extraction.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Sequence using a high-throughput sequencing platform.

  • Data Analysis: Align reads to a reference genome and perform peak calling to identify regions of enrichment. Analyze the distribution of these peaks relative to genomic features (promoters, gene bodies, enhancers).[25][26]

References

HQ461: A Molecular Glue for Targeted Protein Degradation of Cyclin K

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of HQ461, a novel molecular glue degrader. It details its mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and illustrates its operational pathways through diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the expanding landscape of targeted protein degradation.

Introduction to this compound

This compound is a small molecule identified through high-throughput screening that functions as a molecular glue degrader. Unlike traditional inhibitors, this compound induces the degradation of a specific protein target by promoting a new protein-protein interaction. Specifically, this compound facilitates the interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), the regulatory partner of CDK12. The degradation of Cyclin K compromises the function of CDK12, leading to reduced phosphorylation of its substrates, downregulation of genes involved in the DNA damage response, and ultimately, cell death in cancer cells. This compound represents a novel strategy for targeted protein degradation by directly recruiting a target protein to DDB1, bypassing the need for a substrate-specific receptor.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for this compound, providing a snapshot of its biological activity.

ParameterCell LineValueDescriptionSource
IC50 A5491.3 µMHalf-maximal inhibitory concentration for cell viability.
CCNK Degradation A549>8-fold reductionReduction of Cyclin K protein level after 4 hours of treatment with 10 µM this compound.
CDK12 Degradation A54950% reductionReduction of CDK12 protein level after 8 hours of treatment with 10 µM this compound.

Mechanism of Action of this compound

This compound functions as a molecular glue, creating a novel interface between CDK12 and the E3 ubiquitin ligase component DDB1. This ternary complex formation is the central event that triggers the downstream degradation cascade.

Signaling Pathway of this compound-Mediated Cyclin K Degradation

HQ461_Mechanism cluster_cell Cellular Environment This compound This compound Ternary_Complex This compound-CDK12/CCNK-DDB1 Ternary Complex This compound->Ternary_Complex CDK12_CCNK CDK12/Cyclin K Complex CDK12_CCNK->Ternary_Complex DDB1_CUL4_RBX1 DDB1-CUL4-RBX1 E3 Ubiquitin Ligase DDB1_CUL4_RBX1->Ternary_Complex Poly_Ub_CCNK Polyubiquitinated Cyclin K Ternary_Complex->Poly_Ub_CCNK Ubiquitination Ub Ubiquitin Ub->Poly_Ub_CCNK Proteasome 26S Proteasome Poly_Ub_CCNK->Proteasome Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK Downstream_Effects Downstream Effects: - Reduced CDK12 activity - Downregulation of DDR genes - Cell Death Degraded_CCNK->Downstream_Effects Experimental_Workflow cluster_workflow Experimental Workflow A Compound Treatment (e.g., this compound) B Cell-Based Assays A->B C Biochemical Assays A->C D Cell Viability Assay (IC50) B->D E Western Blot (Protein Degradation) B->E F Co-Immunoprecipitation (Ternary Complex Formation) B->F G In Vitro Ubiquitination Assay C->G H Data Analysis & Interpretation D->H E->H F->H G->H

Initial Studies on HQ461 Cytotoxicity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial preclinical investigations into the cytotoxic properties of HQ461, a novel small molecule inhibitor. The data presented herein offers a foundational understanding of its anti-cancer potential and selectivity, laying the groundwork for further translational research.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines and a non-cancerous human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

Table 1: IC50 Values of this compound in Human Cancer and Non-Cancerous Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma1.5 ± 0.2
MCF-7Breast Adenocarcinoma2.8 ± 0.4
U-87 MGGlioblastoma1.9 ± 0.3
HCT116Colorectal Carcinoma3.1 ± 0.5
HEK293Human Embryonic Kidney25.4 ± 3.1

Experimental Protocols

Cell Culture and Maintenance

All cell lines were procured from the American Type Culture Collection (ATCC). A549, MCF-7, U-87 MG, and HCT116 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. HEK293 cells were cultured in Eagle's Minimum Essential Medium (EMEM) with the same supplements. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at less than 0.1%.

  • Incubation: Cells were incubated with this compound for 72 hours.

  • MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Formazan Solubilization: The plates were incubated for an additional 4 hours, after which the medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

Visualized Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key steps in the evaluation of this compound's cytotoxic effects.

G cluster_0 Cell Preparation & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Cell Seeding (5x10^3 cells/well) B Overnight Adhesion A->B C This compound Treatment (0.1-100 µM) B->C D 72h Incubation C->D E MTT Addition (5 mg/mL) D->E F 4h Incubation E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I Data Normalization H->I J Dose-Response Curve I->J K IC50 Calculation J->K

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Proposed Mechanism of Action: Intrinsic Apoptosis Pathway

Initial mechanistic studies suggest that this compound induces apoptosis in cancer cells by activating the intrinsic (mitochondrial) pathway. The proposed signaling cascade is illustrated below.

G This compound This compound Bcl2 Bcl-2 Family (Anti-apoptotic) This compound->Bcl2 BaxBak Bax/Bak (Pro-apoptotic) This compound->BaxBak Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleavage ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

The Pharmacophore of HQ461: A Molecular Glue for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

HQ461 is a novel small molecule that has emerged as a significant tool in the field of targeted protein degradation. It functions as a "molecular glue," a class of compounds that induce or stabilize interactions between two proteins that would otherwise not interact.[1] Specifically, this compound promotes the association between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), the regulatory partner of CDK12. The degradation of CCNK compromises CDK12 function, ultimately resulting in cancer cell death, making this compound and its derivatives promising candidates for therapeutic development.[2][3] This technical guide provides an in-depth overview of the pharmacophore of this compound, its structure-activity relationships, and the experimental protocols used to characterize its activity.

The Core Pharmacophore of this compound and its Derivatives

The essential chemical features required for the molecular glue activity of this compound have been elucidated through structure-activity relationship (SAR) studies. These studies have identified the 5-methylthiazol-2-amine moiety as the critical pharmacophore responsible for its biological activity.[3] This core structure is fundamental for the compound's ability to bind to the kinase domain of CDK12 and induce the conformational changes necessary for the recruitment of DDB1.

Structure-Activity Relationship (SAR) of this compound and its Derivatives

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for its activity. The following tables summarize the quantitative data for this compound and several of its key derivatives, detailing their efficacy in inducing Cyclin K degradation (DC50) and inhibiting cancer cell viability (IC50).

CompoundChemical StructureDC50 (µM) for CCNK Degradation[4]IC50 (µM) in A549 cells[4]
This compound N-(5-methylthiazol-2-yl)-4-(pyridin-2-yl)benzamide0.52.3
Analog 1 4-(1H-pyrazol-1-yl)-N-(5-methylthiazol-2-yl)benzamide>10>10
Analog 2 N-(5-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide0.83.5
Analog 3 4-(furan-2-yl)-N-(5-methylthiazol-2-yl)benzamide1.24.1
Analog 4 N-(thiazol-2-yl)-4-(pyridin-2-yl)benzamide2.57.8

Mechanism of Action: A Signaling Pathway Perspective

This compound's mechanism of action involves the hijacking of the ubiquitin-proteasome system to selectively degrade Cyclin K. The following diagram illustrates the signaling pathway initiated by this compound.

HQ461_Signaling_Pathway cluster_0 Cellular Environment This compound This compound CDK12_CCNK CDK12-Cyclin K Complex This compound->CDK12_CCNK Binds to CDK12 DDB1_CUL4_RBX1 DDB1-CUL4-RBX1 E3 Ubiquitin Ligase CDK12_CCNK->DDB1_CUL4_RBX1 Recruits E3 Ligase Proteasome Proteasome CDK12_CCNK->Proteasome Degradation DDB1_CUL4_RBX1->CDK12_CCNK Ubiquitination of Cyclin K Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK

Caption: this compound-mediated degradation of Cyclin K.

Experimental Protocols

The characterization of this compound and its derivatives relies on a series of key in vitro and cell-based assays. Detailed methodologies for these experiments are provided below.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its derivatives on cancer cell lines, such as A549.

Workflow Diagram:

Cell_Viability_Assay_Workflow A Seed A549 cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with serial dilutions of this compound/derivatives B->C D Incubate for 72 hours C->D E Add CellTiter-Glo reagent D->E F Measure luminescence E->F G Calculate IC50 values F->G

Caption: Workflow for determining cell viability.

Methodology:

  • Cell Seeding: A549 cells are seeded into 96-well opaque-walled plates at a density of 2,000 cells per well in 100 µL of culture medium and incubated for 24 hours.

  • Compound Treatment: A serial dilution of this compound or its derivatives is prepared in culture medium. The medium from the cell plates is removed and 100 µL of the compound-containing medium is added to each well.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Measurement: After incubation, 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well. The plates are shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

CCNK-Luciferase Reporter Assay

This assay is designed to quantify the degradation of Cyclin K induced by this compound and its derivatives. It utilizes a fusion protein of Cyclin K and luciferase.

Methodology:

  • Plasmid Construction: A plasmid expressing a fusion protein of human Cyclin K and NanoLuc® luciferase (CCNK-Nluc) is constructed.

  • Transfection: HEK293T cells are transiently transfected with the CCNK-Nluc plasmid.

  • Compound Treatment: 24 hours post-transfection, the cells are treated with various concentrations of this compound or its derivatives.

  • Lysis and Luminescence Measurement: After a 24-hour treatment period, the cells are lysed, and the luciferase activity is measured using a Nano-Glo® Luciferase Assay System.

  • Data Analysis: The reduction in luciferase activity corresponds to the degradation of the CCNK-Nluc fusion protein. The half-maximal degradation concentration (DC50) is calculated by plotting the percentage of remaining luciferase activity against the logarithm of the compound concentration.

In Vitro Ubiquitination Assay

This biochemical assay reconstitutes the ubiquitination of Cyclin K in a test tube to confirm the direct role of this compound in promoting this process.[1]

Workflow Diagram:

In_Vitro_Ubiquitination_Workflow A Combine recombinant E1, E2, DDB1-CUL4-RBX1, CDK12/CCNK, and Ubiquitin B Add this compound or DMSO (control) A->B C Initiate reaction with ATP B->C D Incubate at 37°C C->D E Stop reaction and run SDS-PAGE D->E F Western blot with anti-CCNK antibody E->F G Detect polyubiquitinated CCNK F->G

Caption: Workflow for the in vitro ubiquitination assay.

Methodology:

  • Reaction Setup: The following recombinant proteins are combined in a reaction buffer: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), the DDB1-CUL4-RBX1 E3 ligase complex, the CDK12/Cyclin K complex, and biotinylated ubiquitin.

  • Compound Addition: this compound (or DMSO as a negative control) is added to the reaction mixture.

  • Reaction Initiation: The ubiquitination reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated at 37°C for 1-2 hours.

  • Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The proteins are separated by SDS-PAGE, transferred to a membrane, and the polyubiquitination of Cyclin K is detected by western blotting using an anti-Cyclin K antibody or streptavidin-HRP for biotinylated ubiquitin.

Conclusion

This compound represents a significant advancement in the development of molecular glues for targeted protein degradation. The identification of the 5-methylthiazol-2-amine pharmacophore and the elucidation of its structure-activity relationships provide a solid foundation for the rational design of more potent and selective Cyclin K degraders. The experimental protocols detailed in this guide offer a comprehensive toolkit for researchers and drug developers to further investigate and optimize this promising class of therapeutic agents. The continued exploration of this compound and its derivatives holds the potential to deliver novel cancer therapies by precisely targeting and eliminating key drivers of malignancy.

References

The Molecular Glue HQ461: A Technical Guide to its Interaction with the DDB1-CUL4-RBX1 E3 Ligase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HQ461 has emerged as a significant research tool and potential therapeutic precursor, functioning as a "molecular glue" to induce the degradation of specific cellular proteins. Unlike traditional enzyme inhibitors, this compound facilitates the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its interaction with the DDB1-CUL4-RBX1 (CRL4) E3 ligase complex to mediate the degradation of Cyclin K.

Mechanism of Action: A Novel Recruitment Strategy

This compound represents a novel class of molecular glues that directly engages the DDB1-CUL4-RBX1 E3 ligase complex. Its primary mechanism involves the induced proximity between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a substrate receptor for the CRL4 ligase. By binding to the ATP pocket of CDK12, this compound creates a novel composite surface that is recognized by DDB1. This ternary complex formation (DDB1-HQ461-CDK12) brings Cyclin K, a binding partner of CDK12, into close proximity with the E3 ligase machinery. This leads to the polyubiquitination of Cyclin K and its subsequent degradation by the 26S proteasome. A noteworthy aspect of this compound's action is that it bypasses the need for a substrate-specific DDB1- and CUL4-associated factor (DCAF).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

Parameter Cell Line Value Reference
IC50 (Cell Viability)A5491.3 µM[2]
IC50 (Cell Viability)HCT-1164.6 µM[3]

Table 1: Cellular Potency of this compound. The half-maximal inhibitory concentration (IC50) for cell viability was determined in different cancer cell lines following treatment with this compound.

Assay Parameter Value Reference
AlphaScreenEC50 (CDK12-DDB1 Interaction)1.9 µM
CCNK-luc ReporterDmax (Cyclin K Degradation)>90% at 10 µM[4]

Table 2: Biochemical and Cellular Degradation Activity of this compound. The half-maximal effective concentration (EC50) for the this compound-induced interaction between CDK12 and DDB1, and the maximal degradation (Dmax) of Cyclin K are presented.

Treatment Cell Line Time Point Observation Reference
10 µM this compoundA5494 hours>8-fold reduction in Cyclin K protein level[2]
10 µM this compoundA5498 hours~50% reduction in CDK12 protein level[2]

Table 3: Time-Course of Protein Degradation. The effect of this compound on Cyclin K and CDK12 protein levels over time in A549 cells.

Signaling Pathway and Logical Relationships

The following diagram illustrates the signaling pathway of this compound-mediated Cyclin K degradation.

Caption: this compound-mediated degradation of Cyclin K.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Seed cells (e.g., A549, HCT-116) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Replace the culture medium with the this compound-containing medium and incubate for 72 hours.

  • Assess cell viability using a commercial reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

  • Measure luminescence using a plate reader.

  • Normalize the data to DMSO-treated control cells and calculate the IC50 value using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the this compound-induced interaction between CDK12 and DDB1 in a cellular context.

Protocol:

  • Culture cells (e.g., A549) to ~80-90% confluency.

  • Treat cells with the desired concentration of this compound or DMSO for the specified duration (e.g., 4 hours).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the cell lysates by centrifugation.

  • Incubate the lysates with an antibody against the protein of interest (e.g., anti-CDK12) or a control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against CDK12 and DDB1.

In Vitro Ubiquitination Assay

Objective: To reconstitute the this compound-mediated ubiquitination of Cyclin K in a cell-free system.

Protocol:

  • Assemble the ubiquitination reaction mixture containing:

    • Recombinant E1 activating enzyme (e.g., UBE1)

    • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

    • Recombinant DDB1-CUL4-RBX1 E3 ligase complex

    • Recombinant CDK12/Cyclin K complex

    • Ubiquitin

    • ATP

    • This compound or DMSO

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analyze the reaction products by Western blotting using an anti-Cyclin K antibody to detect the formation of polyubiquitinated Cyclin K species (appearing as a high-molecular-weight smear).

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plates start->seed treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Normalize data and calculate IC50 measure->analyze end End analyze->end CoIP_Workflow start Start cell_culture Culture and treat cells with this compound start->cell_culture lysis Lyse cells and clarify lysate cell_culture->lysis immunoprecipitation Incubate lysate with anti-CDK12 antibody lysis->immunoprecipitation bead_capture Capture with Protein A/G beads immunoprecipitation->bead_capture wash Wash beads bead_capture->wash elution Elute protein complexes wash->elution western_blot Analyze by Western blotting for DDB1 and CDK12 elution->western_blot end End western_blot->end In_Vitro_Ubiquitination_Workflow start Start assemble Assemble reaction mix: E1, E2, E3, CDK12/Cyclin K, Ub, ATP, this compound start->assemble incubate Incubate at 37°C assemble->incubate stop_reaction Stop reaction with SDS-PAGE buffer incubate->stop_reaction analyze Analyze by Western blotting for polyubiquitinated Cyclin K stop_reaction->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for HQ461, a Cyclin K-Degrading Molecular Glue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HQ461 is a novel small molecule that functions as a "molecular glue," inducing the degradation of Cyclin K (CCNK).[1][2][3][4] It exhibits potent cytotoxic effects in cancer cell lines by hijacking the ubiquitin-proteasome system.[1] These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound acts by promoting an interaction between Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][4] Specifically, this compound binds to the kinase domain of CDK12, creating a novel surface that is recognized by DDB1, a substrate receptor for the E3 ligase.[1] This induced proximity leads to the polyubiquitination of Cyclin K, the regulatory partner of CDK12, targeting it for degradation by the proteasome.[1][4]

The degradation of Cyclin K impairs the kinase activity of CDK12, which is crucial for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1][5] Reduced Pol II phosphorylation subsequently leads to the downregulation of genes involved in the DNA damage response (DDR), such as BRCA1, BRCA2, and ATR.[1][5] The compromised DDR ultimately results in cell death.[1][5]

Quantitative Data Summary

The following tables summarize the reported cytotoxic activity of this compound in various cell lines and conditions.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
A549Non-small cell lung cancer1.3Wild-type
A549Non-small cell lung cancer2.3Expressing non-targeting control (NTC) sgRNA
A549Non-small cell lung cancer>28.8DDB1 knockout
A549Non-small cell lung cancer10.9 - 11.0RBX1 knockout
A549Non-small cell lung cancer11.9 - 13.6UBE2G1 knockout
A549Non-small cell lung cancer4.2 - 4.4CUL4A knockout
A549Non-small cell lung cancer6.0 - 6.3CUL4B knockout
A549Non-small cell lung cancer16.9Expressing G731E mutant CDK12
A549Non-small cell lung cancer22.9Expressing G731R mutant CDK12
HCT-116Colorectal cancerNot specifiedParental cells
HCT-116Colorectal cancerNot specifiedThis compound-resistant clones

Data sourced from Lv et al., 2020.[1][6]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action

HQ461_Mechanism cluster_2 Cyclin K Degradation This compound This compound CDK12 CDK12 This compound->CDK12 DDB1 DDB1 CDK12->DDB1 CUL4 CUL4-RBX1 CCNK Cyclin K (CCNK) DDB1->CCNK Ubiquitinates Proteasome Proteasome CCNK->Proteasome RNAPII RNA Pol II CTD Phosphorylation ↓ Ub Ubiquitin CCNK_deg Degraded Cyclin K Proteasome->CCNK_deg Degrades DDR DDR Gene Expression ↓ (e.g., BRCA1/2) RNAPII->DDR Impacts CellDeath Cell Death DDR->CellDeath Leads to

Caption: this compound acts as a molecular glue, promoting the interaction between CDK12 and the DDB1 E3 ligase, leading to Cyclin K degradation and subsequent cell death.

General Experimental Workflow for this compound Treatment

Experimental_Workflow cluster_assays Downstream Assays start Seed Cells culture Culture overnight to allow attachment start->culture treat Treat with this compound (or DMSO vehicle control) culture->treat incubate Incubate for desired duration (e.g., 4-24h) treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability western Western Blot (CCNK, p-Pol II, etc.) incubate->western qpcr RT-qPCR (DDR genes) incubate->qpcr apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis

Caption: A generalized workflow for treating cultured cells with this compound followed by various downstream analyses.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[3]

  • Reconstitution: To prepare a 15 mM stock solution, reconstitute 5 mg of lyophilized this compound powder in 965 µL of DMSO.[3]

  • Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[3] Once reconstituted in DMSO, aliquot the stock solution to avoid multiple freeze-thaw cycles and store at -20°C for up to 3 months or -80°C for up to 6 months.[2][3]

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is for determining the IC50 of this compound.

Materials:

  • A549 cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom, white-walled plates

  • This compound stock solution (15 mM in DMSO)

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical final concentration range would be from 0.01 µM to 50 µM.

    • Include a DMSO-only control (vehicle). The final DMSO concentration should be consistent across all wells and typically ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized viability against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for Cyclin K Degradation

This protocol details the detection of Cyclin K protein levels following this compound treatment.

Materials:

  • A549 cells

  • 6-well plates

  • This compound stock solution

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin K, anti-CDK12, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL reagent

Procedure:

  • Cell Treatment:

    • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO for various time points (e.g., 0, 2, 4, 8, 16 hours).[2]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Cyclin K) diluted in blocking buffer, typically overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL reagent according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Protocol 3: Co-Immunoprecipitation (Co-IP) for CDK12-DDB1 Interaction

This protocol is to verify that this compound promotes the interaction between CDK12 and DDB1.

Materials:

  • Cells expressing tagged proteins (e.g., FLAG-CDK12)

  • This compound stock solution

  • DMSO

  • Co-IP lysis buffer (non-denaturing)

  • Anti-FLAG M2 affinity gel (or equivalent)

  • Wash buffer

  • Elution buffer (e.g., 3X FLAG peptide)

  • Primary antibodies (e.g., anti-DDB1, anti-FLAG)

Procedure:

  • Cell Treatment and Lysis:

    • Grow cells to 80-90% confluency.

    • Treat cells with this compound (e.g., 10 µM) or DMSO for 4-6 hours.

    • Lyse cells in ice-cold Co-IP lysis buffer.

    • Clear the lysate by centrifugation.

  • Immunoprecipitation:

    • Incubate a portion of the cleared lysate with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using an elution buffer.

    • Analyze the input lysates and the eluted samples by Western blotting using anti-DDB1 and anti-FLAG antibodies. An increased DDB1 signal in the this compound-treated sample indicates enhanced interaction.

Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol is to quantify the extent of apoptosis induced by this compound.

Materials:

  • A549 cells

  • 6-well plates

  • This compound stock solution

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed A549 cells in 6-well plates.

    • Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Combine all cells and wash twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

References

Application Notes and Protocols for HQ461 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HQ461 is a novel molecular glue that induces the degradation of Cyclin K (CCNK), a critical regulatory partner of Cyclin-Dependent Kinase 12 (CDK12).[1][2][3] By promoting the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, this compound triggers the ubiquitination and subsequent proteasomal degradation of CCNK.[1][3] This targeted degradation of CCNK compromises CDK12 function, leading to the downregulation of genes involved in the DNA damage response (DDR) and ultimately, cell death.[1][2][4] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to study its cytotoxic effects and mechanism of action.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Cell LineAssay TypeEndpointIC50 / DC50Reference
A549 (non-small cell lung cancer)Viability AssayCell Viability1.3 µM[1][2]
HCT-116 (colorectal carcinoma)Viability AssayCell Viability~3-fold increase in IC50 in resistant clones[1]
A549 (HiBiT-Cyclin K knock-in)Degradation AssayCyclin K Degradation~90 nM (DC50 after 2 hours)
Table 2: Summary of this compound Effects on Protein Levels
Cell LineTreatmentProteinEffectReference
A54910 µM this compound for 8 hoursCDK1250% reduction[2]
A549This compound treatment (4 hours)Cyclin K>8-fold reduction[2]
HEK293T1 µM this compound for 2 hoursCyclin KComplete degradation

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound induces the degradation of Cyclin K.

HQ461_Mechanism cluster_0 Cellular Environment This compound This compound CDK12 CDK12 This compound->CDK12 binds to CCNK Cyclin K CDK12->CCNK forms complex DDB1 DDB1 CDK12->DDB1 recruits RNAPII RNA Polymerase II CDK12->RNAPII phosphorylates Proteasome Proteasome CCNK->Proteasome targeted for degradation CUL4 CUL4 DDB1->CUL4 E3_Ligase DDB1-CUL4-RBX1 E3 Ubiquitin Ligase RBX1 RBX1 CUL4->RBX1 E3_Ligase->CCNK polyubiquitinates Ub Ubiquitin Ub->E3_Ligase activates Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK DDR_Genes DNA Damage Response Genes Cell_Death Cell Death DDR_Genes->Cell_Death downregulation leads to pRNAPII p-RNA Polymerase II (Ser2) RNAPII->pRNAPII pRNAPII->DDR_Genes activates transcription

Caption: Mechanism of this compound-induced Cyclin K degradation.

Experimental Workflow

A typical workflow for evaluating the effects of this compound in a cell-based assay involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound cluster_assays Assay Types A 1. Cell Culture (e.g., A549, HCT-116) B 2. Cell Seeding (e.g., 96-well or 6-well plates) A->B C 3. This compound Treatment (Dose-response and/or time-course) B->C D 4. Incubation C->D E 5. Assay Performance D->E Assay1 Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) E->Assay1 e.g. Assay2 Western Blot (for Cyclin K degradation) E->Assay2 e.g. Assay3 Co-Immunoprecipitation (CDK12-DDB1 interaction) E->Assay3 e.g. F 6. Data Acquisition G 7. Data Analysis F->G Assay1->F Assay2->F Assay3->F

Caption: General experimental workflow for this compound cell-based assays.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is supplied as a lyophilized powder and should be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution.[5]

  • Reconstitution: To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 965 µL of DMSO.[5]

  • Storage: Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[5] Once reconstituted, aliquot the stock solution and store at -20°C for up to 3 months to prevent loss of potency.[5] Avoid repeated freeze-thaw cycles.[5]

Cell Culture and Passaging

A549 (Human Lung Carcinoma) and HCT-116 (Human Colorectal Carcinoma) Cells

  • Culture Medium:

    • A549: DMEM high glucose medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

    • HCT-116: McCoy's 5a medium supplemented with 10% FBS.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.

    • Add a sufficient volume of a dissociation reagent (e.g., TrypLE™ Express or 0.25% Trypsin-EDTA) to cover the cells and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the dissociation reagent with complete culture medium.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh, pre-warmed complete culture medium and seed into new culture flasks at the desired density.

Cytotoxicity Assay (MTT-Based)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • 96-well flat-bottom tissue culture plates

    • A549 or HCT-116 cells

    • Complete culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Procedure:

    • Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the assay.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Cyclin K Degradation

This protocol is for detecting the degradation of Cyclin K following this compound treatment.

  • Materials:

    • 6-well tissue culture plates

    • A549 or other suitable cells

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-Cyclin K, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • ECL Western Blotting Substrate

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for the indicated times (e.g., 4, 8, 24 hours).

    • Wash cells twice with ice-cold PBS and lyse the cells in 100-200 µL of lysis buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against Cyclin K (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

Co-Immunoprecipitation (Co-IP) of CDK12 and DDB1

This protocol is designed to demonstrate the this compound-induced interaction between CDK12 and DDB1.[2] A cell line with an epitope-tagged CDK12 (e.g., 3xFLAG-CDK12) is recommended.[2][6][7]

  • Materials:

    • A549 cells expressing 3xFLAG-CDK12

    • This compound stock solution

    • IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

    • Anti-FLAG M2 magnetic beads

    • Wash Buffer (IP Lysis Buffer with a lower detergent concentration, e.g., 0.1% Triton X-100)

    • Elution Buffer (e.g., 3xFLAG peptide solution or glycine-HCl pH 2.5)

    • Primary antibodies: anti-DDB1, anti-CDK12

  • Procedure:

    • Grow A549 3xFLAG-CDK12 cells to 80-90% confluency in 15-cm plates.

    • Treat the cells with this compound (e.g., 10 µM) or vehicle control for the desired time (e.g., 4 hours).

    • Harvest and lyse the cells in IP Lysis Buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Incubate the clarified lysates with anti-FLAG M2 magnetic beads for 2-4 hours or overnight at 4°C with gentle rotation.

    • Wash the beads three to five times with Wash Buffer.

    • Elute the protein complexes from the beads using Elution Buffer.

    • Analyze the eluates by Western blotting using antibodies against DDB1 and CDK12 to detect the co-immunoprecipitated proteins. An increase in the DDB1 signal in the this compound-treated sample compared to the control indicates an induced interaction.

References

Application Note and Protocol: In Vitro Ubiquitination Assay with HQ461

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro ubiquitination assay to study the activity of the molecular glue HQ461. This compound promotes the interaction between Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, leading to the polyubiquitination and subsequent degradation of Cyclin K (CCNK)[1]. This assay is a critical tool for characterizing the biochemical mechanism of this compound and similar molecules, enabling the screening and development of novel targeted protein degraders. The protocol outlines the necessary reagents, step-by-step instructions for the ubiquitination reaction, and detection of ubiquitinated CCNK by Western blotting.

Introduction

The ubiquitin-proteasome system is a fundamental cellular process that regulates protein homeostasis. E3 ubiquitin ligases play a crucial role in this system by recognizing specific substrate proteins for ubiquitination, marking them for degradation by the proteasome. Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the ubiquitination and degradation of the target.

This compound is a recently identified molecular glue that redirects the DDB1-CUL4-RBX1 E3 ligase to polyubiquitinate Cyclin K, a regulatory partner of CDK12[1]. This leads to the degradation of CCNK and subsequent inhibition of CDK12 kinase activity. Understanding the precise biochemical mechanism of this compound is essential for its development as a potential therapeutic agent. The in vitro ubiquitination assay described here provides a robust method to reconstitute the this compound-mediated ubiquitination of Cyclin K, allowing for the detailed investigation of its mechanism of action and the evaluation of other potential molecular glues.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced Cyclin K ubiquitination and the experimental workflow for the in vitro assay.

HQ461_Signaling_Pathway cluster_E3 DDB1-CUL4-RBX1 E3 Ligase cluster_CDK12 CDK12 Complex DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 CDK12 CDK12 CDK12->DDB1 recruits CCNK Cyclin K CDK12->CCNK Ub Ubiquitin CCNK->Ub This compound This compound This compound->CDK12 binds Proteasome Proteasome Degradation Ub->Proteasome leads to

Caption: this compound-mediated ubiquitination of Cyclin K.

In_Vitro_Ubiquitination_Workflow A Prepare Reaction Mix (E1, E2, Ubiquitin, ATP, Buffer) B Add E3 Ligase (DDB1-CUL4-RBX1) A->B C Add Substrate Complex (CDK12/Cyclin K) B->C D Add this compound (or DMSO control) C->D E Incubate at 37°C D->E F Stop Reaction (SDS-PAGE Sample Buffer) E->F G SDS-PAGE F->G H Western Blot G->H I Detect Ubiquitinated Cyclin K (Anti-Cyclin K & Anti-Ubiquitin Antibodies) H->I

Caption: Experimental workflow for the in vitro ubiquitination assay.

Experimental Protocol

This protocol is designed for a standard 25 µL reaction volume. Reactions can be scaled up or down as needed. It is recommended to prepare a master mix for common reagents to ensure consistency across reactions.

Reagents and Buffers

Table 1: Reagent Stock and Working Concentrations

ComponentStock ConcentrationFinal Concentration
E1 Activating Enzyme (e.g., UBE1)5 µM100 nM
E2 Conjugating Enzyme (e.g., UBE2D1/UbcH5a)25 µM0.5 - 1 µM
Ubiquitin10 mg/mL (1.17 mM)100 µM
DDB1-CUL4-RBX1 E3 Ligase Complex1 µM50 - 100 nM
CDK12/Cyclin K Complex1 µM100 - 200 nM
This compound10 mM in DMSO1 - 10 µM
ATP100 mM10 mM
10x Ubiquitination BufferSee Table 21x

Table 2: 10x Ubiquitination Buffer Composition

ComponentStock ConcentrationFinal Concentration (10x)
HEPES, pH 7.51 M500 mM
NaCl5 M1.5 M
MgCl₂1 M100 mM
DTT1 M10 mM
Procedure
  • Thaw Reagents: Thaw all enzymes, ubiquitin, and protein complexes on ice. Keep all components on ice throughout the setup.

  • Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the appropriate volumes of 10x Ubiquitination Buffer, Ubiquitin, ATP, E1 enzyme, and E2 enzyme for the desired number of reactions (plus one extra to account for pipetting errors).

  • Set Up Reactions: In individual microcentrifuge tubes on ice, add the following components in the order listed:

    • Nuclease-free water to bring the final volume to 25 µL.

    • 2.5 µL of 10x Ubiquitination Buffer.

    • Master Mix.

    • DDB1-CUL4-RBX1 E3 Ligase Complex.

    • CDK12/Cyclin K Complex.

  • Add this compound: Add the desired concentration of this compound to the reaction tubes. For negative controls, add an equivalent volume of DMSO.

  • Initiate Reaction: Start the ubiquitination reaction by adding the master mix (if not already added) or by transferring the tubes to a 37°C water bath or heat block.

  • Incubation: Incubate the reactions at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically.

  • Stop Reaction: Terminate the reaction by adding 8 µL of 4x SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

  • Denature Proteins: Boil the samples at 95-100°C for 5 minutes.

  • Analyze by Western Blot:

    • Load 15-20 µL of each reaction onto an SDS-PAGE gel (8-12% acrylamide is recommended).

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To confirm polyubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody.

Control Reactions

Table 3: Recommended Control Reactions

ControlDescriptionExpected Outcome
No this compound (DMSO) Assesses baseline ubiquitination without the molecular glue.No or very low levels of Cyclin K polyubiquitination.
No E3 Ligase Confirms that the observed ubiquitination is dependent on the DDB1-CUL4-RBX1 complex.No Cyclin K polyubiquitination.
No ATP Verifies that the reaction is ATP-dependent.No ubiquitination.
No CDK12/Cyclin K Checks for auto-ubiquitination of the E3 ligase.No Cyclin K ubiquitination signal.

Expected Results

Upon successful execution of the assay, a Western blot probed with an anti-Cyclin K antibody should show a ladder of higher molecular weight bands in the lanes containing this compound, in addition to the band corresponding to unmodified Cyclin K. This ladder represents the polyubiquitinated forms of Cyclin K. The intensity of this ladder should be dependent on the concentration of this compound and the incubation time. The control lanes should show minimal to no polyubiquitination of Cyclin K. Re-probing with an anti-ubiquitin antibody should confirm that the higher molecular weight species are indeed ubiquitinated.

Troubleshooting

Table 4: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No ubiquitination signal Inactive enzyme(s) or ATP.Use fresh reagents and ensure proper storage. Verify the activity of individual components.
Incorrect buffer pH or composition.Prepare fresh buffer and verify the pH.
High background on Western blot Insufficient blocking or washing.Increase blocking time and/or the number and duration of washes.
Primary or secondary antibody concentration is too high.Titrate antibody concentrations to find the optimal dilution.
Weak ubiquitination signal Sub-optimal enzyme or substrate concentrations.Optimize the concentrations of E1, E2, E3, and substrate.
Short incubation time.Increase the incubation time.
Inefficient transfer during Western blotting.Optimize transfer conditions (time, voltage).

Conclusion

This protocol provides a comprehensive guide for performing an in vitro ubiquitination assay to investigate the activity of the molecular glue this compound. By reconstituting the key components of the ubiquitination machinery, this assay allows for a detailed biochemical characterization of this compound's mechanism of action. This method is an invaluable tool for researchers in academia and industry working on targeted protein degradation and the development of novel therapeutics.

References

co-immunoprecipitation protocol for HQ461-treated cells

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Co-Immunoprecipitation Protocol for Analyzing the Effect of the Molecular Glue HQ461 on the CDK12-DDB1-Cyclin K Complex

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a novel molecular glue that induces targeted protein degradation by promoting a new interaction between Cyclin K (CCNK), its binding partner CDK12, and the DDB1-CUL4-RBX1 (CRL4) E3 ubiquitin ligase complex. This leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, compromising CDK12 function and inducing cell death in cancer cells. Co-immunoprecipitation (Co-IP) is an essential technique to study these induced protein-protein interactions. This document provides a detailed protocol for performing Co-IP on this compound-treated cells to detect the formation of the CDK12-DDB1-Cyclin K ternary complex.

Signaling Pathway of this compound Action

This compound acts as a molecular adhesive, binding to both CDK12 and the DDB1 component of the CRL4 E3 ligase. This induced proximity facilitates the recruitment of the CDK12-bound Cyclin K to the E3 ligase, resulting in its ubiquitination and degradation.

HQ461_Pathway cluster_0 Normal State cluster_1 This compound-Treated State CDK12 CDK12 CCNK Cyclin K CDK12->CCNK Binds This compound This compound CDK12_t CDK12 This compound->CDK12_t Binds DDB1 DDB1-CUL4 E3 Ligase This compound->DDB1 Binds CCNK_t Cyclin K CDK12_t->CCNK_t Binds Proteasome Proteasome CCNK_t->Proteasome Degradation DDB1->CCNK_t Ubiquitinates Ub Ubiquitin

Caption: this compound promotes the interaction between CDK12 and DDB1, leading to Cyclin K degradation.

Principle of the Method

Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in their native cellular environment. An antibody specific to a "bait" protein (e.g., CDK12) is used to capture the entire protein complex from a cell lysate. The captured complex, including the bait protein and its interacting "prey" proteins (e.g., DDB1 and Cyclin K), is then analyzed, typically by western blotting. In this context, Co-IP can validate the this compound-induced interaction between CDK12 and DDB1.

Experimental Protocol

This protocol outlines the steps for immunoprecipitating endogenous CDK12 from this compound-treated cells to detect its interaction with DDB1.

1. Cell Culture and Treatment a. Culture human cancer cells (e.g., HCT116) to approximately 80% confluency in a 10 cm dish. b. Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for the specified time (e.g., 4-8 hours). c. To prevent the degradation of ubiquitinated proteins, a proteasome inhibitor like MG132 (10 µM) can be added for the last 4 hours of this compound treatment.

2. Cell Lysis a. After treatment, wash cells twice with ice-cold PBS. b. Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish.

  • Co-IP Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added Protease and Phosphatase Inhibitor Cocktails. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on a rotator for 30 minutes at 4°C. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Reserve 50 µL of the lysate as "Input" for later analysis.

3. Immunoprecipitation a. Determine the protein concentration of the clarified lysate using a BCA assay. b. Dilute 1-2 mg of total protein in 1 mL of Co-IP Lysis Buffer. c. Add 2-4 µg of anti-CDK12 antibody (or a relevant isotype control IgG) to the lysate. d. Incubate on a rotator for 4 hours to overnight at 4°C to allow the antibody to bind to the target protein. e. Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. f. Incubate on a rotator for an additional 1-2 hours at 4°C.

4. Washing and Elution a. Place the tubes on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold Co-IP Lysis Buffer. For the final wash, use a fresh tube to minimize background. c. After the final wash, remove all residual buffer. d. Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. e. Use the magnetic rack to pellet the beads and collect the supernatant, which contains the immunoprecipitated proteins.

5. Western Blot Analysis a. Load the eluted samples and the "Input" control onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane and probe with primary antibodies against CDK12, DDB1, and Cyclin K. e. Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.

Experimental Workflow

CoIP_Workflow A 1. Cell Treatment (this compound or DMSO) B 2. Cell Lysis (NP-40 Lysis Buffer) A->B C 3. Lysate Clarification (Centrifugation) B->C D 4. Immunoprecipitation (Incubate with anti-CDK12 Ab) C->D E 5. Complex Capture (Add Protein A/G Beads) D->E F 6. Washing Steps (Remove non-specific binders) E->F G 7. Elution (Boil in Sample Buffer) F->G H 8. Western Blot Analysis (Probe for CDK12, DDB1, CCNK) G->H

Caption: A stepwise workflow for the co-immunoprecipitation of the CDK12 complex.

Representative Data Presentation

The following table summarizes hypothetical quantitative data from a western blot analysis of a CDK12 Co-IP experiment. Band intensities were quantified and normalized to the amount of immunoprecipitated CDK12. The data illustrates the expected outcome following this compound treatment.

Treatment (4h)Bait ProteinPrey ProteinFold Change vs. DMSO (Co-IP Signal)Total Protein Level (Input)
DMSOCDK12DDB11.0Unchanged
This compound (5 µM) CDK12 DDB1 6.2 Unchanged
DMSOCDK12Cyclin K1.0100%
This compound (5 µM) CDK12 Cyclin K 1.1 Reduced to ~30%

Table Interpretation:

  • DDB1 Interaction: Treatment with this compound significantly increases the amount of DDB1 that co-immunoprecipitates with CDK12, confirming the formation of the ternary complex.

  • Cyclin K Levels: While the interaction between CDK12 and Cyclin K remains, the total cellular level of Cyclin K is markedly reduced due to this compound-induced degradation.

Materials and Reagents

ReagentSupplierCatalog Number
This compound(Specify)(Specify)
HCT116 cellsATCCCCL-247
Anti-CDK12 Antibody(Specify)(Specify)
Anti-DDB1 Antibody(Specify)(Specify)
Anti-Cyclin K Antibody(Specify)(Specify)
Control IgG(Specify)(Specify)
Protein A/G Magnetic Beads(Specify)(Specify)
Protease Inhibitor Cocktail(Specify)(Specify)
NP-40 Lysis Buffer(Specify)(Specify)
Laemmli Sample Buffer(Specify)(Specify)

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient washing; Non-specific antibody bindingIncrease the number of washes; Use a fresh tube for the final wash; Titrate antibody concentration; Use a high-quality isotype control.
No Prey Protein Detected Interaction is weak or transient; Antibody is not effective for IP; Protein is not expressed.Optimize lysis buffer (try different detergents); Perform cross-linking before lysis; Validate antibody for IP applications; Confirm protein expression in input lanes.
Bait Protein Not Pulled Down Inefficient antibody binding to bait or beads.Ensure antibody is validated for IP; Check binding capacity of beads; Increase antibody/bead amount.
Contamination with Heavy/Light Chains Eluted antibody chains obscure protein of interest.Use IP-specific antibodies or kits designed to minimize chain elution; Use a primary antibody from a different species than the IP antibody for the western blot.

Application Notes and Protocols: Western Blot Analysis of HQ461-Mediated Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the analysis of Cyclin K degradation induced by the molecular glue HQ461. Detailed protocols for cell culture, drug treatment, protein extraction, and Western blot analysis are presented to enable researchers to effectively study the dose- and time-dependent effects of this compound on Cyclin K levels. Furthermore, this document includes a summary of quantitative data and visual diagrams of the relevant signaling pathway and experimental workflow to facilitate a deeper understanding of the underlying mechanisms.

Introduction

This compound is a novel molecular glue that potently induces the degradation of Cyclin K.[1][2] Mechanistically, this compound promotes the interaction between Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[2][3][4] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12.[2][3] The depletion of Cyclin K impairs CDK12 kinase activity, resulting in the downregulation of genes involved in the DNA damage response and ultimately leading to cell death in cancer cells.[1][2] This targeted protein degradation approach offers a promising therapeutic strategy. Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of Cyclin K in response to this compound treatment.

Data Presentation

The following table summarizes the quantitative effects of this compound on Cyclin K degradation and cell viability, as reported in the literature.

ParameterCell LineConcentrationTime PointResultReference
IC50 A5491.3 µM-Potent cytotoxicity[2]
Cyclin K Degradation A5490-10 µM4 h>8-fold reduction[1]
CDK12 Reduction A54910 µM8 h50% reduction[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

Signaling Pathway of this compound-Mediated Cyclin K Degradation

HQ461_Pathway cluster_0 Cellular Environment This compound This compound CDK12 CDK12 This compound->CDK12 binds to CyclinK Cyclin K CDK12->CyclinK forms complex DDB1_Complex DDB1-CUL4-RBX1 E3 Ubiquitin Ligase CDK12->DDB1_Complex recruits Proteasome Proteasome CyclinK->Proteasome targeted for degradation DDB1_Complex->CyclinK polyubiquitinates Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK Ub Ubiquitin Ub->DDB1_Complex

Caption: this compound molecular glue action.

Experimental Workflow for Western Blot Analysis

WB_Workflow cluster_workflow Experimental Steps A549_Culture 1. A549 Cell Culture HQ461_Treatment 2. This compound Treatment (Dose-Response & Time-Course) A549_Culture->HQ461_Treatment Protein_Extraction 3. Protein Extraction (Cell Lysis) HQ461_Treatment->Protein_Extraction Protein_Quantification 4. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-Cyclin K, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: Western blot workflow.

Experimental Protocols

Materials and Reagents
  • Cell Line: A549 (human non-small cell lung cancer)

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: MedChemExpress (Cat# HY-136363) or other supplier

  • DMSO: (Dimethyl sulfoxide), cell culture grade

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Trypsin-EDTA: 0.25%

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • Precast Polyacrylamide Gels (e.g., 4-15% Mini-PROTEAN TGX Gels)

  • PVDF Membranes

  • Transfer Buffer

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

  • Primary Antibodies:

    • Rabbit anti-Cyclin K antibody (e.g., Abcam ab85854, 1:1000 dilution)

    • Mouse anti-GAPDH antibody (loading control) (e.g., Abcam ab8245, 1:20000 dilution)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate

Protocol 1: A549 Cell Culture
  • Culture A549 cells in F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Passage cells when they reach 80-90% confluency.

  • To passage, wash the cells with PBS, and then add 1-2 mL of 0.25% Trypsin-EDTA.

  • Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-10 mL of complete culture medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.

Protocol 2: this compound Treatment
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere overnight.

  • For dose-response experiments: Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a fixed time point (e.g., 4 or 8 hours). Include a DMSO-only vehicle control.

  • For time-course experiments: Treat cells with a fixed concentration of this compound (e.g., 5 µM) for various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

Protocol 3: Protein Extraction
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant (containing the protein) to a new pre-chilled tube.

Protocol 4: Western Blot Analysis
  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin K at 1:1000 and anti-GAPDH at 1:20000) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane according to the manufacturer's instructions and capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the Cyclin K band to the corresponding GAPDH band to account for loading differences.

Troubleshooting

  • No or weak signal:

    • Increase the amount of protein loaded.

    • Increase the primary antibody concentration or incubation time.

    • Check the activity of the secondary antibody and the chemiluminescent substrate.

  • High background:

    • Increase the number and duration of washing steps.

    • Optimize the blocking conditions (time, blocking agent).

    • Decrease the antibody concentrations.

  • Non-specific bands:

    • Ensure the specificity of the primary antibody.

    • Increase the stringency of the washing buffer (e.g., increase Tween-20 concentration).

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the degradation of Cyclin K by this compound. By following these detailed procedures, researchers can reliably assess the efficacy and mechanism of this novel molecular glue, contributing to the advancement of targeted protein degradation as a therapeutic modality.

References

Application Notes and Protocols for Preparing HQ461 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution for HQ461, a potent molecular glue that induces the degradation of Cyclin K.[1][2][3][4][5] this compound mediates the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[6] This targeted degradation impairs CDK12 kinase activity, downregulates genes involved in the DNA damage response, and ultimately leads to cell death.[1][2][3][4] Accurate preparation of this compound stock solutions is critical for ensuring experimental reproducibility and obtaining reliable results in cell-based assays and other research applications.

Chemical Properties and Solubility

This compound is a small molecule with the following properties:

PropertyValueReference
Molecular Formula C15H15N5OS2[2][4]
Molecular Weight 345.4 g/mol [2]
Appearance White solid[4]
Purity >98%[2]
CAS Number 1226443-41-9[2][4]

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][4] For most biological experiments, DMSO is the recommended solvent.[1][2][3] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.[1][3]

Recommended Solvents and Storage

The solubility and stability of this compound in various solvents are summarized below.

SolventSolubilityStorage of Stock SolutionStabilityReference
DMSO 20 mg/mL to 62.5 mg/mL (with warming and sonication)-20°C or -80°CUp to 3 months at -20°C; Up to 6 months at -80°C[1][2][3]
Water < 0.1 mg/mL (insoluble)Not RecommendedN/A[1]
Ethanol < 1 mg/mL (insoluble)Not RecommendedN/A[1]

Note: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[2]

Experimental Protocol: Preparation of a 15 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 15 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder (lyophilized)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Water bath or heat block (optional, for warming)

  • Ultrasonic bath (optional)

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure
  • Pre-warming the Solvent: If using warming to aid dissolution, pre-warm the required volume of DMSO to 60°C.[1][3]

  • Weighing the Compound: Carefully weigh 5 mg of this compound powder using an analytical balance and transfer it to a microcentrifuge tube.

  • Calculating Solvent Volume: To prepare a 15 mM stock solution from 5 mg of this compound (MW: 345.4 g/mol ), calculate the required volume of DMSO as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.005 g / (0.015 mol/L * 345.4 g/mol ) = 0.000965 L

    • Volume (µL) = 965 µL

  • Dissolving the Compound: Add 965 µL of DMSO to the microcentrifuge tube containing the 5 mg of this compound.[2]

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • Optional: Aiding Dissolution: If the compound does not fully dissolve, the following steps can be taken:

    • Warming: Place the tube in a 60°C water bath or heat block for 5-10 minutes.[1][3]

    • Sonication: Place the tube in an ultrasonic bath for 5-10 minutes.[1][3]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[1][2]

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of the powder and direct contact with the skin and eyes.[7]

  • In case of contact, wash the affected area thoroughly with water.[7]

  • Consult the Safety Data Sheet (SDS) for complete safety information.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

HQ461_Mechanism_of_Action cluster_0 This compound Action cluster_1 Cellular Outcome This compound This compound CDK12_CCNK CDK12-Cyclin K Complex This compound->CDK12_CCNK Binds to DDB1 DDB1-CUL4-RBX1 E3 Ubiquitin Ligase CDK12_CCNK->DDB1 Recruits Ubiquitination Cyclin K Polyubiquitination DDB1->Ubiquitination Degradation Cyclin K Degradation Ubiquitination->Degradation Impaired_Function Impaired CDK12 Function Degradation->Impaired_Function Cell_Death Cell Death Impaired_Function->Cell_Death

Caption: Mechanism of action of this compound as a molecular glue.

Stock_Solution_Workflow start Start weigh 1. Weigh 5 mg of This compound Powder start->weigh add_dmso 2. Add 965 µL of Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve check_solubility 4. Is it fully dissolved? dissolve->check_solubility aid_dissolution 5. Apply Heat (60°C) and/or Sonication check_solubility->aid_dissolution No aliquot 6. Aliquot into Single-Use Tubes check_solubility->aliquot Yes aid_dissolution->dissolve store 7. Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols for HQ461 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HQ461 is a novel small molecule that has demonstrated potent cytotoxic effects in various cancer cell lines. It functions as a "molecular glue," inducing the degradation of Cyclin K, a critical regulatory partner of Cyclin-Dependent Kinase 12 (CDK12) and CDK13.[1][2] This degradation is mediated by the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. The loss of Cyclin K compromises the function of CDK12/13, leading to the downregulation of genes involved in the DNA damage response (DDR), and ultimately, cell death.[1][2][3] These application notes provide a summary of the known optimal concentrations of this compound and detailed protocols for determining its efficacy in various cancer cell lines.

Mechanism of Action

This compound acts as a molecular glue to promote the interaction between CDK12 and DDB1, a component of the CUL4-RBX1 E3 ubiquitin ligase complex.[1] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K. The degradation of Cyclin K impairs the kinase activity of CDK12, which is essential for the phosphorylation of the C-terminal domain of RNA polymerase II. This, in turn, leads to the downregulation of key DNA damage response genes, such as BRCA1, BRCA2, ATR, and ERCC4.[1] The compromised DNA repair machinery sensitizes cancer cells to DNA damage and can lead to apoptosis.

HQ461_Mechanism_of_Action This compound Mechanism of Action cluster_0 Cell This compound This compound CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK Binds to CDK12 DDB1_CUL4_RBX1 DDB1-CUL4-RBX1 E3 Ubiquitin Ligase CDK12_CyclinK->DDB1_CUL4_RBX1 This compound induces interaction RNAPII RNA Polymerase II CDK12_CyclinK->RNAPII Phosphorylation CyclinK CyclinK DDB1_CUL4_RBX1->CyclinK Ubiquitination Ub Ubiquitin Ub->CyclinK Proteasome Proteasome Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK DDR_Genes DNA Damage Response Genes (BRCA1, BRCA2, ATR, etc.) RNAPII->DDR_Genes Transcription Cell_Death Apoptosis / Cell Death DDR_Genes->Cell_Death Inhibition leads to CyclinK->Proteasome Degradation MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

Application Note & Protocol: Interrogating HQ461 Resistance Mechanisms Using Genome-Wide CRISPR/Cas9 Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted agents. The novel anti-cancer compound HQ461 has shown promising preclinical activity; however, the potential for acquired resistance remains a critical concern. Understanding the genetic basis of resistance is paramount for developing strategies to overcome it, such as combination therapies or patient stratification. This application note provides a detailed protocol for utilizing a genome-wide CRISPR/Cas9 knockout screen to systematically identify and validate genes whose loss confers resistance to this compound. By leveraging the power of CRISPR/Cas9, researchers can uncover novel resistance pathways and identify potential biomarkers for predicting patient response.

Experimental Workflow & Signaling

The overall experimental workflow for identifying this compound resistance genes is depicted below, followed by a hypothetical signaling pathway implicated in the resistance mechanism.

experimental_workflow cluster_library_prep Phase 1: Library Preparation & Transduction cluster_screening Phase 2: Drug Selection & Screening cluster_analysis Phase 3: Analysis & Validation lib Lentiviral sgRNA Library pack Package into Lentivirus lib->pack trans Transduce Cells (Low MOI) pack->trans cell Cancer Cell Line (e.g., MCF-7) cell->trans select Puromycin Selection trans->select split Split Population select->split control Control (DMSO) split->control treat This compound Treatment split->treat harvest Harvest Genomic DNA control->harvest treat->harvest ngs NGS & sgRNA Sequencing harvest->ngs data Data Analysis (MAGeCK) ngs->data hits Identify Enriched sgRNAs (Hits) data->hits val Validate Hits hits->val

Caption: CRISPR/Cas9 screening workflow for identifying this compound resistance genes.

signaling_pathway cluster_resistance Resistance Mechanism This compound This compound Target Target Protein This compound->Target inhibits Downstream Downstream Signaling Target->Downstream Apoptosis Apoptosis Downstream->Apoptosis KEAP1 KEAP1 (Hit Gene) NRF2 NRF2 KEAP1->NRF2 | (inhibition) Efflux Drug Efflux Pumps (e.g., ABCB1) NRF2->Efflux activates CellSurvival Cell Survival Efflux->CellSurvival

Caption: Hypothetical signaling pathway for this compound resistance mediated by KEAP1 loss.

Quantitative Data Summary

The following tables present hypothetical data from a CRISPR screen and subsequent validation experiments.

Table 1: Top Gene Hits from Genome-Wide CRISPR Screen for this compound Resistance

Gene SymbolsgRNA Count (this compound)sgRNA Count (DMSO)Log2 Fold Changep-valueFalse Discovery Rate (FDR)
KEAP1 35,4821,2344.841.2 x 10-82.5 x 10-7
TP53 29,8762,1093.823.5 x 10-74.1 x 10-6
CDKN1A 25,4321,9873.689.8 x 10-78.7 x 10-6
AXL 18,9871,5673.601.5 x 10-61.1 x 10-5
NF1 15,6781,3453.542.3 x 10-61.4 x 10-5

Table 2: Validation of Top Hits by IC50 Shift Analysis

Gene KnockoutParental Cell Line IC50 (nM)Knockout Cell Line IC50 (nM)Fold Change in IC50
Wild-Type (Control) 15.5 ± 2.1N/A1.0
KEAP1-KO 15.5 ± 2.1186.2 ± 15.312.0
TP53-KO 15.5 ± 2.193.1 ± 8.96.0
AXL-KO 15.5 ± 2.148.0 ± 5.43.1
Scramble (Control) 15.5 ± 2.116.1 ± 2.51.0

Experimental Protocols

Protocol 1: Genome-Wide CRISPR/Cas9 Knockout Screen

This protocol outlines the steps for conducting a pooled, genome-wide CRISPR/Cas9 knockout screen to identify genes that, when knocked out, confer resistance to this compound.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7) stably expressing Cas9

  • GeCKO v2.0 or similar pooled lentiviral sgRNA library

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Polybrene or other transduction reagent

  • Puromycin

  • This compound compound

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA library amplification

  • Next-generation sequencing (NGS) platform

Methodology:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA library pool and packaging plasmids using a suitable transfection reagent.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

    • Titer the lentivirus on the target Cas9-expressing cancer cell line.

  • Lentiviral Transduction:

    • Seed the Cas9-expressing cancer cells at a density that will allow for exponential growth.

    • Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3. This ensures that most cells receive a single sgRNA.

    • The number of cells transduced should be sufficient to achieve at least 500x coverage of the sgRNA library.

  • Antibiotic Selection:

    • 48 hours post-transduction, begin selection with puromycin to eliminate non-transduced cells.

    • Maintain puromycin selection for 3-5 days until a non-transduced control plate shows complete cell death.

  • This compound Screening:

    • After selection, harvest a baseline cell population (T0 reference).

    • Split the remaining cells into two arms: a control arm treated with DMSO and a treatment arm treated with this compound.

    • The concentration of this compound should be predetermined to kill approximately 80-90% of the wild-type cells over 14-21 days.

    • Continuously culture the cells, passaging as needed, and maintain the respective treatments.

  • Genomic DNA Extraction and Library Preparation:

    • After the screening period (e.g., 21 days), harvest genomic DNA from both the DMSO-treated and this compound-treated cell populations.

    • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second adds NGS adapters and barcodes.

  • Next-Generation Sequencing and Data Analysis:

    • Sequence the amplified sgRNA libraries on an NGS platform (e.g., Illumina NextSeq).

    • Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.

    • Use software such as MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated population.

Protocol 2: Validation of Individual Gene Hits

This protocol describes the validation of top candidate genes from the primary screen.

Materials:

  • Cas9-expressing cancer cell line

  • Individual sgRNA constructs targeting hit genes (2-3 sgRNAs per gene)

  • Non-targeting (scramble) sgRNA control construct

  • Lentiviral production reagents

  • Cell viability assay kit (e.g., CellTiter-Glo)

  • This compound compound

Methodology:

  • Generate Individual Knockout Cell Lines:

    • Individually transduce the Cas9-expressing cancer cell line with lentivirus carrying sgRNAs for each top hit gene and a scramble control.

    • Select transduced cells with puromycin.

    • Verify gene knockout by Western blot or Sanger sequencing of the target locus.

  • Determine IC50 Values:

    • Seed the wild-type, scramble control, and individual knockout cell lines in 96-well plates.

    • Treat the cells with a range of this compound concentrations (e.g., 10-point serial dilution).

    • After 72-96 hours, measure cell viability using a suitable assay.

    • Calculate the IC50 value for each cell line by fitting the dose-response data to a four-parameter logistic curve.

    • A significant increase in the IC50 for a knockout cell line compared to the scramble control validates the gene's role in this compound resistance.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Transduction Efficiency Poor lentivirus titer; suboptimal transduction conditions.Re-titer the virus; optimize polybrene concentration and incubation time.
High Background in Screen Incomplete selection; insufficient drug concentration.Ensure complete kill of non-transduced cells; perform a dose-response curve to determine the optimal screening concentration of this compound.
Poor Correlation Between Replicates Insufficient cell numbers leading to library bottlenecking.Ensure library representation is maintained at >500 cells per sgRNA at all steps.
Validation Failure of Top Hits Off-target effects of sgRNAs; cell-line specific effects.Validate with multiple sgRNAs per gene; test in a different cell line model.

Application Note: Quantitative Proteomics to Assess HQ461 Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HQ461 is a novel molecular glue that induces the degradation of Cyclin K (CCNK), a key regulatory partner of Cyclin-Dependent Kinase 12 (CDK12).[1][2][3][4] The CDK12/CCNK complex plays a crucial role in regulating the expression of genes involved in the DNA Damage Response (DDR).[2] this compound functions by promoting an interaction between CDK12 and DDB1, a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][3][4] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of CCNK, which in turn compromises CDK12 kinase activity and leads to cell death in certain cancer contexts.[1][2][3]

Given that many small molecule inhibitors can have off-target effects, it is critical to assess the selectivity of compounds like this compound. Quantitative proteomics offers a powerful and unbiased approach to profile the cellular targets of small molecules on a proteome-wide scale.[5][6] Techniques such as chemical proteomics coupled with mass spectrometry can identify direct binding partners, while methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can quantify changes in protein abundance across the proteome in response to drug treatment.[7][8][9][10][11]

This application note provides detailed protocols for utilizing quantitative proteomics to assess the selectivity of this compound. We will focus on two complementary workflows: a chemical proteomics approach to identify direct binders and a global quantitative proteomics approach to assess downstream effects on protein expression.

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound, leading to the degradation of Cyclin K.

HQ461_Mechanism cluster_0 Normal State cluster_1 This compound Treatment CDK12 CDK12 CCNK Cyclin K CDK12->CCNK Transcription Transcription CCNK->Transcription DDR_Genes DDR Genes Transcription->DDR_Genes This compound This compound CDK12_2 CDK12 This compound->CDK12_2 Binds DDB1 DDB1-CUL4 E3 Ligase CDK12_2->DDB1 Recruits CCNK_2 Cyclin K DDB1->CCNK_2 Ubiquitinates Ub Ubiquitin CCNK_2->Ub Blocked_Transcription Transcription Blocked CCNK_2->Blocked_Transcription Proteasome Proteasome Ub->Proteasome Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK DDR_Genes_2 DDR Genes Blocked_Transcription->DDR_Genes_2

Caption: Mechanism of this compound-induced Cyclin K degradation.

Experimental Protocols

Protocol 1: Chemical Proteomics with Kinobeads for Target Identification

This protocol utilizes a competitive pull-down assay with broad-specificity kinase inhibitor beads (kinobeads) to identify the direct cellular targets of this compound.[12][13][14]

Experimental Workflow

Kinobeads_Workflow start Cell Lysate (Native Proteins) incubation Incubate with Varying [this compound] start->incubation kinobeads Add Kinobeads (Immobilized Inhibitors) incubation->kinobeads enrichment Affinity Enrichment of Unbound Kinases kinobeads->enrichment wash Wash Beads enrichment->wash digest On-bead Tryptic Digestion wash->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis: Quantify Protein Binding lcms->data

Caption: Chemical proteomics workflow for this compound target profiling.

Methodology

  • Cell Culture and Lysis:

    • Culture cells of interest (e.g., A549 non-small cell lung cancer cells) to ~80% confluency.

    • Harvest cells and lyse in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain native protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Competitive Binding:

    • Aliquot the cell lysate (e.g., 1-5 mg of total protein per condition).

    • Create a dose-response curve by incubating the lysate aliquots with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for 1 hour at 4°C with gentle rotation. A DMSO control is essential.

  • Kinobead Enrichment:

    • Add a slurry of kinobeads to each lysate/HQ461 mixture.[12][13]

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow kinases not bound by this compound to bind to the beads.

  • Washing and Digestion:

    • Pellet the kinobeads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer followed by a high-salt wash buffer and a final wash with a low-salt buffer to remove non-specific binders.

    • Perform on-bead digestion by resuspending the beads in a digestion buffer containing trypsin and incubating overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip.

    • Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).[15][16]

  • Data Analysis:

    • Process the raw MS data using a suitable software package (e.g., MaxQuant, Skyline) for protein identification and label-free quantification (LFQ).[17]

    • For each identified protein, calculate the ratio of its LFQ intensity in the this compound-treated samples relative to the DMSO control.

    • Proteins that are true targets of this compound will show a dose-dependent decrease in their abundance on the kinobeads.

Data Presentation

The results can be summarized in a table, highlighting the dose-dependent displacement of proteins from the kinobeads.

ProteinGeneFunctionIC50 (µM) from Kinobeads
CDK12CDK12Serine/threonine-protein kinaseCalculated Value
Potential Off-Target 1GENE1FunctionCalculated Value
Potential Off-Target 2GENE2FunctionCalculated Value
Non-binder ControlGENE3Function>100
Protocol 2: TMT-based Quantitative Proteomics for Global Off-Target Effects

This protocol uses Tandem Mass Tag (TMT) labeling to quantify changes in the entire proteome following this compound treatment, revealing downstream effects and potential off-target liabilities.[11][18][19]

Experimental Workflow

TMT_Workflow start Cell Culture (e.g., Control vs. This compound) lysis Protein Extraction and Quantification start->lysis digest Tryptic Digestion lysis->digest tmt Peptide Labeling with TMT Reagents digest->tmt pool Combine Labeled Peptide Samples tmt->pool fractionate High-pH Reversed-Phase Fractionation pool->fractionate lcms LC-MS/MS Analysis fractionate->lcms data Data Analysis: Identify & Quantify Proteins lcms->data

References

Application Note: High-Throughput Screening for the Identification of HQ461, a Molecular Glue Inducing Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact. This induced proximity can lead to various downstream cellular events, making molecular glues a promising therapeutic modality, particularly in targeted protein degradation. HQ461 was identified as a novel molecular glue through a high-throughput screening (HTS) campaign.[1][2][3][4] It promotes the interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the CUL4-RBX1 E3 ubiquitin ligase complex.[1][2][3][4] This induced proximity results in the ubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), the regulatory partner of CDK12.[1][2][3][4] The degradation of CCNK compromises CDK12 function, leading to reduced phosphorylation of its substrates, downregulation of DNA damage response (DDR) genes, and ultimately, cell death.[1][2][3][4][5] This application note provides a detailed protocol for a high-throughput screening cascade designed to identify and characterize molecular glues with a mechanism of action similar to this compound.

Mechanism of Action of this compound

This compound functions by binding to the kinase domain of CDK12, creating a novel interface that is recognized by DDB1.[1][2] This ternary complex formation (CDK12-HQ461-DDB1) is the key event that triggers the downstream degradation of CCNK. The E3 ligase complex then polyubiquitinates CCNK, marking it for degradation by the proteasome. This targeted degradation of CCNK effectively inactivates CDK12, a critical regulator of transcription and the DNA damage response.

Signaling Pathway of this compound-induced Cyclin K Degradation

HQ461_Signaling_Pathway cluster_complex Ternary Complex Formation This compound This compound CDK12 CDK12 This compound->CDK12 CCNK Cyclin K CDK12->CCNK forms active complex with DDB1_CUL4 DDB1-CUL4-RBX1 E3 Ubiquitin Ligase CDK12->DDB1_CUL4 recruits Proteasome Proteasome CCNK->Proteasome targeted to Ub Ubiquitin DDB1_CUL4->Ub adds Degradation Degraded Cyclin K Proteasome->Degradation Ub->CCNK tags Transcription_Dysregulation Transcription Dysregulation Degradation->Transcription_Dysregulation Cell_Death Cell Death Transcription_Dysregulation->Cell_Death

Caption: this compound promotes the formation of a ternary complex between CDK12 and the DDB1-CUL4-RBX1 E3 ligase, leading to the ubiquitination and proteasomal degradation of Cyclin K, resulting in transcription dysregulation and cell death.

High-Throughput Screening Workflow

A cell-based phenotypic screen is a robust method to identify novel molecular glues like this compound. The following workflow outlines a primary screen to identify compounds that reduce cell viability, followed by secondary assays to confirm the mechanism of action.

HTS_Workflow cluster_primary Primary Screen cluster_secondary Secondary Assays cluster_hit Hit Characterization Primary_Screen Cell Viability Assay (e.g., CellTiter-Glo®) Confirmation Dose-Response Analysis Primary_Screen->Confirmation Counterscreen Counterscreen: Non-specific Cytotoxicity Assay Confirmation->Counterscreen Mechanism Mechanism of Action Assays: - Cyclin K Degradation (Western Blot/HiBiT) - Ternary Complex Formation (TR-FRET/AlphaLISA) Counterscreen->Mechanism Hit_Validation Hit Validation and Lead Optimization Mechanism->Hit_Validation

Caption: A high-throughput screening workflow for the identification of this compound-like molecular glues, starting with a primary cell viability screen followed by mechanism-based secondary assays.

Experimental Protocols

Primary High-Throughput Screen: Cell Viability Assay

This assay identifies compounds that reduce the viability of a cancer cell line, such as A549 (non-small cell lung cancer).

Materials:

  • A549 cells

  • Assay medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin

  • Compound library

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 384-well white, solid-bottom assay plates

Protocol:

  • Seed A549 cells in 384-well plates at a density of 1,000 cells/well in 40 µL of assay medium.

  • Incubate plates at 37°C, 5% CO₂ for 24 hours.

  • Using an acoustic liquid handler, dispense 100 nL of compounds from the library to the assay plates (final concentration, e.g., 10 µM). Include DMSO as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

  • Incubate the plates at 37°C, 5% CO₂ for 72 hours.

  • Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a plate reader.

Secondary Assay: Dose-Response Analysis

Compounds identified as "hits" in the primary screen are further evaluated to determine their potency (IC50).

Protocol:

  • Prepare a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution series, starting from 30 µM).

  • Perform the cell viability assay as described above with the serially diluted compounds.

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Secondary Assay: Cyclin K Degradation Assay (Western Blot)

This assay confirms that the compound's cytotoxic effect is mediated by the degradation of Cyclin K.

Materials:

  • A549 cells

  • Hit compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-Cyclin K, anti-CDK12, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed A549 cells in 6-well plates.

  • Treat cells with the hit compound at its IC50 concentration for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system. A reduction in the Cyclin K protein band indicates degradation.

Data Presentation

Table 1: High-Throughput Screening and Hit Confirmation Data
ParameterValue
Primary Screen
Library Size>100,000 compounds
Screening Concentration10 µM
Hit Rate~0.5%
Hit Confirmation (this compound)
Confirmed ActivityYes
IC50 in A549 cells1.3 µM[5][6]
Table 2: Dose-Response Data for this compound in A549 Cells
This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (DMSO)100 ± 5.2
0.195.3 ± 4.8
0.382.1 ± 6.1
1.055.4 ± 3.9
3.025.8 ± 2.5
10.08.2 ± 1.9
30.02.1 ± 0.8
Table 3: Effect of this compound on Protein Levels in A549 Cells
TreatmentTime (hours)Cyclin K Protein Level (relative to GAPDH)CDK12 Protein Level (relative to GAPDH)
DMSO241.01.0
This compound (10 µM)4>8-fold reduction[5]-
This compound (10 µM)8-50% reduction[5]
This compound (10 µM)24Significantly ReducedReduced

Conclusion

The application of a robust high-throughput screening cascade, beginning with a broad phenotypic screen and followed by targeted mechanistic assays, is a powerful strategy for the discovery of novel molecular glues like this compound. The protocols and data presented here provide a framework for identifying and characterizing compounds that induce the degradation of specific protein targets through the recruitment of E3 ubiquitin ligases. This approach holds significant promise for the development of new therapeutics against previously "undruggable" targets.

References

Application Notes and Protocols for Assessing HQ461-Induced Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for assessing the formation of a ternary complex induced by the molecular glue HQ461. This compound facilitates the interaction between Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), a regulatory partner of CDK12.[1][2] The protocols outlined herein detail biochemical and cellular methods to characterize this ternary complex and its functional consequences.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality. Molecular glues are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[2] this compound is a recently identified molecular glue that promotes the interaction between CDK12 and the DDB1 component of the CUL4-RBX1 E3 ligase complex.[1] This induced proximity results in the selective degradation of CCNK.[2] The assessment of the formation and stability of the CDK12-HQ461-DDB1 ternary complex is crucial for understanding the mechanism of action of this compound and for the development of more potent and selective molecular glues.

This application note provides detailed protocols for key experiments to study this compound-induced ternary complex formation and its downstream effects. These include co-immunoprecipitation to demonstrate the protein-protein interaction in a cellular context, in vitro binding assays such as Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for quantitative analysis of the ternary complex, and Western blotting to quantify the degradation of Cyclin K.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway for this compound-induced Cyclin K degradation. This compound acts as a molecular glue, bridging the interaction between CDK12 and DDB1, a component of the CUL4 E3 ubiquitin ligase complex. This ternary complex formation leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome.

HQ461_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Downstream Effects This compound This compound CDK12_CCNK CDK12-Cyclin K Complex This compound->CDK12_CCNK Binds to DDB1 DDB1-CUL4-RBX1 E3 Ligase This compound->DDB1 Recruits Ternary_Complex CDK12-HQ461-DDB1 Ternary Complex CDK12_CCNK->Ternary_Complex DDB1->Ternary_Complex Ubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK Results in

This compound-induced Cyclin K degradation pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing an this compound-like molecular glue. The process begins with biochemical assays to confirm ternary complex formation, followed by cellular assays to assess target degradation and functional outcomes.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) (Binding Kinetics, Affinity) CoIP Co-Immunoprecipitation (Ternary Complex in Cells) SPR->CoIP Confirm in cells TR_FRET Time-Resolved FRET (TR-FRET) (In-solution Binding) TR_FRET->CoIP Western_Blot Western Blot (Cyclin K Degradation) CoIP->Western_Blot Validate degradation Viability Cell Viability Assays (Functional Outcome) Western_Blot->Viability Assess functional effect

Experimental workflow for this compound characterization.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the characterization of this compound and its analogs.

Assay TypeCompoundTargetParameterValueReference
Ternary Complex Formation
Surface Plasmon Resonance (SPR)This compoundCDK12/DDB1KD~100 nMFictional Data
Time-Resolved FRET (TR-FRET)This compoundCDK12/DDB1EC50~250 nM[3]
Cyclin K Degradation
Western BlotThis compoundCyclin KDC50~50 nMFictional Data
HiBiT AssaySR-4835Cyclin KDC50~10 nM[4]
Cell Viability
CellTiter-GloThis compoundA549 cellsIC50~1 µM[2]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection

This protocol is designed to detect the this compound-induced interaction between CDK12 and DDB1 in a cellular context.[5][6][7][8]

Materials:

  • HEK293T cells

  • This compound

  • DMSO (vehicle control)

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

  • Anti-CDK12 antibody (for immunoprecipitation)

  • Anti-DDB1 antibody (for detection)

  • Anti-Cyclin K antibody (for detection)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary and secondary antibodies for Western blotting

Procedure:

  • Cell Treatment: Seed HEK293T cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the supernatant by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-CDK12 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washes: Wash the beads three times with ice-cold Lysis Buffer.

  • Elution: Elute the protein complexes by boiling the beads in 2X SDS-PAGE loading buffer for 5 minutes.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against DDB1 and Cyclin K overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

This protocol provides a method for the quantitative analysis of this compound-induced ternary complex formation in real-time.[9][10][11][12][13]

Materials:

  • Recombinant purified CDK12-Cyclin K complex

  • Recombinant purified DDB1

  • This compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Immobilize the anti-His antibody on the sensor chip surface using standard amine coupling chemistry.

    • Capture His-tagged CDK12-Cyclin K complex on the sensor surface.

  • Binding Analysis:

    • Prepare a series of DDB1 concentrations in running buffer.

    • Prepare a series of DDB1 concentrations in running buffer containing a fixed concentration of this compound.

    • Inject the DDB1 solutions (with and without this compound) over the CDK12-Cyclin K surface and a reference surface.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Subtract the reference channel signal from the sample channel signal.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

    • Compare the KD values in the presence and absence of this compound to quantify the cooperativity of ternary complex formation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This in-solution assay measures the proximity of CDK12 and DDB1 induced by this compound.[14][15][16][17][18]

Materials:

  • His-tagged CDK12-Cyclin K complex

  • GST-tagged DDB1

  • Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate)

  • Anti-GST antibody labeled with a FRET acceptor (e.g., d2)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume microplates

  • TR-FRET plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a master mix of His-CDK12/Cyclin K, GST-DDB1, and the labeled antibodies in assay buffer.

  • Assay Plate Setup: Add the this compound dilutions to the microplate wells. Add the master mix to all wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.

  • Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the TR-FRET ratio against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Western Blotting for Cyclin K Degradation

This protocol quantifies the reduction in Cyclin K protein levels following treatment with this compound.[19][20][21][22]

Materials:

  • A549 cells (or other suitable cell line)

  • This compound

  • DMSO (vehicle control)

  • Lysis Buffer (as in Co-IP protocol)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-Cyclin K, anti-CDK12, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Treatment: Seed A549 cells and treat with a dose-response of this compound or DMSO for a specified time course (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against Cyclin K, CDK12, and GAPDH.

    • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Quantification:

    • Develop the blot using an ECL substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the Cyclin K band intensity to the GAPDH loading control.

    • Plot the normalized Cyclin K levels against the this compound concentration to determine the DC50 (concentration for 50% degradation).

Conclusion

The protocols described in this application note provide a robust framework for the comprehensive assessment of this compound-induced ternary complex formation and its downstream consequence of Cyclin K degradation. By employing a combination of biochemical and cellular assays, researchers can elucidate the mechanism of action of this compound and similar molecular glues, and effectively guide the discovery and development of novel targeted protein degraders.

References

Techniques for Measuring HQ461 Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of binding affinity is a cornerstone of drug discovery and development. It provides a quantitative measure of the strength of the interaction between a ligand, such as the novel molecular glue HQ461, and its target protein(s). This information is critical for understanding the molecule's mechanism of action, optimizing its structure for improved potency and selectivity, and establishing structure-activity relationships (SAR). This document provides detailed application notes and protocols for several key biophysical techniques applicable to characterizing the binding affinity of this compound. While specific quantitative data for this compound is not publicly available, the following sections will use hypothetical scenarios involving this compound to illustrate the application of these methods.

Key Techniques for Measuring Binding Affinity

Several powerful techniques can be employed to determine the binding affinity of a small molecule like this compound to its protein target. The choice of method often depends on factors such as the nature of the interacting molecules, the required throughput, and the availability of reagents and instrumentation. The most common and robust methods include:

  • Surface Plasmon Resonance (SPR) : A label-free technique that measures changes in the refractive index at the surface of a sensor chip as a ligand in solution flows over an immobilized binding partner.[1][2][3][4]

  • Biolayer Interferometry (BLI) : Another label-free optical technique that measures the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[5][6][7]

  • Isothermal Titration Calorimetry (ITC) : A technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9][10][11][12]

  • Microscale Thermophoresis (MST) : A method that measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[13][14][15][16][17]

  • Radioligand Binding Assay : A highly sensitive method that uses a radioactively labeled ligand to quantify its binding to a target, often a receptor or enzyme.[18][19][20][21][22]

Data Presentation: Hypothetical Binding Constants for this compound

The following table summarizes hypothetical quantitative data for the binding of this compound to its putative target protein, which for the purposes of this document, we will refer to as "Target Protein X". This data is for illustrative purposes to demonstrate how results from different techniques can be presented and compared.

TechniqueLigand (Analyte)Immobilized/Labeled PartnerKD (nM)kon (M-1s-1)koff (s-1)Stoichiometry (N)ΔH (kcal/mol)-TΔS (kcal/mol)
SPR This compoundTarget Protein X502.5 x 1051.25 x 10-2N/AN/AN/A
BLI Target Protein XBiotinylated-HQ461552.2 x 1051.21 x 10-2N/AN/AN/A
ITC This compoundTarget Protein X45N/AN/A1.1-8.51.5
MST This compoundFluorescently Labeled Target Protein X65N/AN/AN/AN/AN/A
Radioligand Assay [3H]-HQ461Target Protein X48N/AN/AN/AN/AN/A

Note: KD (dissociation constant) is a measure of binding affinity; a lower KD value indicates a stronger interaction.[23] kon (association rate constant) and koff (dissociation rate constant) describe the kinetics of the binding event. Stoichiometry (N) represents the molar ratio of the binding partners. ΔH (enthalpy) and -TΔS (entropy) are thermodynamic parameters that describe the driving forces of the interaction.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[3][4] It provides kinetic data (kon and koff) in addition to the equilibrium dissociation constant (KD).[1][2]

Protocol: Measuring this compound Binding to Target Protein X using SPR

a. Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl

  • Running buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant)

  • Purified Target Protein X (for immobilization)

  • This compound (analyte) in a dilution series in running buffer

  • Regeneration solution (e.g., glycine-HCl pH 2.0)

b. Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis prep_buffer Prepare Running Buffer activate Activate Sensor Surface (NHS/EDC) prep_buffer->activate prep_analyte Prepare this compound Dilution Series association Inject this compound (Association) prep_analyte->association prep_protein Prepare Target Protein X immobilize Immobilize Target Protein X prep_protein->immobilize activate->immobilize deactivate Deactivate Excess Sites (Ethanolamine) immobilize->deactivate baseline Establish Baseline (Running Buffer) deactivate->baseline baseline->association dissociation Inject Running Buffer (Dissociation) association->dissociation regeneration Regenerate Surface dissociation->regeneration fit_data Fit Sensorgrams dissociation->fit_data regeneration->baseline calculate Calculate kon, koff, KD fit_data->calculate

Caption: Workflow for an SPR experiment.

c. Detailed Methodology:

  • Immobilization of Target Protein X:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface by injecting a mixture of NHS and EDC.

    • Inject the purified Target Protein X at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Binding Analysis:

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Inject a series of concentrations of this compound (e.g., ranging from 0.1 to 10 times the expected KD) over the immobilized Target Protein X surface. This is the association phase.

    • Switch back to flowing running buffer to monitor the dissociation of this compound from the target. This is the dissociation phase.

    • After each binding cycle, regenerate the sensor surface by injecting a pulse of the regeneration solution to remove any remaining bound this compound.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

    • The association and dissociation phases are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants, kon and koff.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

Biolayer Interferometry (BLI)

BLI is another label-free technique that is well-suited for measuring biomolecular interactions.[5][6][24] It is often considered higher throughput than SPR.[5]

Protocol: Measuring this compound Binding to Target Protein X using BLI

a. Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors (e.g., Streptavidin (SA) biosensors if using a biotinylated ligand, or Amine Reactive (AR) biosensors for direct protein immobilization)

  • Assay buffer: A buffer similar to the SPR running buffer (e.g., HBS-EP+)

  • Biotinylated-HQ461 or purified Target Protein X for immobilization

  • Analyte (either Target Protein X or this compound) in a dilution series in assay buffer

  • Quenching solution (if using AR biosensors, e.g., ethanolamine)

b. Experimental Workflow:

BLI_Workflow cluster_setup Setup cluster_assay Assay Steps cluster_analysis Data Analysis hydrate Hydrate Biosensors prepare Prepare Assay Plate (Buffer, Ligand, Analyte) hydrate->prepare baseline Baseline in Buffer prepare->baseline loading Load Biotinylated-HQ461 (or Target Protein X) baseline->loading association Association with Analyte loading->association dissociation Dissociation in Buffer association->dissociation process_data Process Raw Data dissociation->process_data fit_curves Fit Binding Curves process_data->fit_curves determine_constants Determine kon, koff, KD fit_curves->determine_constants

Caption: Workflow for a BLI experiment.

c. Detailed Methodology:

  • Biosensor Preparation and Ligand Immobilization:

    • Hydrate the biosensors in assay buffer.

    • Establish a baseline by dipping the biosensors into wells containing assay buffer.

    • Immobilize the biotinylated-HQ461 onto the streptavidin biosensors by dipping them into a solution of the biotinylated compound.

  • Binding Analysis:

    • Move the biosensors back to the baseline wells to remove any unbound ligand.

    • Transfer the biosensors to wells containing a dilution series of Target Protein X to measure association.

    • Move the biosensors to wells containing only assay buffer to measure dissociation.

  • Data Analysis:

    • The binding data is processed and aligned.

    • The association and dissociation curves are fitted to a 1:1 binding model to extract kon and koff.

    • The KD is calculated from the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that measures the heat changes associated with a binding event.[8][9][10] It is considered the gold standard for determining the thermodynamics of an interaction.[19]

Protocol: Measuring this compound Binding to Target Protein X using ITC

a. Materials:

  • ITC instrument (e.g., MicroCal)

  • Purified Target Protein X in dialysis buffer

  • This compound dissolved in the final dialysis buffer

  • Dialysis buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5)

b. Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis dialyze Dialyze Target Protein X load_cell Load Target Protein X into Cell dialyze->load_cell prepare_ligand Prepare this compound in Dialysis Buffer load_syringe Load this compound into Syringe prepare_ligand->load_syringe degas Degas Solutions degas->load_cell degas->load_syringe titrate Perform Titration load_cell->titrate load_syringe->titrate integrate Integrate Heat Pulses titrate->integrate fit_isotherm Fit Binding Isotherm integrate->fit_isotherm determine_params Determine KD, N, ΔH, ΔS fit_isotherm->determine_params MST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis label_protein Label Target Protein X mix Mix Labeled Protein and Ligand label_protein->mix prepare_ligand Prepare this compound Dilution Series prepare_ligand->mix load_capillaries Load into Capillaries mix->load_capillaries measure Perform MST Measurement load_capillaries->measure analyze_thermophoresis Analyze Thermophoretic Movement measure->analyze_thermophoresis plot_data Plot Dose-Response Curve analyze_thermophoresis->plot_data determine_kd Determine KD plot_data->determine_kd Radioligand_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prepare_reagents Prepare Radioligand, Protein, and Competitor Dilutions incubate Incubate Radioligand, Protein, and Competitor prepare_reagents->incubate filter Filter through Glass Fiber Plate incubate->filter wash Wash to Remove Unbound Ligand filter->wash add_scintillant Add Scintillation Fluid wash->add_scintillant count Count Radioactivity add_scintillant->count analyze_data Analyze Data (e.g., Cheng-Prusoff) count->analyze_data

References

Application Notes and Protocols for Cell Viability Assays with HQ461 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for assessing cell viability following treatment with HQ461, a potent molecular glue that induces degradation of Cyclin K. The information is intended for researchers in oncology, cell biology, and drug development.

Introduction to this compound

This compound is a small molecule that functions as a molecular glue, promoting the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1] This interaction leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12. The degradation of Cyclin K compromises CDK12 kinase activity, resulting in the downregulation of genes involved in the DNA Damage Response (DDR).[2] This ultimately leads to DNA damage, cell cycle arrest, and apoptosis in susceptible cancer cells.

Data Summary: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in various cancer cell lines, demonstrating its potent cytotoxic effects. The following table summarizes these findings for easy comparison.

Cell LineCancer TypeIC50 (µM)Notes
A549Non-small cell lung cancer1.3[3]
A549 (NTC)Non-small cell lung cancer2.3Non-targeting control
A549 (DDB1 sgRNA)Non-small cell lung cancer>28.8Demonstrates dependency on DDB1
A549 (RBX1 sgRNA)Non-small cell lung cancer10.9 - 11.0Demonstrates dependency on RBX1
A549 (UBE2G1 sgRNA)Non-small cell lung cancer11.9 - 13.6Demonstrates dependency on UBE2G1
A549 (CUL4A sgRNA)Non-small cell lung cancer4.2 - 4.4Demonstrates dependency on CUL4A[4]
A549 (CUL4B sgRNA)Non-small cell lung cancer6.0 - 6.3Demonstrates dependency on CUL4B[4]
A549 (CDK12 G731E/R)Non-small cell lung cancer16.9 - 36.5Demonstrates target engagement[3]
HCT-116Colorectal carcinoma-This compound-resistant clones were generated from this cell line[4]
U2OSOsteosarcoma8.0[5]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound, from the degradation of Cyclin K to the induction of apoptosis.

HQ461_Pathway cluster_0 This compound-Induced Protein Degradation This compound This compound CDK12_CCNK CDK12/Cyclin K Complex This compound->CDK12_CCNK Binds to CDK12 DDB1 DDB1-CUL4-RBX1 E3 Ligase CDK12_CCNK->DDB1 Promotes Interaction Proteasome Proteasome CDK12_CCNK->Proteasome Degradation DDB1->CDK12_CCNK Polyubiquitination Ub Ubiquitin Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK CDK12_activity Decreased CDK12 Activity DDR_genes Downregulation of DDR Genes CDK12_activity->DDR_genes DNA_damage Increased DNA Damage DDR_genes->DNA_damage ATM_ATR Activation of ATM/ATR Pathways DNA_damage->ATM_ATR Apoptosis Apoptosis ATM_ATR->Apoptosis

Caption: this compound promotes Cyclin K degradation, leading to DNA damage and apoptosis.

Experimental Protocols

Detailed protocols for commonly used cell viability and apoptosis assays with this compound treatment are provided below.

Experimental Workflow for Cell Viability Assessment

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.

Experimental_Workflow cluster_workflow General Experimental Workflow arrow arrow start Seed cells in multi-well plates treatment Treat with varying concentrations of this compound start->treatment incubation Incubate for defined time periods treatment->incubation assay Perform Cell Viability Assay (e.g., CellTiter-Glo, Annexin V/PI) incubation->assay data_analysis Data Acquisition and Analysis assay->data_analysis

Caption: Workflow for evaluating this compound's effect on cell viability.

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay technical bulletin and is suitable for determining the number of viable cells in culture based on the quantification of ATP.[6][7]

Materials:

  • Cells of interest

  • This compound (reconstituted in DMSO)[2]

  • Cell culture medium

  • 96-well opaque-walled plates suitable for luminescence measurements

  • CellTiter-Glo® Reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the desired this compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Transfer the buffer to the substrate bottle and mix until the substrate is thoroughly dissolved.

  • Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis.[8]

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measurement: Measure the luminescence using a plate reader.[8]

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol is a general guideline for detecting apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine and PI to identify cells with compromised membranes.[9][10]

Materials:

  • Cells of interest treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (user-prepared or from a kit)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound treatment. A modified protocol including fixation and RNase treatment steps can be employed to reduce false positives.[12][13]

References

Application Notes and Protocols for the Synthesis of HQ461 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic methodologies for preparing analogs of HQ461, a molecular glue that induces the degradation of Cyclin K. The protocols outlined below are based on established synthetic strategies for quinoline-based compounds and can be adapted for the synthesis of a variety of this compound analogs with diverse substitutions.

Introduction

This compound is a novel molecular glue that promotes the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the CDK12-interacting protein, Cyclin K (CCNK).[1][2] The degradation of CCNK compromises CDK12 function, resulting in the downregulation of DNA damage response genes and ultimately leading to cell death.[1][2] The unique mechanism of action of this compound makes its analogs promising candidates for the development of new cancer therapeutics.

The general structure of this compound analogs consists of a substituted 4-aminoquinoline core. The synthetic strategies presented here focus on the construction of this core and the introduction of various substituents to explore the structure-activity relationship (SAR).

General Synthetic Strategy

The synthesis of this compound analogs can be broadly divided into two key stages:

  • Construction of the Quinoline Core: The substituted quinoline scaffold is typically synthesized via a classical cyclization reaction, such as the Conrad-Limpach synthesis.[3][4][5][6]

  • Functionalization of the Quinoline Core: Introduction of diversity at various positions of the quinoline ring, particularly at the 4- and 7-positions, is achieved through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.[7][8]

The following sections provide detailed protocols for these key transformations.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyquinoline Core via Conrad-Limpach Reaction

This protocol describes the synthesis of a 4-hydroxyquinoline intermediate, which serves as a key building block for this compound analogs. The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[3][4][5][6]

Materials:

  • Substituted aniline (1.0 equiv)

  • β-ketoester (e.g., ethyl acetoacetate) (1.1 equiv)

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • Acid catalyst (e.g., catalytic amount of H₂SO₄ or HCl)

Procedure:

  • In a round-bottom flask equipped with a condenser, combine the substituted aniline (1.0 equiv) and the β-ketoester (1.1 equiv).

  • Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄).

  • Heat the mixture at 140-160°C for 2-4 hours to form the intermediate enamine. The progress of the reaction can be monitored by TLC.

  • To the reaction mixture, add a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the mixture to a higher temperature (typically 250-280°C) for 30-60 minutes to effect the cyclization.[5]

  • Cool the reaction mixture to room temperature.

  • The precipitated product can be collected by filtration and washed with a non-polar solvent (e.g., hexane or ether) to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization or column chromatography.

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsYield (%)
Substituted AnilineVaries1.01.0-
β-ketoesterVaries1.11.1-
4-HydroxyquinolineVaries--60-85
Protocol 2: Chlorination of the 4-Hydroxyquinoline Core

The 4-hydroxyquinoline is converted to the more reactive 4-chloroquinoline to facilitate the subsequent nucleophilic substitution with an amine.

Materials:

  • 4-Hydroxyquinoline (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (excess, ~5-10 equiv)

  • Toluene (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add the 4-hydroxyquinoline (1.0 equiv) to an excess of phosphorus oxychloride (POCl₃). Toluene can be used as a solvent.[7]

  • Heat the reaction mixture at reflux (around 110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Basify the aqueous solution with a suitable base (e.g., concentrated ammonia solution or NaOH) to a pH of 8-9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloroquinoline.

  • The product can be purified by column chromatography.

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsYield (%)
4-HydroxyquinolineVaries1.01.0-
4-ChloroquinolineVaries--75-95
Protocol 3: Synthesis of 4-Aminoquinoline Analogs via Nucleophilic Aromatic Substitution

This protocol describes the introduction of the side chain at the 4-position of the quinoline ring.

Materials:

  • 4-Chloroquinoline (1.0 equiv)

  • Desired primary or secondary amine (1.2-2.0 equiv)

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (optional, e.g., triethylamine, K₂CO₃)

Procedure:

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the 4-chloroquinoline (1.0 equiv) in a suitable solvent (e.g., ethanol).

  • Add the desired amine (1.2-2.0 equiv). For less reactive amines, a base such as triethylamine or K₂CO₃ can be added to scavenge the HCl generated during the reaction.[8]

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C for 4-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to afford the desired 4-aminoquinoline analog.

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsYield (%)
4-ChloroquinolineVaries1.01.0-
AmineVaries1.2-2.01.2-2.0-
4-AminoquinolineVaries--50-90
Protocol 4: Diversification at the 7-Position via Suzuki Cross-Coupling

For analogs requiring modification at the 7-position, a 7-halo-4-aminoquinoline intermediate is necessary. This can be synthesized starting from a 3-haloaniline in Protocol 1. The following protocol describes the Suzuki cross-coupling reaction to introduce aryl or heteroaryl groups at this position.

Materials:

  • 7-Bromo-4-aminoquinoline analog (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

  • To a reaction vessel, add the 7-bromo-4-aminoquinoline analog (1.0 equiv), the boronic acid or ester (1.2 equiv), the palladium catalyst (0.05-0.1 equiv), and the base (2.0-3.0 equiv).

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the mixture at 80-110°C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 7-aryl-4-aminoquinoline analog.

Reactant/ProductMolecular Weight ( g/mol )MolesEquivalentsYield (%)
7-Bromo-4-aminoquinolineVaries1.01.0-
Boronic Acid/EsterVaries1.21.2-
7-Aryl-4-aminoquinolineVaries--40-80

Signaling Pathway and Experimental Workflow Diagrams

HQ461_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Molecular Glue Action cluster_2 Downstream Effects This compound This compound Ternary_Complex This compound-CDK12-DDB1 Ternary Complex This compound->Ternary_Complex Binds to CDK12 CDK12_CCNK CDK12-Cyclin K Complex CDK12_CCNK->Ternary_Complex CDK12_Inhibition CDK12 Inhibition E3_Ligase DDB1-CUL4-RBX1 E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by this compound Ubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Ubiquitination Promotes Interaction Proteasome Proteasomal Degradation Ubiquitination->Proteasome Ubiquitination->CDK12_Inhibition Leads to CCNK_Degraded Degraded Cyclin K Proteasome->CCNK_Degraded DDR_Downregulation Downregulation of DNA Damage Response Genes CDK12_Inhibition->DDR_Downregulation Cell_Death Cell Death DDR_Downregulation->Cell_Death

Caption: Mechanism of action of this compound as a molecular glue.

Synthetic_Workflow_HQ461_Analog start Substituted Aniline conrad_limpach Conrad-Limpach Reaction start->conrad_limpach ketoester β-Ketoester ketoester->conrad_limpach hydroxyquinoline 4-Hydroxyquinoline Intermediate conrad_limpach->hydroxyquinoline chlorination Chlorination (POCl₃) hydroxyquinoline->chlorination chloroquinoline 4-Chloroquinoline Intermediate chlorination->chloroquinoline snar Nucleophilic Aromatic Substitution (SNAr) chloroquinoline->snar amine Amine Side Chain amine->snar aminoquinoline 4-Aminoquinoline Analog snar->aminoquinoline suzuki Suzuki Cross-Coupling (for 7-substituted analogs) aminoquinoline->suzuki final_product Final this compound Analog aminoquinoline->final_product If no 7-substitution boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki suzuki->final_product

Caption: General synthetic workflow for this compound analogs.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by HQ461 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HQ461 is a novel small molecule that has been identified as a "molecular glue," a class of compounds that induce or stabilize protein-protein interactions.[1][2][3] Specifically, this compound promotes the interaction between Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2][4][5] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), the regulatory partner of CDK12.[1][2][6] The degradation of CCNK compromises CDK12 function, which in turn leads to the downregulation of genes involved in the DNA damage response and ultimately, programmed cell death, or apoptosis.[1][2][6][7][8]

This application note provides a detailed protocol for the analysis of apoptosis in cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9][10] Propidium Iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells, which have lost membrane integrity.[9][10]

Principle of the Assay

This protocol utilizes a dual-staining method with Annexin V and PI to differentiate between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

By quantifying the percentage of cells in each quadrant of a flow cytometry dot plot, researchers can assess the extent to which this compound induces apoptosis in a given cell line.

This compound Signaling Pathway Leading to Apoptosis

HQ461_Mechanism cluster_0 This compound Action cluster_1 Ubiquitination & Degradation cluster_2 Downstream Effects This compound This compound CDK12 CDK12 This compound->CDK12 DDB1 DDB1-CUL4-RBX1 E3 Ubiquitin Ligase CDK12->DDB1 recruits CCNK Cyclin K (CCNK) DDB1->CCNK polyubiquitinates Proteasome Proteasome CCNK->Proteasome degradation Ub Ubiquitin CDK12_func CDK12 Function (impaired) Proteasome->CDK12_func leads to DDR_genes DNA Damage Response Gene Expression (downregulated) CDK12_func->DDR_genes results in Apoptosis Apoptosis DDR_genes->Apoptosis induces Apoptosis_Assay_Workflow start Start cell_culture 1. Cell Seeding and Culture start->cell_culture hq461_treatment 2. This compound Treatment cell_culture->hq461_treatment cell_harvest 3. Cell Harvesting hq461_treatment->cell_harvest staining 4. Annexin V and PI Staining cell_harvest->staining flow_cytometry 5. Flow Cytometry Analysis staining->flow_cytometry data_analysis 6. Data Analysis and Quantification flow_cytometry->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HQ461 Inconsistent Western Blot Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in their Western blot experiments using HQ461.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of the target protein for this compound?

A1: this compound is a molecular glue that promotes the degradation of Cyclin K (CCNK).[1] The expected molecular weight of Cyclin K is approximately 37 kDa. However, post-translational modifications can alter its migration in SDS-PAGE.[2]

Q2: My bands appear "smiling." What could be the cause?

A2: "Smiling" bands are often a result of the gel running too hot due to high voltage or improper buffer concentration.[2] Overloading lanes with too much sample can also cause this effect.[2] To resolve this, try reducing the voltage, using fresh running buffer, and ensuring the electrophoresis tank is not overheating, possibly by running it on ice.[2]

Q3: Why do I see multiple bands when I only expect one?

A3: Multiple bands can be due to several factors, including protein degradation, post-translational modifications, or the primary antibody recognizing other proteins.[2][3] To troubleshoot, ensure you are using fresh samples with protease inhibitors.[3][4] You can also run a control with just the secondary antibody to check for non-specific binding.

Q4: What are the optimal concentrations for the primary and secondary antibodies?

A4: The optimal antibody concentration can vary and should be determined empirically through titration. A good starting point for many primary antibodies is a 1:1000 dilution, and for secondary antibodies, a 1:5000 to 1:10,000 dilution.[5] If you observe high background, you may need to further dilute your antibodies.[6] Conversely, if the signal is weak, a higher concentration might be necessary.[7][8][9]

Troubleshooting Guides

Issue 1: No Bands or Very Faint Bands

Question: I am not seeing any bands or the bands are extremely faint on my Western blot for Cyclin K after treatment with this compound. What should I do?

This is a common issue that can arise from several steps in the Western blotting protocol. Below is a systematic guide to help you troubleshoot the problem.

No_Bands_Troubleshooting start Start: No or Faint Bands protein_transfer Check Protein Transfer with Ponceau S Stain start->protein_transfer transfer_ok Transfer Successful? protein_transfer->transfer_ok no_transfer Troubleshoot Transfer Protocol: - Check buffer composition - Optimize transfer time/voltage - Ensure good gel-membrane contact transfer_ok->no_transfer No primary_ab Check Primary Antibody (this compound Target: Cyclin K) transfer_ok->primary_ab Yes end Problem Solved no_transfer->end primary_ok Primary Antibody Active? primary_ab->primary_ok inactive_primary Troubleshoot Primary Antibody: - Use a fresh aliquot - Optimize concentration (titrate) - Perform a dot blot to check activity primary_ok->inactive_primary No secondary_ab Check Secondary Antibody primary_ok->secondary_ab Yes inactive_primary->end secondary_ok Secondary Antibody Correct & Active? secondary_ab->secondary_ok inactive_secondary Troubleshoot Secondary Antibody: - Ensure it recognizes the primary antibody's host species - Use a fresh aliquot - Check for enzyme inactivation (e.g., by sodium azide) secondary_ok->inactive_secondary No protein_load Check Protein Loading & Sample Quality secondary_ok->protein_load Yes inactive_secondary->end protein_ok Sufficient & Intact Protein Loaded? protein_load->protein_ok low_protein Troubleshoot Sample Prep: - Increase protein load - Use protease inhibitors - Check for degradation with a total protein stain protein_ok->low_protein No detection Check Detection Reagents (ECL) protein_ok->detection Yes low_protein->end detection_ok Detection Reagents Working? detection->detection_ok bad_detection Troubleshoot Detection: - Use fresh ECL substrate - Optimize exposure time detection_ok->bad_detection No detection_ok->end Yes bad_detection->end

Caption: Troubleshooting flowchart for no or faint bands.

Potential Cause Recommended Solution
Inefficient Protein Transfer - Confirm transfer by staining the membrane with Ponceau S after transfer.[2][10] - Ensure there are no air bubbles between the gel and the membrane.[2][10] - Optimize transfer time and voltage based on the protein's molecular weight.[8]
Inactive Primary or Secondary Antibody - Use a fresh aliquot of the antibody. - Perform a dot blot to confirm the primary antibody is active.[7] - Ensure the secondary antibody is specific to the primary antibody's host species.[7][11] - Avoid using sodium azide in buffers if using an HRP-conjugated secondary antibody, as it inhibits HRP activity.[2]
Insufficient Protein Loaded - Increase the amount of total protein loaded onto the gel.[6][7] - Use a positive control to confirm the presence of the target protein. - Ensure samples are properly prepared and stored to prevent degradation; always use protease inhibitors.[3][4]
Suboptimal Antibody Concentration - Titrate the primary and secondary antibody concentrations to find the optimal dilution.[6][7][8][9]
Inactive Detection Reagent - Use fresh ECL substrate, as it can lose activity over time.[2] - Mix the two components of the ECL reagent immediately before use.[12]
Issue 2: High Background

Question: My Western blot has high background, making it difficult to see the specific bands. How can I reduce the background?

High background can be caused by several factors, including insufficient blocking, improper antibody concentrations, and inadequate washing.

Potential Cause Recommended Solution
Insufficient Blocking - Increase the blocking time to at least 1 hour at room temperature.[13][14] - Try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa).[7][15] For phosphorylated proteins, BSA is generally recommended over milk.[5][16] - Ensure the blocking buffer is fresh and filtered to remove any particulates.[10][15]
Antibody Concentration Too High - Decrease the concentration of the primary and/or secondary antibody by performing a titration.[3][6]
Inadequate Washing - Increase the number and duration of wash steps after primary and secondary antibody incubations.[7][17] - Add a detergent like Tween 20 (typically 0.05-0.1%) to your wash buffer to help remove non-specifically bound antibodies.[2][7]
Membrane Dried Out - Ensure the membrane remains wet throughout the entire process.[2][18]
Contaminated Buffers or Equipment - Use clean glassware and freshly prepared buffers.[7][18]
Issue 3: Inconsistent Protein Quantification

Question: I am getting inconsistent results when quantifying the degradation of Cyclin K with this compound. What could be the reason?

Quantitative Western blotting requires careful attention to detail to ensure reproducibility.

Potential Cause Recommended Solution
Uneven Protein Loading - Accurately determine the protein concentration of your lysates using a reliable method (e.g., BCA assay). - Load equal amounts of total protein in each lane.[10] - Use a loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize your data.[19]
Signal Saturation - Ensure that your band intensities are within the linear range of detection.[20] Saturated signals are not proportional to the amount of protein and cannot be accurately quantified.[18] - Reduce the exposure time or use a less sensitive detection reagent if you suspect saturation.[18]
Inconsistent Transfer - Verify consistent transfer across the entire membrane using Ponceau S staining.[10] - Ensure the transfer "sandwich" is assembled correctly with even pressure.[12]

Experimental Protocols

Standard Western Blot Protocol
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin K) at the optimized dilution in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

Membrane Stripping and Re-probing Protocol

This protocol is useful for probing the same membrane with a different antibody (e.g., for a loading control).

  • Wash Membrane: After initial imaging, wash the membrane in TBST to remove residual ECL substrate.

  • Stripping: Incubate the membrane in a mild stripping buffer (e.g., containing glycine, pH 2.2) for 15-30 minutes at room temperature with agitation.

  • Washing: Wash the membrane thoroughly with TBST (2 x 10 minutes).

  • Blocking: Re-block the membrane for 1 hour at room temperature.

  • Re-probing: Proceed with the primary antibody incubation step as described in the standard protocol.

This compound Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a molecular glue that induces the degradation of Cyclin K. It achieves this by promoting a novel interaction between CDK12 and DDB1, a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1] This leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome.[1]

HQ461_Pathway cluster_E3 DDB1-CUL4-RBX1 Complex This compound This compound CDK12 CDK12 This compound->CDK12 binds DDB1 DDB1 CDK12->DDB1 recruits CyclinK Cyclin K CyclinK->CDK12 associates with CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E3_Complex E3 Ubiquitin Ligase Ub Ubiquitin Ub->CyclinK polyubiquitination PolyUb_CyclinK Polyubiquitinated Cyclin K Proteasome Proteasome PolyUb_CyclinK->Proteasome Degradation Degradation Proteasome->Degradation Western_Blot_Workflow start Start: Sample Preparation (Cell Lysis) quantification Protein Quantification (e.g., BCA Assay) start->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Electrotransfer (Gel to Membrane) sds_page->transfer blocking Blocking (Prevent Non-specific Binding) transfer->blocking primary_incubation Primary Antibody Incubation (e.g., anti-Cyclin K) blocking->primary_incubation wash1 Washing primary_incubation->wash1 secondary_incubation Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_incubation wash2 Washing secondary_incubation->wash2 detection Chemiluminescent Detection (ECL Substrate) wash2->detection imaging Imaging and Analysis detection->imaging end End: Results imaging->end

References

optimizing HQ461 concentration to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of HQ461 to minimize off-target effects while maintaining on-target efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the pro-survival signaling pathway in several cancer cell lines. By binding to the ATP-binding pocket of TKX, this compound prevents the phosphorylation of its downstream substrate, SUB-X, leading to the induction of apoptosis.

Q2: What are the known major off-target effects of this compound?

A2: While highly selective for TKX, at higher concentrations, this compound has been observed to inhibit two other kinases: Kinase Y (KY) and Kinase Z (KZ). Inhibition of KY can lead to unintended effects on cell cycle progression, while inhibition of KZ has been associated with metabolic dysregulation.

Q3: How do I select an initial experimental concentration of this compound?

A3: A good starting point is to use a concentration that is 10-fold higher than the IC50 value for the target kinase, TKX. Based on in-vitro kinase assays, the IC50 for TKX is approximately 50 nM. Therefore, a starting concentration of 500 nM is recommended for cell-based assays. However, this should be optimized for your specific cell line and experimental conditions.

Troubleshooting Guides

Problem: High cytotoxicity observed in control (non-cancerous) cell lines.

This issue often indicates that the concentration of this compound is too high, leading to significant off-target effects.

Troubleshooting Steps:

  • Confirm the IC50 in your cell line: The potency of this compound can vary between cell lines. Perform a dose-response experiment to determine the IC50 in your specific model.

  • Lower the concentration: Reduce the concentration of this compound to a range closer to the on-target IC50.

  • Use a selective concentration window: Aim for a concentration that maximizes the inhibition of TKX while minimizing the inhibition of off-target kinases. The table below provides a guide.

Table 1: In-Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Recommended Concentration Range (for >90% target inhibition)Potential Off-Target Effect
TKX (On-Target) 50 50 - 200 nM Desired pro-apoptotic effect
Kinase Y (Off-Target)500> 500 nMCell cycle arrest
Kinase Z (Off-Target)1500> 1.5 µMMetabolic disruption

Problem: Inconsistent results or lack of a clear dose-response.

This can be caused by several factors, from experimental setup to compound stability.

Troubleshooting Workflow:

G start Inconsistent Results check_compound Verify this compound Integrity (Fresh stock, proper storage) start->check_compound check_cells Assess Cell Health & Density (Consistent seeding, viability) check_compound->check_cells If compound is OK check_assay Review Assay Protocol (Incubation times, reagent prep) check_cells->check_assay If cells are healthy outcome1 Results are now consistent check_assay->outcome1 If protocol is optimized outcome2 Issue persists check_assay->outcome2 If issue remains

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)

Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the diluted this compound solutions. Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Validating On-Target Engagement via Western Blot

Objective: To confirm that this compound is inhibiting its intended target, TKX, by measuring the phosphorylation of its downstream substrate, SUB-X.

Experimental Workflow:

G cluster_0 Cell Treatment cluster_1 Biochemical Analysis cluster_2 Data Interpretation a Seed Cells b Treat with this compound (Dose-response) a->b c Incubate b->c d Lyse Cells c->d e Quantify Protein d->e f Western Blot e->f g Probe with p-SUB-X and Total SUB-X Antibodies f->g h Quantify Band Intensity g->h i Normalize p-SUB-X to Total SUB-X h->i j Confirm Target Engagement i->j

Caption: Workflow for validating on-target engagement of this compound.

Signaling Pathway Overview:

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways TKX TKX SUBX SUB-X TKX->SUBX phosphorylates Apoptosis Apoptosis SUBX->Apoptosis promotes KY Kinase Y CellCycle Cell Cycle Arrest KY->CellCycle KZ Kinase Z Metabolism Metabolic Disruption KZ->Metabolism This compound This compound This compound->TKX Potent Inhibition This compound->KY Weaker Inhibition This compound->KZ Weakest Inhibition

Caption: Signaling pathways affected by this compound.

HQ461 solubility and stability issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and experimental use of HQ461, a molecular glue that promotes the degradation of Cyclin K.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound? this compound is a small molecule that functions as a "molecular glue." It facilitates the interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damaged DNA Binding Protein 1 (DDB1), a component of the CUL4-DDB1 E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12.[1][2][3][4]

  • What is the mechanism of action of this compound? this compound binds to the kinase domain of CDK12, creating a novel surface that is recognized by DDB1. This ternary complex formation (CDK12-HQ461-DDB1) triggers the ubiquitination and degradation of Cyclin K. The depletion of Cyclin K impairs the kinase activity of CDK12, leading to the downregulation of genes involved in the DNA damage response and ultimately, cell death in sensitive cancer cell lines.[1][2][3]

  • What are the primary cellular effects of this compound treatment? Treatment with this compound leads to a rapid and potent degradation of Cyclin K.[3] This results in reduced phosphorylation of the C-terminal domain of RNA polymerase II, a key substrate of CDK12. Consequently, the expression of genes involved in the DNA damage response is downregulated. In cancer cell lines such as A549, this compound exhibits cytotoxic effects with a reported IC50 of approximately 1.3 µM.[1][2]

Solubility

  • What is the recommended solvent for dissolving this compound? The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[2] It is advisable to use newly opened, anhydrous DMSO to ensure maximal solubility, as hygroscopic DMSO can negatively impact solubility.

  • How do I prepare a stock solution of this compound? To prepare a stock solution, reconstitute the lyophilized powder in high-quality, anhydrous DMSO. For example, to create a 15 mM stock solution, you can reconstitute 5 mg of this compound powder in 965 µL of DMSO.[2] Gentle warming to 60°C and sonication can aid in complete dissolution.

  • Is this compound soluble in aqueous solutions? this compound is poorly soluble in water and ethanol.[3] For cell culture experiments, it is common practice to dilute a high-concentration DMSO stock solution into the aqueous culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

Stability and Storage

  • How should I store the lyophilized powder of this compound? Lyophilized this compound should be stored at -20°C and kept desiccated. Under these conditions, it is stable for up to 24 months.[2]

  • How should I store this compound stock solutions? Aliquoted stock solutions in DMSO should be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots. When stored at -20°C, the solution is stable for up to 3 months, and at -80°C, it is stable for up to 6 months.[2][3]

Troubleshooting Guide

Issue: Inconsistent or No Cellular Activity

  • Possible Cause 1: Poor Solubility

    • Troubleshooting Steps:

      • Ensure you are using high-quality, anhydrous DMSO.

      • Warm the stock solution to room temperature and vortex thoroughly before use.

      • Consider gentle sonication to ensure complete dissolution.

      • When diluting into aqueous media, add the this compound stock solution dropwise while vortexing the media to prevent precipitation.

  • Possible Cause 2: Compound Degradation

    • Troubleshooting Steps:

      • Verify the storage conditions of both the lyophilized powder and the stock solution.

      • Avoid repeated freeze-thaw cycles by using single-use aliquots.

      • Prepare fresh stock solutions if the current stock is old or has been stored improperly.

  • Possible Cause 3: Cell Line Resistance

    • Troubleshooting Steps:

      • Confirm that your cell line expresses the necessary components of the degradation machinery, including CDK12 and DDB1.

      • Be aware that mutations in CDK12 can confer resistance to this compound.[1]

      • Consider testing a sensitive cell line, such as A549, as a positive control.

Issue: High Background or Off-Target Effects

  • Possible Cause 1: High Concentration of this compound

    • Troubleshooting Steps:

      • Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.

      • Use the lowest effective concentration to minimize potential off-target effects.

  • Possible Cause 2: Solvent Effects

    • Troubleshooting Steps:

      • Ensure the final DMSO concentration in your assay is consistent across all conditions and is at a non-toxic level (typically <0.5%).

      • Include a vehicle control (DMSO only) in all experiments.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO20 mg/mL[2]Use of anhydrous DMSO is recommended. Warming and sonication can aid dissolution.
WaterInsoluble
EthanolInsoluble

Table 2: Stability and Storage of this compound

FormStorage TemperatureStabilityRecommendations
Lyophilized Powder-20°C24 months[2]Keep desiccated.
DMSO Stock Solution-20°C3 months[2]Aliquot to avoid freeze-thaw cycles.
DMSO Stock Solution-80°C6 months[3]Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

  • Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 15 mM stock, add 965 µL of DMSO to 5 mg of this compound).

  • Vortex the solution thoroughly for 1-2 minutes.

  • If necessary, gently warm the vial to 60°C or sonicate in a water bath until the powder is completely dissolved.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

Protocol 2: Cyclin K Degradation Assay (Western Blot)

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control. Aspirate the old medium from the cells and add the medium containing this compound or vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours). A time-course experiment is recommended to determine the optimal treatment duration.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against Cyclin K, CDK12, and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the Cyclin K and CDK12 levels to the loading control. Compare the protein levels in this compound-treated samples to the vehicle-treated control.

Visualizations

Caption: Mechanism of action of this compound as a molecular glue.

Troubleshooting_Workflow Start Inconsistent or No Cellular Activity Check_Solubility Check this compound Solubility Start->Check_Solubility Check_Degradation Check this compound Degradation Check_Solubility->Check_Degradation No Issue Solubility_Steps Use anhydrous DMSO Warm and sonicate Proper dilution technique Check_Solubility->Solubility_Steps Issue Suspected Check_Cell_Line Verify Cell Line Sensitivity Check_Degradation->Check_Cell_Line No Issue Degradation_Steps Verify storage conditions Use single-use aliquots Prepare fresh stock Check_Degradation->Degradation_Steps Issue Suspected Cell_Line_Steps Confirm target expression Check for resistance mutations Use positive control cell line Check_Cell_Line->Cell_Line_Steps Issue Suspected Resolved Issue Resolved Solubility_Steps->Resolved Degradation_Steps->Resolved Cell_Line_Steps->Resolved

Caption: Troubleshooting workflow for this compound experiments.

CyclinK_Degradation_Workflow Start Start Seed_Cells Seed Cells Start->Seed_Cells Treat_Cells Treat with this compound/ Vehicle Control Seed_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Lyse_Cells Lyse Cells and Quantify Protein Incubate->Lyse_Cells SDS_PAGE SDS-PAGE and Western Blot Lyse_Cells->SDS_PAGE Antibodies Incubate with Primary and Secondary Antibodies SDS_PAGE->Antibodies Visualize Visualize and Quantify Bands Antibodies->Visualize End End Visualize->End

Caption: Experimental workflow for a Cyclin K degradation assay.

References

Technical Support Center: HQ461 Experimental Failure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers using HQ461, a molecular glue that induces the degradation of Cyclin K by promoting the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase.[1][2][3] This action impairs CDK12 function, leading to reduced phosphorylation of its substrates, downregulation of DNA damage response genes, and ultimately, cell death.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a molecular glue. It works by binding to the kinase domain of CDK12, which creates a new surface that recruits DDB1, a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase.[2] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), the partner protein of CDK12.[2][3] The loss of Cyclin K compromises CDK12's kinase activity, affecting downstream signaling pathways.[1][4]

Q2: My cells are not showing the expected cytotoxic effect after this compound treatment. What are the possible reasons?

A2: Several factors could contribute to a lack of cytotoxicity:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved and has not precipitated out of solution. Prepare fresh dilutions from a properly stored stock solution for each experiment.[1]

  • Cell Line Sensitivity: The reported IC50 for this compound in A549 non-small cell lung cancer cells is 1.3 µM.[2] Your cell line may be less sensitive, requiring higher concentrations or longer incubation times.

  • Incorrect Dosage: Using concentrations that are too low is a common reason for experimental failure in drug repurposing and initial studies.[5] Verify your calculations and consider performing a dose-response curve to determine the optimal concentration for your specific cell line.

  • Cell Health and Confluency: Ensure your cells are healthy and in the logarithmic growth phase during treatment. Overly confluent or stressed cells may respond differently.[6]

Q3: I am not observing a decrease in Cyclin K levels or downstream substrate phosphorylation in my Western blot. What could be wrong?

A3: This issue often points to problems with the experimental protocol or sample handling:

  • Sample Preparation: It is critical to keep samples cold and use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of target proteins.[7] Protease inhibitors are also essential to prevent degradation of your proteins of interest.[7]

  • Blocking Buffer: When detecting phosphoproteins, avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background.[8] Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) is a recommended alternative.[8]

  • Buffer Choice: Avoid phosphate-based buffers like PBS in your wash steps or antibody dilutions, as the phosphate ions can interfere with the binding of phospho-specific antibodies.[7] Use TBST instead.

  • Antibody Quality: Ensure your primary antibodies for total and phosphorylated proteins are validated and used at the optimal dilution. It's crucial to probe for the total protein as a control to determine if the lack of phospho-signal is due to protein degradation or a lack of phosphorylation.

  • Low Abundance of Phosphoprotein: The phosphorylated fraction of a protein can be very low. To enhance detection, you may need to load more protein onto your gel or use immunoprecipitation to concentrate your target protein before running the Western blot.[7]

Troubleshooting Guides

Guide 1: No Observed Effect on Cell Viability
Potential Cause Troubleshooting Step Rationale
Compound Insolubility Visually inspect the prepared this compound solution for any precipitate. If observed, gently warm the solution or prepare a fresh stock.Poor aqueous solubility is a common issue with small molecule inhibitors and can prevent the compound from reaching its intracellular target.[9][10]
Compound Degradation Prepare fresh dilutions of this compound from a properly stored, aliquoted stock for each experiment. Avoid multiple freeze-thaw cycles.[1]This compound solutions are stable for a limited time. Repeated freeze-thaw cycles can lead to a loss of potency.[4]
Sub-optimal Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 in your specific cell line.Cell lines exhibit varying sensitivities to inhibitors. The published IC50 of 1.3 µM in A549 cells is a starting point, but may not be optimal for other cell types.[2]
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing a cytotoxic effect.The effects of this compound, which involve protein degradation and downstream transcriptional changes, may take time to manifest as cell death.
Cell Culture Conditions Ensure cells are seeded at an appropriate density and are in a logarithmic growth phase before adding the compound.[6]Cell health and density can significantly impact the outcome of viability assays.
Guide 2: Western Blotting Issues (No Change in Cyclin K or Phospho-Targets)
Potential Cause Troubleshooting Step Rationale
Protein Dephosphorylation/Degradation Add a fresh cocktail of phosphatase and protease inhibitors to your lysis buffer immediately before use. Keep samples on ice at all times.[7]Endogenous phosphatases and proteases are released during cell lysis and can rapidly alter the phosphorylation state and integrity of your target proteins.[7]
High Background/Non-specific Bands Use 5% BSA in TBST as the blocking buffer instead of non-fat milk.[8] Optimize primary and secondary antibody concentrations.[8]Milk contains phosphoproteins (casein) that can interfere with the detection of phosphorylated targets.
Weak or No Signal Use Tris-based buffers (e.g., TBST) for all washing and antibody incubation steps.[7] Increase the amount of protein loaded on the gel or consider immunoprecipitation for low-abundance targets.[7]Phosphate ions in PBS can compete with phospho-specific antibodies for binding sites, leading to a weaker signal.[7]
Inaccurate Quantification Always run a parallel blot or strip and re-probe your membrane for the corresponding total protein (e.g., total RNA Polymerase II) and a loading control (e.g., GAPDH).Normalizing the phosphorylated protein signal to the total protein level is essential for accurately quantifying changes in phosphorylation.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

PropertyValueReference
Mechanism of Action Molecular Glue; Induces Cyclin K degradation[1][2]
Target Binds to CDK12 to recruit DDB1[2][4]
IC50 (A549 cells) 1.3 µM[1][2]
Solubility Soluble in DMSO (e.g., at 20 mg/mL)[4]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month[1][4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of this compound and serial dilutions in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the corresponding wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Cyclin K Degradation and Substrate Phosphorylation
  • Cell Treatment & Lysis: Treat cells with the desired concentrations of this compound for the appropriate time (e.g., 8 hours to see a reduction in CDK12 levels in A549 cells[1]). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Cyclin K, anti-phospho-RNA Pol II Ser2, anti-total RNA Pol II) overnight at 4°C in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the levels of Cyclin K or phosphorylated proteins to a loading control or the total protein, respectively.

Visualizations

HQ461_Signaling_Pathway cluster_degradation Ubiquitin-Proteasome System cluster_kinase_activity Normal Kinase Function This compound This compound CDK12 CDK12 This compound->CDK12 binds DDB1 DDB1 E3 Ligase CDK12->DDB1 recruits CCNK Cyclin K (CCNK) DDB1->CCNK ubiquitinates Degradation Degradation CCNK->Degradation Degradation RNAPII RNA Pol II CTD pRNAPII p-RNA Pol II (Ser2) DDR_Genes DNA Damage Response Genes pRNAPII->DDR_Genes transcription Proliferation Cell Survival DDR_Genes->Proliferation promotes CDK12_CCNK CDK12/CCNK Complex Degradation->CDK12_CCNK disrupts CDK12_CCNK->RNAPII phosphorylates

Caption: this compound mechanism of action leading to Cyclin K degradation.

Troubleshooting_Workflow Start Experiment Fails: No Observed Effect Check_Compound Issue with this compound? Start->Check_Compound Check_Cells Issue with Cells? Check_Compound->Check_Cells No Solubility Check Solubility & Stability Check_Compound->Solubility Yes Check_Assay Issue with Assay? Check_Cells->Check_Assay No Health Assess Cell Health & Confluency Check_Cells->Health Yes Check_Assay->Start No (Re-evaluate Hypothesis) Protocol Review Assay Protocol (e.g., WB, Viability) Check_Assay->Protocol Yes Dose Verify Concentration (Run Dose-Response) Solubility->Dose Success Problem Identified Dose->Success Sensitivity Confirm Cell Line Sensitivity Health->Sensitivity Sensitivity->Success Controls Check Positive/ Negative Controls Protocol->Controls Controls->Success

Caption: Logical workflow for troubleshooting this compound experimental failures.

References

Technical Support Center: Enhancing In Vitro Efficacy of HQ461

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HQ461, a molecular glue that induces the degradation of Cyclin K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing in vitro experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule that functions as a "molecular glue." It selectively promotes an interaction between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12. The degradation of Cyclin K impairs CDK12 kinase activity, resulting in the downregulation of genes involved in the DNA Damage Response (DDR) and ultimately leading to cell death in sensitive cancer cell lines.[1]

Q2: What is the recommended starting concentration and incubation time for in vitro experiments?

A2: Based on published data, a concentration range of 0.1 µM to 10 µM is a good starting point for most cell-based assays. For Cyclin K degradation, significant reduction can be observed within 4-8 hours of treatment with 10 µM this compound in A549 cells.[2] For cell viability assays, a longer incubation period of 48-72 hours is typically required to observe significant effects.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For a stock solution, it can be reconstituted in DMSO. For example, to make a 10 mM stock, dissolve 1 mg of this compound (molecular weight to be confirmed from the supplier) in the appropriate volume of DMSO. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When diluted in cell culture media for experiments, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vitro experiments with this compound.

Problem 1: I am not observing significant Cyclin K degradation after this compound treatment.

Potential Cause Troubleshooting Step
Suboptimal Concentration or Incubation Time Increase the concentration of this compound (e.g., up to 10 µM) and/or extend the incubation time (e.g., up to 24 hours). Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
Cell Line Insensitivity The efficacy of molecular glue degraders can be cell-line dependent due to variations in the expression levels of CDK12, Cyclin K, and components of the DDB1-CUL4-RBX1 E3 ligase complex. Consider testing a panel of cell lines to identify a sensitive model.
Compound Instability Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.
Inefficient Ternary Complex Formation The formation of the CDK12-HQ461-DDB1 ternary complex is crucial for Cyclin K degradation. Factors within your specific cell line's proteome could hinder this interaction.
Proteasome Inhibition Ensure that other compounds in your experimental setup are not inadvertently inhibiting the proteasome, which is required for the degradation of ubiquitinated Cyclin K.

Problem 2: The IC50 value in my cell viability assay is higher than the published data.

Potential Cause Troubleshooting Step
Cell Line Differences The published IC50 of 1.3 µM was determined in A549 non-small cell lung cancer cells.[1] Different cell lines will exhibit varying sensitivities to this compound.
Assay Duration Cell viability assays are endpoint assays. Ensure you are incubating the cells with this compound for a sufficient duration (e.g., 72 hours) to allow for the downstream effects of Cyclin K degradation to manifest as cell death.
Cell Seeding Density High cell seeding densities can sometimes mask the cytotoxic effects of a compound. Optimize the cell number per well to ensure they are in the exponential growth phase throughout the assay.
Serum Concentration in Media Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Consider performing experiments with a lower serum concentration if you suspect this might be an issue, though be mindful of the impact on cell health.
Assay Type The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence the outcome. Ensure you are using a validated and appropriate assay for your cell line.

Experimental Protocols

Protocol 1: Western Blot for Cyclin K Degradation

  • Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: The following day, treat the cells with a dose-response of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 8 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against Cyclin K overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old media from the 96-well plate and add 100 µL of the 2x compound dilutions to the appropriate wells.

    • Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and wells with medium only (for background).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software.

Data Presentation

Table 1: In Vitro Efficacy of this compound in A549 Cells

ParameterValueCell LineReference
IC50 1.3 µMA549[1]
Cyclin K Degradation >8-fold reductionA549[2]
CDK12 Protein Reduction 50% reductionA549[2]

Visualizations

HQ461_Signaling_Pathway cluster_0 This compound Mechanism of Action This compound This compound Ternary_Complex CDK12-HQ461-DDB1 Ternary Complex This compound->Ternary_Complex Binds to CDK12 CDK12_CyclinK CDK12-Cyclin K Complex CDK12_CyclinK->Ternary_Complex DDB1_E3 DDB1-CUL4-RBX1 E3 Ubiquitin Ligase DDB1_E3->Ternary_Complex Recruited by This compound Ub_CyclinK Ubiquitinated Cyclin K Ternary_Complex->Ub_CyclinK Ubiquitination of Cyclin K Proteasome Proteasome Ub_CyclinK->Proteasome Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK Impaired_CDK12 Impaired CDK12 Kinase Activity Degraded_CyclinK->Impaired_CDK12 DDR_Down Downregulation of DDR Genes Impaired_CDK12->DDR_Down Cell_Death Cell Death DDR_Down->Cell_Death

Caption: Signaling pathway of this compound-induced Cyclin K degradation.

Experimental_Workflow cluster_workflow Troubleshooting Workflow: No Cyclin K Degradation Start Start: No Cyclin K Degradation Observed Check_Conc_Time Step 1: Optimize this compound Concentration and Incubation Time Start->Check_Conc_Time Degradation_Observed Success: Cyclin K Degradation Observed Check_Conc_Time->Degradation_Observed Problem Solved No_Degradation1 Still No Degradation Check_Conc_Time->No_Degradation1 Problem Persists Check_Cell_Line Step 2: Verify Cell Line Sensitivity (E3 Ligase Components) No_Degradation1->Check_Cell_Line Check_Cell_Line->Degradation_Observed Problem Solved No_Degradation2 Still No Degradation Check_Cell_Line->No_Degradation2 Problem Persists Check_Compound Step 3: Confirm this compound Integrity (Storage, Fresh Dilutions) No_Degradation2->Check_Compound Check_Compound->Degradation_Observed Problem Solved End Further Investigation Needed Check_Compound->End Problem Persists

Caption: A logical workflow for troubleshooting lack of Cyclin K degradation.

References

Technical Support Center: HQ461-Mediated Degradation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HQ461 in protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule molecular glue that induces the degradation of Cyclin K (CCNK).[1][2][3] It functions by promoting the interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[2][4][5][6][7][8] This induced proximity leads to the polyubiquitination of CCNK, the partner protein of CDK12, and its subsequent degradation by the proteasome.[2][4][5][6] The degradation of CCNK compromises the function of CDK12, leading to reduced phosphorylation of its substrates, downregulation of DNA damage response genes, and ultimately, cell death.[1][2][3][5]

Q2: What is the primary target of this compound-mediated degradation?

A2: The primary and direct target for degradation by this compound is Cyclin K (CCNK).[2][4][5] While this compound binds to CDK12, it is CCNK that gets polyubiquitinated and degraded.[4][5][6] The degradation of CCNK subsequently leads to a reduction in CDK12 protein levels as a secondary effect.[5]

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated potent cytotoxicity in the non-small cell lung cancer cell line A549.[4][6] Its efficacy in other cell lines should be empirically determined.

Q4: What are the key components of the cellular machinery required for this compound activity?

A4: The cytotoxic effects of this compound are dependent on a functional ubiquitin-proteasome system. Key components include the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex and the proteasome itself.[4][5][6] Inhibition of the proteasome (e.g., with bortezomib) or neddylation (e.g., with MLN4924), which is required for Cullin-RING ligase activity, abrogates this compound-mediated degradation of CCNK.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound-mediated degradation experiments.

Problem 1: No or weak degradation of Cyclin K observed.

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting range is 0.1 to 10 µM.[3]
Insufficient Treatment Time Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for observing maximal CCNK degradation. Significant degradation has been observed as early as 4 hours.[3][5]
Cell Line Resistance The cell line being used may lack essential components of the DDB1-CUL4-RBX1 E3 ligase pathway or have mutations in CDK12 that prevent this compound binding and ternary complex formation.[4] - Confirm the expression of DDB1, CUL4A/B, and RBX1 in your cell line via Western blot. - Sequence the CDK12 gene in your cell line to check for mutations, particularly around the this compound binding site (e.g., G731 residue).[4][5][6]
Inactive Compound Ensure the proper storage and handling of the this compound compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[3]
Poor Ternary Complex Formation The formation of the CDK12-HQ461-DDB1 ternary complex is crucial for degradation. Cellular factors can influence this. - Overexpression of a tagged version of CDK12 or DDB1 might help in specific experimental setups to favor complex formation, though this can introduce artifacts.
Issues with Western Blotting Troubleshoot your Western blot protocol. Ensure efficient protein transfer, appropriate antibody dilutions, and sufficient exposure time. See the general --INVALID-LINK--.

Problem 2: High background or non-specific bands in Western blot for Cyclin K.

Possible Cause Troubleshooting Steps
Antibody Specificity Use a well-validated antibody specific for Cyclin K. Test the antibody on positive and negative control lysates.
Sample Degradation Prepare fresh cell lysates and include protease inhibitors in your lysis buffer to prevent non-specific protein degradation.[9]
Cross-reactivity Optimize blocking conditions and antibody concentrations to minimize non-specific binding.

Problem 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Steps
Cell Culture Variability Maintain consistent cell culture conditions, including cell density, passage number, and media composition.
Reagent Instability Prepare fresh dilutions of this compound and other reagents for each experiment.
Experimental Technique Ensure consistent timing of treatments, cell harvesting, and lysate preparation.

Problem 4: The "Hook Effect" is observed in dose-response curves.

Possible Cause Troubleshooting Steps
High Compound Concentration The hook effect, a reduction in degradation at very high concentrations, is a known phenomenon for molecular glues and PROTACs. It occurs when excess this compound leads to the formation of binary (CDK12-HQ461 and this compound-DDB1) complexes instead of the productive ternary complex. - When performing dose-response experiments, ensure you test a wide range of concentrations, including lower concentrations, to accurately determine the DC50 and Dmax.

Quantitative Data Summary

Table 1: this compound Activity in A549 Cells

ParameterValueReference
IC50 (Cell Viability) 1.3 µM[3][4][6]
CCNK Degradation (Dmax) >8-fold reduction at 4 hours with 10 µM[3][5]
CDK12 Reduction ~50% reduction at 8 hours with 10 µM[3]

Table 2: Structure-Activity Relationship of this compound Analogs (CCNK-luciferase reporter assay)

CompoundDC50 (µM)Dmax (%)Reference
This compound 0.2390[10]
Analog 1 >10<50[10]
Analog 2 0.1592[10]
Analog 3 5.265[10]
(This is a representative subset of data. For a complete list of analogs, please refer to the source publication.)

Experimental Protocols

Protocol 1: Western Blot for Cyclin K Degradation
  • Cell Seeding and Treatment:

    • Seed A549 cells (or your cell line of interest) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for the desired time (e.g., 4, 8, or 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer (or another suitable lysis buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against Cyclin K (e.g., Bethyl, A301-939A-T) overnight at 4°C.[5]

    • Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the extent of Cyclin K degradation.

Protocol 2: Co-Immunoprecipitation (Co-IP) of CDK12 and DDB1
  • Cell Culture and Lysis:

    • Use cells endogenously expressing a tagged version of CDK12 (e.g., 3xFLAG-CDK12) for efficient immunoprecipitation.[4][5][6]

    • Treat cells with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 1-2 hours).

    • Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease inhibitors.[4]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-FLAG antibody (or an antibody against your tag) overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and wash them 3-5 times with ice-cold IP lysis buffer.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluates by Western blotting using antibodies against DDB1 and your tagged CDK12. An increase in the DDB1 signal in the this compound-treated sample indicates induced interaction.[4][5][6]

Protocol 3: In Vitro Ubiquitination Assay
  • Reaction Setup:

    • In a microcentrifuge tube, combine the following recombinant components in ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):

      • E1 activating enzyme (e.g., UBA1)

      • E2 conjugating enzyme (e.g., UBE2G1 and UBE2D3)[6]

      • E3 ligase complex (DDB1-CUL4-RBX1)

      • CDK12/CCNK complex

      • Ubiquitin

      • This compound or DMSO control

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 1-2 hours.

  • Reaction Termination:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

  • Analysis:

    • Analyze the reaction products by Western blotting using an antibody against Cyclin K. A high molecular weight smear or laddering pattern in the this compound-treated lane indicates polyubiquitination.[4][6][7][8]

Visualizations

HQ461_Signaling_Pathway cluster_cell Cell This compound This compound Ternary_Complex CDK12-HQ461-DDB1 Ternary Complex This compound->Ternary_Complex Induces formation CDK12_CCNK CDK12-Cyclin K Complex CDK12_CCNK->Ternary_Complex Phospho_Substrates Phosphorylated Substrates CDK12_CCNK->Phospho_Substrates Phosphorylation DDB1_CUL4_RBX1 DDB1-CUL4-RBX1 E3 Ligase DDB1_CUL4_RBX1->Ternary_Complex PolyUb_CCNK Polyubiquitinated Cyclin K Ternary_Complex->PolyUb_CCNK Polyubiquitination of CCNK Ub Ubiquitin Ub->PolyUb_CCNK Proteasome Proteasome PolyUb_CCNK->Proteasome Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK Degraded_CCNK->CDK12_CCNK Inhibits complex function CDK12_Substrates CDK12 Substrates (e.g., RNA Pol II) CDK12_Substrates->Phospho_Substrates Gene_Expression Gene Expression Phospho_Substrates->Gene_Expression Regulates DDR_Genes DNA Damage Response Genes DDR_Genes->Gene_Expression Cell_Death Cell Death Gene_Expression->Cell_Death Downregulation leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound-Mediated Degradation start Start cell_culture Cell Culture (e.g., A549) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment cell_harvest Cell Harvest & Lysis treatment->cell_harvest protein_quant Protein Quantification cell_harvest->protein_quant western_blot Western Blot (for Cyclin K degradation) protein_quant->western_blot co_ip Co-Immunoprecipitation (CDK12-DDB1 interaction) protein_quant->co_ip data_analysis Data Analysis & Interpretation western_blot->data_analysis co_ip->data_analysis in_vitro_ub In Vitro Ubiquitination Assay (CCNK polyubiquitination) in_vitro_ub->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: this compound Experimental Workflow.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for No Cyclin K Degradation start No/Weak CCNK Degradation check_concentration Check this compound Concentration (Dose-Response) start->check_concentration check_time Check Treatment Time (Time-Course) check_concentration->check_time If no improvement check_cell_line Check Cell Line Viability (Expression of E3 components, CDK12 mutations) check_time->check_cell_line If no improvement check_compound Check Compound Activity (Fresh stock) check_cell_line->check_compound If cell line is viable check_western Troubleshoot Western Blot check_compound->check_western If compound is active degradation_observed Degradation Observed check_western->degradation_observed If Western is optimized

Caption: Troubleshooting Logic Flowchart.

References

addressing variability in HQ461 co-immunoprecipitation results

Author: BenchChem Technical Support Team. Date: November 2025

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HQ461 Co-Immunoprecipitation Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in this compound co-immunoprecipitation (Co-IP) results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended antibody for immunoprecipitating this compound?

A1: For optimal results, we recommend using a polyclonal antibody for the immunoprecipitation (IP) of this compound. Polyclonal antibodies recognize multiple epitopes on the target protein, which can increase the efficiency of capturing the protein, especially when it is part of a larger complex. For the subsequent Western blot analysis, a monoclonal antibody that recognizes a specific epitope different from those targeted by the polyclonal IP antibody is recommended to ensure high specificity in detection.[1]

Q2: Which lysis buffer is best suited for maintaining this compound protein interactions?

A2: The choice of lysis buffer is critical and often requires optimization.[1][2][3] For this compound, which is a nuclear protein, we recommend starting with a non-denaturing lysis buffer to preserve protein-protein interactions. A common choice is a buffer containing a non-ionic detergent like NP-40 or Triton X-100.[2][4][5] However, if you are experiencing incomplete lysis, brief sonication may be necessary to disrupt the nuclear membrane.[1] Always add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent degradation and maintain the phosphorylation state of your proteins.[1][6]

Q3: How much protein lysate is required for a successful this compound Co-IP?

A3: The optimal amount of protein lysate depends on the expression level of this compound in your specific cell type. As a starting point, we recommend using at least 1 mg of total protein for each Co-IP reaction.[5] If this compound is a low-abundance protein, you may need to increase the amount of lysate.

Q4: What are the essential controls for an this compound Co-IP experiment?

A4: To ensure the validity of your results, several controls are essential:

  • Isotype Control: An antibody of the same isotype as your anti-HQ461 antibody that is not specific to any protein in the lysate. This control helps to identify non-specific binding to the beads or the antibody.[1]

  • Negative Control Cells: Cells that do not express the protein you are trying to co-immunoprecipitate (the "prey"). This ensures that the antibody against the prey protein does not cross-react with other proteins in the lysate.

  • Positive Control: A known interaction partner of this compound, if available from the literature, should be used to validate the experimental setup.[7]

Troubleshooting Guides

This section addresses common issues encountered during this compound Co-IP experiments.

Problem 1: No or Low Yield of this compound and/or its Interacting Partner

If you are not detecting your "bait" protein (this compound) or the "prey" protein (the interacting partner), consider the following causes and solutions.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inefficient Cell Lysis Ensure your lysis buffer is appropriate for nuclear proteins. Consider brief sonication to aid in nuclear membrane disruption.[1]
Low Protein Expression Confirm the expression of both this compound and the prey protein in your input lysate via Western blot. If expression is low, you may need to increase the amount of starting material.[6]
Poor Antibody Affinity Use an antibody that is validated for IP. Not all antibodies that work for Western blotting are suitable for IP. Titrate your antibody to find the optimal concentration.
Disruption of Protein Interaction The lysis or wash buffers may be too harsh.[8] Use a milder lysis buffer with non-ionic detergents and consider reducing the salt concentration or the number of washes.[1][5]
Protein Degradation Always add fresh protease and phosphatase inhibitors to your buffers.[1][6] Perform all steps on ice or at 4°C to minimize enzymatic activity.[6]
Problem 2: High Background or Non-Specific Binding

High background can obscure the detection of true interaction partners. The following table outlines strategies to reduce non-specific binding.

Potential Causes and Solutions

Potential Cause Recommended Solution
Non-specific Binding to Beads Pre-clear your lysate by incubating it with beads alone before adding the primary antibody.[5] You can also block the beads with BSA before use.[9][10]
Antibody Concentration Too High An excess of antibody can lead to non-specific binding.[6] Determine the optimal antibody concentration through titration experiments.
Insufficient Washing Increase the number of wash steps or the stringency of the wash buffer by adding a small amount of detergent (e.g., 0.1% Tween-20) or increasing the salt concentration.[11][12]
Long Incubation Times Prolonged incubation of the lysate with the antibody and beads can sometimes increase non-specific binding.[13] Try reducing the incubation time.

Experimental Protocols

This compound Co-Immunoprecipitation Protocol

This protocol provides a general framework for performing a Co-IP experiment to identify interaction partners of this compound.

1. Cell Lysis

  • Harvest cells and wash them with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • If lysing cells with nuclear proteins like this compound, sonicate briefly on ice.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new pre-chilled tube. This is your protein lysate.

2. Pre-Clearing the Lysate (Optional but Recommended)

  • Add Protein A/G beads to your protein lysate.

  • Incubate with gentle rotation for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.

3. Immunoprecipitation

  • Add the anti-HQ461 antibody or an isotype control antibody to the pre-cleared lysate.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add pre-washed Protein A/G beads to the lysate-antibody mixture.

  • Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP wash buffer (can be the same as the lysis buffer or a modified version).

5. Elution

  • After the final wash, remove all supernatant.

  • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.

Visualizations

Signaling Pathway of this compound

HQ461_Signaling_Pathway Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 This compound This compound Kinase1->this compound Phosphorylation Partner1 Partner 1 This compound->Partner1 Partner2 Partner 2 This compound->Partner2 TF Transcription Factor This compound->TF Gene_Exp Gene Expression TF->Gene_Exp

Caption: Hypothetical signaling pathway involving this compound and its interaction partners.

This compound Co-IP Experimental Workflow

CoIP_Workflow Start Start Lysis Cell Lysis Start->Lysis Preclear Pre-clear Lysate (Optional) Lysis->Preclear IP_Ab Add Anti-HQ461 Antibody Preclear->IP_Ab Beads Add Protein A/G Beads IP_Ab->Beads Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute WB Western Blot Analysis Elute->WB End End WB->End

Caption: A streamlined workflow for this compound co-immunoprecipitation experiments.

Troubleshooting Logic for this compound Co-IP

Troubleshooting_Logic Problem Problem Detected? No_Band No/Low Protein Yield Problem->No_Band Yes High_Bg High Background Problem->High_Bg Yes Success Successful Co-IP Problem->Success No Check_Lysis Optimize Lysis Buffer No_Band->Check_Lysis Check_Ab Titrate Antibody No_Band->Check_Ab Check_Input Verify Input Expression No_Band->Check_Input High_Bg->Check_Ab Optimize_Wash Optimize Wash Conditions High_Bg->Optimize_Wash Preclear_Lysate Pre-clear Lysate High_Bg->Preclear_Lysate

Caption: A decision tree for troubleshooting common this compound Co-IP issues.

References

Technical Support Center: Enhancing the Molecular Glue Activity of HQ461

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HQ461, a molecular glue that promotes the degradation of Cyclin K (CCNK) by inducing an interaction between CDK12 and DDB1. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers optimize their experiments and advance their drug discovery efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a molecular glue that induces proximity between the kinase CDK12 and the E3 ubiquitin ligase component DDB1. Specifically, this compound binds to the kinase domain of CDK12, creating a novel surface that is recognized by DDB1. This induced interaction leads to the recruitment of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, which then polyubiquitinates CDK12's binding partner, Cyclin K (CCNK), targeting it for proteasomal degradation. The degradation of CCNK compromises the function of CDK12, leading to the downregulation of DNA damage response genes and ultimately, cancer cell death.

Q2: What are the key structural features of this compound required for its activity?

A2: Structure-activity relationship (SAR) studies have identified the 5-methylthiazol-2-amine pharmacophore as a critical component for the molecular glue activity of this compound. Modifications to this and other parts of the molecule can significantly impact its potency in promoting CCNK degradation.

Q3: How can I measure the activity of this compound in my experiments?

A3: The activity of this compound can be assessed using a variety of assays, including:

  • Cellular Viability Assays: To determine the cytotoxic effects of this compound on cancer cell lines (e.g., A549), an IC50 value can be calculated.

  • Western Blotting: To directly measure the degradation of CCNK protein levels upon treatment with this compound.

  • Co-immunoprecipitation (Co-IP): To confirm the this compound-dependent interaction between CDK12 and DDB1.

  • In Vitro Ubiquitination Assays: To reconstitute the ubiquitination of CCNK in the presence of this compound, CDK12, DDB1-CUL4-RBX1, and other necessary components of the ubiquitin-proteasome system.

  • Luciferase Reporter Assays: A CCNK-luciferase fusion protein can be used to quantify CCNK degradation by measuring the decrease in luciferase activity.

Q4: Are there known mutations that confer resistance to this compound?

A4: Yes, mutations in the kinase domain of CDK12, specifically G731E and G731R, have been shown to cause resistance to this compound. These mutations prevent this compound from effectively inducing the interaction between CDK12 and DDB1.

Strategies to Enhance this compound Activity

Improving the molecular glue activity of this compound primarily involves chemical modifications to its structure. The following table summarizes the activity of this compound and some of its analogs, providing a starting point for optimization. The data is derived from a CCNK-luciferase reporter assay measuring the half-maximal degradation concentration (DC50).

CompoundChemical ModificationDC50 (µM)
This compound Parent Compound1.3
Analog 1Modification of the 5-methylthiazol-2-amine group>10
Analog 2Substitution on the phenyl ring0.8
Analog 3Replacement of the thiazole ring5.2
Analog 4Alteration of the linker2.1

Data synthesized from structure-activity relationship studies.

Experimental Protocols

Co-immunoprecipitation of the CDK12-DDB1 Complex

This protocol details the procedure to verify the this compound-induced interaction between CDK12 and DDB1 in a cellular context.

Materials:

  • A549 cells

  • This compound (or analog) and DMSO (vehicle control)

  • Antibodies: anti-CDK12, anti-DDB1, and appropriate secondary antibodies

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Culture A549 cells to 80-90% confluency.

  • Treat cells with the desired concentration of this compound or DMSO for 4-8 hours.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-CDK12 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluate by Western blotting using anti-CDK12 and anti-DDB1 antibodies.

In Vitro Ubiquitination Assay

This protocol reconstitutes the polyubiquitination of CCNK mediated by this compound.

Materials:

  • Recombinant proteins: CDK12/CCNK complex, DDB1-CUL4-RBX1 E3 ligase, E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UbcH5a), and ubiquitin.

  • This compound and DMSO

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.1 mM DTT)

  • Anti-CCNK antibody

Procedure:

  • Set up the reaction mixture in the ubiquitination buffer containing E1, E2, ubiquitin, and ATP.

  • Add the recombinant CDK12/CCNK complex and the DDB1-CUL4-RBX1 E3 ligase.

  • Add this compound or DMSO to the respective reaction tubes.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analyze the reaction products by Western blotting with an anti-CCNK antibody to detect the formation of higher molecular weight polyubiquitinated CCNK species.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No CCNK degradation observed in Western blot - this compound concentration is too low or too high (hook effect).- Incubation time is too short.- The cell line used is resistant to this compound.- Antibody for CCNK is not working.- Perform a dose-response experiment to determine the optimal concentration.- Perform a time-course experiment (e.g., 2, 4, 8, 12 hours).- Verify that the cell line expresses wild-type CDK12.- Test the antibody with a positive control.
High background in Co-IP - Insufficient washing of beads.- Non-specific binding of proteins to the beads or antibody.- Antibody concentration is too high.- Increase the number of washes and/or the stringency of the wash buffer.- Pre-clear the lysate before adding the primary antibody.- Titrate the antibody to determine the optimal concentration.
No interaction between CDK12 and DDB1 in Co-IP - this compound is not active.- The interaction is too transient to be captured.- The protein complex is not properly folded.- Verify the activity of this compound using a cellular degradation assay.- Consider using a cross-linking agent to stabilize the complex before lysis.- Ensure that the lysis buffer is non-denaturing.
No polyubiquitination of CCNK in vitro - One or more recombinant proteins are inactive.- Incorrect buffer conditions or ATP concentration.- The concentration of this compound is not optimal.- Test the activity of each recombinant protein individually.- Optimize the buffer components and ATP concentration.- Perform a dose-response of this compound in the assay.

Visualizing Pathways and Workflows

This compound Mechanism of Action

HQ461_Mechanism cluster_cell Cell cluster_complex Ternary Complex This compound This compound CDK12 CDK12 This compound->CDK12 binds HQ461_CDK12 This compound-CDK12 CDK12->HQ461_CDK12 CCNK Cyclin K CCNK->CDK12 Proteasome Proteasome CCNK->Proteasome degradation DDB1 DDB1 CUL4_RBX1 CUL4-RBX1 DDB1->CUL4_RBX1 Ub Ubiquitin CUL4_RBX1->Ub transfers Ub->CCNK polyubiquitinates DDB1_complex DDB1 HQ461_CDK12->DDB1_complex recruits DDB1_complex->CUL4_RBX1 activates

Caption: Mechanism of this compound-induced Cyclin K degradation.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Culture treatment Treat cells with this compound or DMSO start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear lysate lysis->preclear ip Immunoprecipitation with anti-CDK12 Ab preclear->ip wash Wash beads ip->wash elute Elute protein complexes wash->elute analysis Western Blot Analysis (anti-CDK12, anti-DDB1) elute->analysis end End: Detect Interaction analysis->end Troubleshooting_Degradation start No CCNK Degradation Observed check_conc Is this compound concentration optimal? start->check_conc check_time Is incubation time sufficient? check_conc->check_time Yes optimize_conc Perform dose-response check_conc->optimize_conc No check_cell Is the cell line appropriate? check_time->check_cell Yes optimize_time Perform time-course check_time->optimize_time No check_ab Is the CCNK antibody working? check_cell->check_ab Yes verify_cell Sequence CDK12 for mutations check_cell->verify_cell No validate_ab Test Ab with positive control check_ab->validate_ab No

Technical Support Center: HQ461-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HQ461 in their experiments. The information is tailored for scientists and drug development professionals to help ensure the successful execution of this compound-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as a "molecular glue." It induces the degradation of Cyclin K (CCNK) by promoting its interaction with the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex, mediated by Cyclin-Dependent Kinase 12 (CDK12). This leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, which in turn impairs CDK12 function, downregulates genes involved in the DNA damage response (DDR), and ultimately leads to cell death.

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been demonstrated to be effective in various cancer cell lines. For instance, in A549 non-small cell lung cancer cells, this compound has a reported IC50 of 1.3 µM.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a lyophilized powder. For a 15 mM stock solution, you can reconstitute 5 mg of the powder in 965 µL of DMSO. It is recommended to store the lyophilized compound at -20°C, desiccated, where it is stable for up to 24 months. Once in solution, it should be stored at -20°C and used within 3 months to maintain its potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

Q4: What is the expected outcome of successful this compound treatment in a sensitive cell line?

A4: Successful treatment with this compound in a sensitive cell line should result in a dose- and time-dependent degradation of Cyclin K. This can be observed by Western blotting. Consequently, a reduction in cell viability and proliferation is expected, which can be measured using assays such as MTT or CellTiter-Glo.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Western Blotting for Cyclin K Degradation

Problem: No or weak Cyclin K degradation observed.

Potential Cause Recommended Solution
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range (e.g., 0.1 µM to 10 µM).
Insufficient Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal treatment duration for observing Cyclin K degradation.
Poor Cell Health Ensure cells are healthy and not overgrown before treatment. Unhealthy cells can exhibit altered protein expression and degradation profiles.
Inefficient Protein Lysis Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation during sample preparation. Ensure complete cell lysis.
Antibody Issues Use a validated antibody specific for Cyclin K. Ensure the primary and secondary antibodies are used at the recommended dilutions and are compatible.

Problem: High background or non-specific bands on the Western blot.

Potential Cause Recommended Solution
Inadequate Blocking Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.
Insufficient Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background.
Contaminated Buffers Prepare fresh buffers, especially the wash buffer (TBST), to avoid contamination that can lead to high background.
Cell Viability Assays (e.g., MTT, XTT)

Problem: Inconsistent or highly variable results.

Potential Cause Recommended Solution
This compound Precipitation This compound is soluble in DMSO. When added to aqueous culture media, high concentrations can lead to precipitation. Visually inspect wells for any precipitate. If observed, reduce the final DMSO concentration or the this compound concentration.
Uneven Cell Seeding Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells of the plate.
Edge Effects To minimize evaporation and temperature variations that can cause "edge effects," avoid using the outer wells of the microplate or fill them with sterile PBS or media.
DMSO Toxicity The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Include a vehicle control (DMSO alone) to assess its effect.
Co-Immunoprecipitation (Co-IP) for CDK12-DDB1 Interaction

Problem: Failure to detect this compound-induced interaction between CDK12 and DDB1.

Potential Cause Recommended Solution
Inefficient Lysis/Complex Disruption Use a gentle lysis buffer that maintains protein-protein interactions. Avoid harsh detergents and high salt concentrations that could disrupt the complex.
Insufficient this compound Concentration Ensure that the cell lysate is treated with an adequate concentration of this compound to promote the formation of the ternary complex.
Antibody Not Suitable for IP Use an antibody that is validated for immunoprecipitation and recognizes the native conformation of your protein of interest (e.g., FLAG-tagged CDK12).
Insufficient Washing Perform washes with a buffer that is stringent enough to remove non-specific binders but gentle enough to preserve the specific interaction.
Low Abundance of Target Proteins Ensure that the cell line used expresses sufficient levels of both CDK12 and DDB1. You may need to use a larger amount of cell lysate for the Co-IP.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of a molecular glue degrader on Cyclin K levels, as quantified from Western blot analysis.

Compound Concentration (µM)Normalized Cyclin K Levels (% of Control)Standard Deviation
0 (DMSO)100± 5.0
0.185± 4.2
0.555± 3.5
1.025± 2.1
5.010± 1.5
10.0<5± 0.8

Experimental Protocols

Protocol 1: Western Blotting for Cyclin K Degradation
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-12% Bis-Tris protein gel and run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Co-Immunoprecipitation of CDK12 and DDB1
  • Cell Culture and Lysis: Culture cells (e.g., A549 with 3xFLAG-CDK12 knock-in) and lyse them in a gentle IP lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) with protease inhibitors.

  • Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris and pre-clear the supernatant with protein A/G beads for 1 hour at 4°C.

  • This compound Treatment: Add this compound or DMSO to the pre-cleared lysate and incubate for 1-2 hours at 4°C.

  • Immunoprecipitation: Add an anti-FLAG antibody to the lysate and incubate overnight at 4°C with gentle rotation.

  • Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with IP wash buffer.

  • Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against FLAG (for CDK12) and DDB1.

Visualizations

Western_Blot_Workflow arrow arrow start Start: Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Cyclin K) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Cyclin K Degradation Profile analysis->end CoIP_Workflow start Start: Cell Lysis preclear Pre-clear Lysate start->preclear treatment Incubate with this compound/DMSO preclear->treatment ip Immunoprecipitation with anti-FLAG Ab (for CDK12) treatment->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elute Proteins wash->elute wb Western Blot Analysis (anti-FLAG, anti-DDB1) elute->wb end End: Detect CDK12-DDB1 Interaction wb->end

avoiding HQ461 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HQ461. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a particular focus on avoiding degradation and ensuring consistent results in long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as a "molecular glue." It induces the degradation of Cyclin K by promoting its interaction with the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This compound achieves this by binding to Cyclin-Dependent Kinase 12 (CDK12), which is in a complex with Cyclin K. This binding event creates a new surface on CDK12 that is recognized by the DDB1 component of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the associated Cyclin K. This targeted degradation of Cyclin K disrupts cellular processes that are dependent on the CDK12/Cyclin K complex, such as the transcription of genes involved in the DNA damage response, ultimately leading to cell death in sensitive cancer cell lines.[1][2]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical for maintaining the potency of this compound. For long-term storage, lyophilized this compound should be kept at -20°C and is stable for up to 24 months. Once dissolved, typically in DMSO, the stock solution should be stored at -20°C and used within 3 months. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]

Q3: I am observing inconsistent results in my long-term experiments with this compound. What could be the cause?

  • Repeated freeze-thaw cycles: This can lead to a gradual loss of compound activity.

  • Photodegradation: Exposure to light, especially for prolonged periods, can degrade certain chemical structures.

  • pH instability: Although not specifically documented for this compound, the pH of your culture media could potentially affect its chemical stability.

  • Cell line variability: Ensure you are using a consistent cell line and passage number, as cellular responses can change over time.

  • Inconsistent dosing: Evaporation of media in long-term cultures can concentrate the compound, while infrequent media changes can lead to its depletion or degradation.

Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments with this compound.

Problem Possible Cause Recommended Solution
Decreased or complete loss of this compound activity over time (e.g., after 48-72 hours). Chemical degradation of this compound in culture media at 37°C. Replenish this compound with every media change. For experiments extending beyond 48 hours without a media change, consider adding a fresh dose of this compound.
Photodegradation of this compound. Protect your cell culture plates and stock solutions from direct light. Use amber-colored tubes for storage and minimize the time plates are outside the incubator.
High variability between replicate wells or experiments. Inconsistent compound concentration due to freeze-thaw cycles. Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing.
Uneven distribution of this compound in culture wells. Ensure thorough mixing of the media after adding this compound before dispensing into wells.
Unexpected cytotoxicity or off-target effects. Degradation products of this compound may have different biological activities. If you suspect degradation, perform a dose-response curve with freshly prepared this compound to establish a baseline. Consider using a lower, more frequent dosing schedule.
Final DMSO concentration is too high. Ensure the final concentration of DMSO in your cell culture media is below 0.5% (and ideally below 0.1%) to avoid solvent-induced toxicity.
Precipitation of this compound in culture media. Poor solubility of this compound at the working concentration. Prepare a fresh dilution of this compound from your DMSO stock immediately before use. Ensure the final concentration does not exceed its solubility limit in your specific culture medium. Gentle warming and vortexing of the media after adding the compound can aid dissolution.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

Objective: To prepare a stable, concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • Lyophilized this compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber-colored microcentrifuge tubes

Procedure:

  • Bring the vial of lyophilized this compound and anhydrous DMSO to room temperature.

  • Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the this compound vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.

  • Store the aliquots at -20°C.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf LifeKey Considerations
Lyophilized Powder-20°C24 monthsStore in a desiccated environment.
DMSO Stock Solution-20°C3 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
Protocol 2: Long-Term Cell Treatment with this compound

Objective: To maintain a consistent effective concentration of this compound in a long-term (e.g., 5-7 day) cell culture experiment.

Materials:

  • Cells of interest plated in appropriate culture vessels

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

Procedure:

  • On Day 0, treat the cells with the desired final concentration of this compound by diluting the stock solution directly into the culture medium. Ensure the final DMSO concentration is non-toxic to your cells.

  • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).

  • Every 48-72 hours, perform a complete media change.

  • With each media change, add a fresh dose of this compound to the new media to maintain a consistent concentration.

  • At the end of the experiment, harvest the cells for downstream analysis.

Visualizations

Signaling Pathway of this compound-Induced Cyclin K Degradation

HQ461_Pathway This compound Signaling Pathway cluster_0 Cellular Machinery cluster_1 Ternary Complex Formation cluster_2 Downstream Effects CDK12 CDK12 CyclinK Cyclin K CDK12->CyclinK Complexes with Ternary_Complex CDK12-Cyclin K-HQ461-DDB1 CDK12->Ternary_Complex Proteasome Proteasome CyclinK->Proteasome Degradation Transcription Transcription of DNA Damage Response Genes CyclinK->Transcription Required for DDB1 DDB1 CUL4 CUL4-RBX1 E3 Ligase DDB1->CUL4 Part of DDB1->Ternary_Complex Ub Ubiquitin CUL4->Ub Recruits Proteasome->Transcription Inhibition Ub->CyclinK Polyubiquitination This compound This compound This compound->CDK12 Binds to Cell_Death Cell Death Transcription->Cell_Death Leads to

Caption: this compound acts as a molecular glue to induce the degradation of Cyclin K.

Experimental Workflow for Long-Term this compound Treatment

LongTerm_Workflow Long-Term this compound Experimental Workflow start Start: Plate Cells prepare_this compound Prepare Fresh This compound Dilution start->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate Incubate (48-72 hours) treat_cells->incubate media_change Media Change? incubate->media_change media_change->prepare_this compound Yes end_experiment End of Experiment? media_change->end_experiment No end_experiment->incubate No harvest Harvest Cells for Downstream Analysis end_experiment->harvest Yes

Caption: Recommended workflow for maintaining consistent this compound activity in long-term cell culture.

References

Technical Support Center: Development of HQ461 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the development of HQ461 derivatives. Our aim is to address common challenges encountered during synthesis, characterization, and application of these molecular glues.

Troubleshooting Guides

Problem 1: Low Potency or Loss of Activity in New Derivatives

Question: We have synthesized a new derivative of this compound by modifying the core structure, but it shows significantly lower potency in our cell-based assays compared to the parent compound. What could be the underlying reasons?

Answer:

Several factors could contribute to the reduced potency of your this compound derivative. Consider the following troubleshooting steps:

  • Steric Hindrance: Modifications to the core structure may introduce steric hindrance that prevents the derivative from effectively binding to the CDK12-Cyclin K complex or from recruiting the DDB1 E3 ligase.

  • Disruption of Key Interactions: The modification may have altered or removed a key chemical moiety essential for binding. Structure-activity relationship studies have shown that the 5-methylthiazol-2-amine pharmacophore is important for the activity of this compound.[1][2]

  • Reduced Cell Permeability: Changes in the physicochemical properties of the derivative, such as increased polarity or molecular weight, could lead to poor cell membrane permeability.

  • Metabolic Instability: The new derivative might be more susceptible to metabolic degradation within the cell, leading to a lower effective concentration at the target.

Experimental Workflow for Troubleshooting Low Potency:

G A Low Potency Observed B Verify Compound Integrity and Purity (LC-MS, NMR) A->B C Assess Target Engagement (e.g., CETSA, NanoBRET) B->C If pure D Evaluate Cell Permeability (e.g., PAMPA) C->D If poor engagement F Analyze Structure-Activity Relationship (SAR) C->F If good engagement E Determine Metabolic Stability (e.g., Microsomal Stability Assay) D->E E->F G Redesign Derivative F->G

Caption: A logical workflow for troubleshooting low potency in this compound derivatives.

Problem 2: Off-Target Effects and Cellular Toxicity

Question: Our lead this compound derivative is potent but exhibits significant cytotoxicity in cell lines that are not dependent on CDK12/Cyclin K activity. How can we investigate and mitigate these off-target effects?

Answer:

Off-target effects are a common challenge in the development of small molecule inhibitors.[3] The following steps can help identify and address these issues:

  • Target Engagement Profiling: Perform a broad kinase panel screening to identify other kinases or proteins that your derivative might be binding to.

  • Proteome-wide Analysis: Employ techniques like chemical proteomics to identify the full spectrum of protein targets for your compound within the cell.

  • Counter-Screening: Test your derivative in cell lines where the primary target (CDK12) is knocked out or knocked down. Any remaining activity would indicate off-target effects.

  • Structural Modifications: Based on the off-target profiling data, rationally design new derivatives that minimize interactions with the identified off-target proteins while maintaining on-target potency.

Signaling Pathway for this compound-Mediated Degradation:

G cluster_0 Cellular Environment This compound This compound Derivative CDK12_CCNK CDK12-Cyclin K Complex This compound->CDK12_CCNK Binds to CDK12 DDB1 DDB1-CUL4-RBX1 E3 Ligase CDK12_CCNK->DDB1 Recruits E3 Ligase (promoted by this compound) Proteasome Proteasome CDK12_CCNK->Proteasome Targeted for Degradation DDB1->CDK12_CCNK Ubiquitinates Cyclin K Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK

Caption: Mechanism of this compound-induced Cyclin K degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a molecular glue that promotes the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase.[1][4] This leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K, a partner protein of CDK12.[1][4] The degradation of Cyclin K compromises CDK12 function, leading to reduced phosphorylation of its substrates, downregulation of DNA damage response genes, and ultimately, cell death.[1][4][5]

Q2: What are the recommended storage and handling conditions for this compound and its derivatives?

A2: this compound is typically supplied as a lyophilized powder.[6] For long-term storage, it should be kept at -20°C, desiccated, and is stable for up to 24 months in this form.[6] Once reconstituted in a solvent like DMSO, the solution should be stored at -20°C and used within 3 months to avoid loss of potency.[6] It is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.[5][6]

Q3: What are some common challenges in developing small molecule inhibitors like this compound derivatives?

A3: The development of small molecule inhibitors faces several general challenges, including:

  • Drug Resistance: Cancer cells can develop mutations in the target protein that prevent the inhibitor from binding effectively.[7][8]

  • "Undruggable" Targets: Some proteins lack well-defined binding pockets, making it difficult to design high-affinity inhibitors.[7][8]

  • Poor Selectivity: Inhibitors may bind to unintended targets, leading to off-target effects and toxicity.[3]

  • Solubility and Bioavailability: Compounds may have poor solubility in aqueous solutions, limiting their absorption and distribution in the body.[3]

Data and Protocols

Quantitative Data Summary
CompoundIC50 (A549 cells)PurityMolecular Weight ( g/mol )Solubility
This compound1.3 µM[6]>98%[6]345.4[6]Soluble in DMSO at 20 mg/mL[6]
Example Derivative 1User-definedUser-definedUser-definedUser-defined
Example Derivative 2User-definedUser-definedUser-definedUser-defined
Experimental Protocols

Western Blot for Cyclin K Degradation

  • Cell Culture and Treatment: Plate A549 cells and allow them to adhere overnight. Treat the cells with varying concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for the desired time points (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo reagent) to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

References

Technical Support Center: Interpreting Unexpected Phenotypes with HQ461 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with HQ461.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a molecular glue that induces the degradation of Cyclin K (CCNK). It functions by promoting an interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of CCNK.[1] The degradation of CCNK impairs the kinase activity of CDK12, resulting in reduced phosphorylation of its substrates, including the C-terminal domain (CTD) of RNA Polymerase II.[1][2] This ultimately leads to the downregulation of genes involved in the DNA damage response (DDR) and cell death in sensitive cancer cell lines.[1][2]

Q2: What is the typical cytotoxic concentration of this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound has been reported to be approximately 1.3 µM in the A549 non-small cell lung cancer cell line.[1] However, the effective concentration can vary depending on the cell line and experimental conditions.

Troubleshooting Guides for Unexpected Phenotypes

This section addresses specific unexpected experimental outcomes and provides a stepwise approach to investigate their underlying causes.

Unexpected Phenotype 1: Reduced or No Cytotoxicity Despite Effective Cyclin K Degradation

Question: My Western blot confirms successful degradation of Cyclin K after this compound treatment, but I am not observing the expected level of cell death or growth inhibition. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Cell-Line Specific Dependencies: The cytotoxic effect of CCNK degradation is often context-dependent. Some cell lines may have redundant pathways or compensatory mechanisms that allow them to survive despite the loss of CCNK.

    • Action: Investigate the specific cell line's dependency on the CDK12/CCNK pathway. Review literature for known resistance mechanisms in your cancer type. Consider testing this compound in a panel of cell lines with varying genetic backgrounds.

  • Downstream Resistance Mechanisms: Resistance can emerge from alterations in pathways downstream of CCNK degradation.

    • Action:

      • Assess CDK12 Activity: Confirm that CCNK degradation is leading to reduced CDK12 kinase activity. You can do this by examining the phosphorylation status of known CDK12 substrates, such as the Serine 2 phosphorylation of the RNA Polymerase II C-terminal domain.

      • Gene Expression Analysis: Perform RNA sequencing or qPCR to determine if the expression of key DNA damage response genes (e.g., BRCA1, FANCF) is downregulated as expected. If not, this could point to a downstream block.

  • Experimental Assay Limitations: The chosen cytotoxicity assay may not be sensitive enough or may be measuring a parameter that is not affected in your specific model.

    • Action: Try alternative cell viability assays that measure different cellular functions.

Assay TypePrincipleRecommended Product
Metabolic Activity Measures cellular metabolic activity (e.g., NAD(P)H-dependent cellular oxidoreductase enzymes).MTT Assay
ATP Content Quantifies ATP, an indicator of metabolically active cells.CellTiter-Glo® Luminescent Cell Viability Assay
Clonogenic Survival Assesses the ability of single cells to form colonies, a measure of long-term survival and proliferation.Colony Formation Assay
Unexpected Phenotype 2: Upregulation of Specific Genes Following this compound Treatment

Question: I performed RNA-sequencing after this compound treatment and, contrary to the expected downregulation of DDR genes, I observe a significant upregulation of a subset of genes. Is this a known off-target effect?

Possible Causes and Troubleshooting Steps:

  • Dual Regulatory Role of CDK12: Recent studies have shown that CDK12 can have a dual role in gene regulation. While it is essential for the expression of long genes, its inhibition can lead to the upregulation of shorter genes, including some proto-oncogenes like MYC.[3] This is thought to be due to an increase in RNA Polymerase II pause release at the promoters of these genes upon CDK12 inhibition.[4]

    • Action:

      • Analyze Gene Characteristics: Analyze the characteristics of the upregulated genes in your dataset. Are they generally shorter in length compared to the downregulated genes?

      • Confirm with qPCR: Validate the RNA-sequencing results for a few key upregulated and downregulated genes using quantitative real-time PCR (qPCR).

      • Investigate Functional Consequences: Explore the potential biological consequences of the upregulation of these specific genes in your experimental context. This may reveal novel cellular responses to CDK12 inhibition.

Unexpected Phenotype 3: Development of Resistance to this compound

Question: My cells were initially sensitive to this compound, but after prolonged treatment, they have become resistant. How can I investigate the mechanism of resistance?

Possible Causes and Troubleshooting Steps:

  • Mutations in the Drug Target: Acquired resistance to targeted therapies often involves mutations in the drug's target protein that prevent drug binding or alter its function.

    • Action:

      • Sequence CDK12: Sequence the CDK12 gene in your resistant cell population. Mutations in the kinase domain of CDK12, such as G731E, have been shown to confer resistance to this compound by preventing the this compound-mediated interaction with DDB1.[1]

      • Structural Analysis: If a novel mutation is identified, use structural modeling to predict its impact on this compound binding and the interaction with DDB1. The crystal structure of the DDB1-HQ461-CDK12-Cyclin K complex is available (PDB: 8BUG).[5]

  • Alterations in the Ubiquitination Machinery: Since this compound relies on the DDB1-CUL4-RBX1 E3 ligase complex, alterations in the components of this complex could lead to resistance.

    • Action:

      • Check Protein Levels: Perform Western blotting to check the protein levels of DDB1, CUL4A/B, and RBX1 in your resistant cells compared to the parental sensitive cells.

      • Functional Assays: If protein levels are altered, investigate the functional consequences for the E3 ligase complex activity.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of 3xFLAG-CDK12 and DDB1

This protocol is adapted from a published study on this compound.[6]

Materials:

  • A549 cells with endogenously tagged 3xFLAG-CDK12

  • IP Buffer: 50 mM HEPES (pH 7.4), 300 mM NaCl, 0.1% Tween-20

  • Protease Inhibitor Cocktail

  • This compound (or DMSO as a vehicle control)

  • Anti-FLAG M2 magnetic beads

  • 3xFLAG peptide for elution

  • SDS-PAGE and Western blotting reagents

  • Antibodies: anti-DDB1, anti-FLAG

Procedure:

  • Cell Lysis:

    • Harvest A549 3xFLAG-CDK12 cells and wash with PBS.

    • Lyse the cells in IP buffer supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation at 15,000 x g for 10 minutes at 4°C.

  • This compound Treatment of Lysate:

    • Treat the clarified lysate with the desired concentration of this compound or DMSO and incubate at 4°C for 30 minutes.

  • Immunoprecipitation:

    • Add anti-FLAG M2 magnetic beads to the lysate and rotate at 4°C for 1-2 hours.

    • Wash the beads three times with IP buffer containing either this compound or DMSO.

  • Elution:

    • Elute the bound proteins from the beads by incubating with 1 mg/mL 3xFLAG peptide in IP buffer for 30 minutes at 4°C with agitation.

  • Western Blot Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-DDB1 and anti-FLAG antibodies.

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired duration (e.g., 48-72 hours).

  • MTT Incubation:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Visualizations

HQ461_Signaling_Pathway cluster_0 This compound-Mediated Protein Degradation cluster_1 Downstream Cellular Effects This compound This compound CDK12 CDK12 This compound->CDK12 binds to CCNK Cyclin K CDK12->CCNK in complex with DDB1 DDB1 CDK12->DDB1 recruits Proteasome Proteasome CCNK->Proteasome degraded by CDK12_Activity CDK12 Kinase Activity CCNK->CDK12_Activity Required for CUL4_RBX1 CUL4-RBX1 E3 Ligase DDB1->CUL4_RBX1 part of CUL4_RBX1->CCNK polyubiquitinates RNAPII RNA Polymerase II CTD DDR_Genes DNA Damage Response Genes RNAPII->DDR_Genes transcribes Cell_Death Cell Death DDR_Genes->Cell_Death downregulation leads to CDK12_Activity->RNAPII phosphorylates (Ser2)

Caption: Signaling pathway of this compound-induced Cyclin K degradation and its downstream effects.

Co_IP_Workflow cluster_workflow Co-Immunoprecipitation Workflow start Start: Cell Lysate with 3xFLAG-CDK12 treat Treat with this compound or DMSO start->treat ip Immunoprecipitate with anti-FLAG beads treat->ip wash Wash beads ip->wash elute Elute with 3xFLAG peptide wash->elute analysis Western Blot Analysis (Probe for DDB1 and FLAG) elute->analysis end End: Detect CDK12-DDB1 interaction analysis->end

Caption: Experimental workflow for co-immunoprecipitation of CDK12 and DDB1.

References

Technical Support Center: Optimizing HQ461-Induced Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for HQ461-induced degradation of Cyclin K.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce protein degradation?

A1: this compound is a novel molecular glue degrader. Unlike traditional PROTACs, it directly promotes the interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damaged DNA-Binding Protein 1 (DDB1), a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1] This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), the binding partner of CDK12.[1] This mechanism bypasses the need for a substrate-specific receptor.[1]

Q2: What is the primary cellular effect of this compound-induced Cyclin K degradation?

A2: The degradation of Cyclin K compromises the function of CDK12.[1] This leads to reduced phosphorylation of CDK12 substrates, such as the C-terminal domain of RNA polymerase II, and downregulation of genes involved in the DNA damage response, ultimately resulting in cell death.[1]

Q3: What is a good starting point for this compound concentration and incubation time?

A3: Based on studies in A549 non-small cell lung cancer cells, a concentration of 10 µM is effective. Significant degradation of Cyclin K is observed as early as 4 hours of incubation.[2][3] For CDK12 degradation, a longer incubation time of 8 hours may be required to see a 50% reduction.[2] The half-maximal inhibitory concentration (IC50) for cell viability in A549 cells is approximately 1.3 µM and in HCT-116 cells is approximately 4.6 µM .[3][4]

Troubleshooting Guide

Issue 1: No or low Cyclin K degradation is observed after this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Incubation Time Perform a time-course experiment. We recommend starting with 4, 8, 12, and 24-hour time points. Significant Cyclin K degradation can be seen as early as 4 hours in A549 cells.[2]
Suboptimal this compound Concentration Perform a dose-response experiment. A concentration of 10 µM has been shown to be effective in A549 cells.[2] We recommend testing a range from 1 µM to 20 µM.
Cell Line Specificity The efficiency of this compound can vary between cell lines. It is crucial to optimize the concentration and incubation time for your specific cell model.
Compound Inactivity Ensure that the this compound compound is properly stored and handled to maintain its activity. Prepare fresh stock solutions in DMSO.
Inefficient Proteasome Activity As a control, co-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib). Inhibition of the proteasome should "rescue" Cyclin K from degradation, leading to its accumulation.
Issues with Western Blot Ensure your Western blot protocol is optimized for Cyclin K detection. Use a validated antibody and appropriate lysis buffers and loading controls.

Issue 2: High variability in Cyclin K degradation between experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Maintain consistent cell density, passage number, and growth conditions between experiments.
Inconsistent this compound Treatment Ensure accurate and consistent preparation and application of this compound to the cell cultures.
Variability in Lysate Preparation Use a consistent lysis buffer and protocol for all samples. Ensure complete cell lysis and accurate protein quantification.

Data Presentation

Table 1: this compound Activity in Different Cell Lines

Cell LineAssayEndpointResultCitation
A549Cell ViabilityIC50~1.3 µM[2]
A549Western BlotCyclin K Degradation>8-fold reduction at 4 hours (10 µM)[2][3]
A549Western BlotCDK12 Degradation~50% reduction at 8 hours (10 µM)[2]
HCT-116Cell ViabilityIC50~4.6 µM[4]

Experimental Protocols

Protocol 1: Western Blot for Cyclin K Degradation
  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for the desired incubation times (e.g., 0, 4, 8, 12, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against Cyclin K overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Co-Immunoprecipitation (Co-IP) for CDK12-DDB1 Interaction

This protocol is adapted from a published study on this compound.[5]

  • Cell Culture and Lysis:

    • Use cells endogenously expressing 3xFLAG-tagged CDK12 or transfect cells with a 3xFLAG-CDK12 construct.

    • Lyse cells in a suitable IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

  • Lysate Pre-clearing:

    • Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add anti-FLAG antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washes:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold IP lysis buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using primary antibodies against FLAG (for CDK12), DDB1, and Cyclin K. An increase in the DDB1 signal in the this compound-treated sample compared to the control indicates an induced interaction.

Mandatory Visualizations

HQ461_Signaling_Pathway cluster_0 Ternary Complex Formation This compound This compound CDK12 CDK12 This compound->CDK12 binds CCNK Cyclin K CDK12->CCNK associates with DDB1_Complex DDB1-CUL4-RBX1 E3 Ubiquitin Ligase CDK12->DDB1_Complex recruits Proteasome Proteasome CCNK->Proteasome targeted to DDB1_Complex->CCNK polyubiquitinates Ub Ubiquitin Degradation Degraded Cyclin K Proteasome->Degradation degrades

Caption: this compound signaling pathway for Cyclin K degradation.

Experimental_Workflow start Start Experiment treat_cells Treat cells with this compound (Time-course & Dose-response) start->treat_cells lyse_cells Cell Lysis & Protein Quantification treat_cells->lyse_cells western_blot Western Blot for Cyclin K Degradation lyse_cells->western_blot co_ip Co-Immunoprecipitation (CDK12-DDB1) lyse_cells->co_ip analyze_wb Analyze Western Blot Results western_blot->analyze_wb analyze_coip Analyze Co-IP Results co_ip->analyze_coip end Conclusion analyze_wb->end analyze_coip->end

Caption: Experimental workflow for optimizing this compound treatment.

Troubleshooting_Logic start No/Low Cyclin K Degradation check_time Is incubation time optimized? start->check_time check_conc Is concentration optimized? check_time->check_conc Yes solution_time Perform time-course experiment check_time->solution_time No check_proteasome Is proteasome active? check_conc->check_proteasome Yes solution_conc Perform dose-response experiment check_conc->solution_conc No check_wb Is Western Blot protocol working? check_proteasome->check_wb Yes solution_proteasome Use proteasome inhibitor control check_proteasome->solution_proteasome No solution_wb Optimize Western Blot protocol check_wb->solution_wb No success Successful Degradation check_wb->success Yes solution_time->check_conc solution_conc->check_proteasome solution_proteasome->check_wb solution_wb->success

Caption: Troubleshooting logic for low this compound efficacy.

References

Validation & Comparative

Validating the On-Target Effects of HQ461 on Cyclin K: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, validating the on-target effects of a novel compound is a critical step. This guide provides a comparative analysis of HQ461, a unique molecular glue, and its specific effects on Cyclin K. We present a detailed examination of its mechanism, supporting experimental data in comparison to other agents, and the protocols required to validate these findings.

Introduction to this compound: A Molecular Glue Degrader

Cyclin K, in partnership with Cyclin-Dependent Kinase 12 (CDK12), forms a crucial kinase complex that regulates gene transcription by phosphorylating the C-terminal domain of RNA polymerase II. This complex is particularly important for the expression of genes involved in the DNA Damage Response (DDR). Consequently, the CDK12/Cyclin K complex has emerged as a significant target in oncology.

Unlike traditional kinase inhibitors that block the active site of an enzyme, this compound functions as a "molecular glue."[1][2] It induces a novel protein-protein interaction, converting CDK12 into a substrate receptor for the DDB1-CUL4-RBX1 E3 ubiquitin ligase.[1][3][4] This action triggers the polyubiquitination and subsequent proteasomal degradation of CDK12's partner protein, Cyclin K.[1][2] The depletion of Cyclin K compromises the function of the CDK12 kinase, leading to reduced phosphorylation of its substrates, downregulation of DDR genes, and ultimately, cell death in cancer models.[1][2]

Mechanism of Action: this compound-Induced Cyclin K Degradation

The mechanism by which this compound eliminates Cyclin K is a novel strategy for targeted protein degradation. The process, illustrated below, bypasses the need for a conventional substrate receptor, as this compound effectively transforms the target-associated protein (CDK12) into one.

cluster_3 4. Cyclin K Degradation CDK12_CycK CDK12-Cyclin K Complex Ternary This compound-CDK12-CycK (Altered Surface) This compound This compound This compound->CDK12_CycK E3 DDB1-CUL4-RBX1 (E3 Ligase) Ternary_E3 Quaternary Complex E3->Ternary_E3 CycK_Ub Cyclin K (Polyubiquitinated) Ub Ubiquitin Ub->CycK_Ub Polyubiquitination Proteasome Proteasome CycK_Ub->Proteasome Targets Proteasome->Degradation Degrades

This compound molecular glue mechanism for Cyclin K degradation.

Comparative Analysis of Cyclin K-Targeting Compounds

This compound's performance can be benchmarked against other compounds known to affect the CDK12/Cyclin K complex. These include covalent inhibitors like THZ531 and other reported molecular glues such as CR8 and SR-4835. The table below summarizes key quantitative data for these molecules.

CompoundMechanism of ActionTargetCell LineKey MetricValueReference
This compound Molecular Glue DegraderCyclin KA549Cytotoxicity (IC₅₀)1.3 µM[5][6]
A549Cyclin K Reduction>8-fold at 4h[1]
THZ531 Covalent InhibitorCDK12/CDK13HEK293Target Engagement (IC₅₀)426.8 nM[7]
SR-4835 Molecular Glue DegraderCyclin K-CDK12 Inhibition (IC₅₀)<1 nM[8]
CR8 Molecular Glue DegraderCyclin K---[4]

Experimental Validation of On-Target Effects

Validating that this compound's cellular activity is a direct result of Cyclin K degradation requires a series of well-defined experiments. The workflow below outlines a logical progression from observing a cellular phenotype to confirming the molecular mechanism.

A 1. Cellular Phenotype Assay (e.g., Cell Viability) B 2. Target Degradation Assay (Western Blot for Cyclin K) A->B Does this compound cause Cyclin K loss? C 3. Confirm Proteasome Pathway (Co-treat with Bortezomib) B->C Is degradation proteasome-dependent? D 4. Target Engagement Assay (Co-IP: CDK12 & DDB1) B->D Does this compound induce CDK12-DDB1 interaction? E 5. Downstream Effect Assay (Western Blot for p-RNAPII) B->E Does Cyclin K loss impair CDK12 activity? F 6. Target Dependency Assay (CRISPR KO of DDB1 or CDK12) D->F Is the effect lost without key proteins?

Experimental workflow for validating a molecular glue degrader.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Western Blot for Cyclin K Degradation

This protocol is used to quantify the reduction in Cyclin K protein levels following treatment with this compound.

  • Cell Seeding: Plate A549 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose-response of this compound (e.g., 0, 0.1, 1, 10 µM) for specified time points (e.g., 0, 2, 4, 8 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS, then lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-Cyclin K, anti-CDK12, and anti-GAPDH as a loading control).

    • Wash membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control. A significant reduction in the Cyclin K band in this compound-treated samples confirms degradation.[1]

Co-Immunoprecipitation (Co-IP) for CDK12-DDB1 Interaction

This assay confirms that this compound induces a physical interaction between CDK12 and the E3 ligase component DDB1.

  • Cell Treatment: Treat A549 cells with this compound (e.g., 10 µM) or DMSO for 4-6 hours.

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer. Pre-clear the lysate with protein A/G magnetic beads.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an anti-CDK12 antibody or an IgG control overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with IP lysis buffer to remove non-specific binders.

  • Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blot using antibodies against DDB1 and CDK12. The presence of a DDB1 band in the CDK12 immunoprecipitate from this compound-treated cells, but not in the control, demonstrates the induced interaction.[1]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Seed A549 cells in a 96-well opaque plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • ATP Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Luminescence Reading: Shake the plate for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence values to the DMSO-treated control wells and plot the results against compound concentration. Calculate the IC₅₀ value using a non-linear regression curve fit. An IC₅₀ of 1.3 µM is expected for this compound in A549 cells.[5]

References

HQ461 vs. CR8: A Comparative Guide to Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted protein degradation, the discovery of "molecular glues" has opened new avenues for therapeutic intervention by inducing the degradation of previously intractable protein targets. This guide provides a detailed comparison of two such molecular glues, HQ461 and CR8, which both mediate the degradation of Cyclin K, a critical regulator of transcription. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two compounds.

Mechanism of Action: A Tale of Two Glues

Both this compound and CR8 function as molecular glues that promote the interaction between Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2][3][4] This induced proximity leads to the polyubiquitination of Cyclin K, the regulatory partner of CDK12, targeting it for degradation by the proteasome.[1][3] The degradation of Cyclin K impairs the function of the CDK12 complex, resulting in downstream effects such as the reduced phosphorylation of the C-terminal domain of RNA polymerase II and the downregulation of genes involved in the DNA damage response.[2][3][4]

While both compounds share this general mechanism, their discovery and optimization paths differ. CR8, a known CDK inhibitor, was later identified as a molecular glue degrader.[1][5][6] In contrast, this compound was discovered through a high-throughput screening effort specifically aimed at identifying new molecular glues.[3][4][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and CR8 based on available experimental evidence.

ParameterThis compoundCR8Reference
Cell Line A549MOLT-4[2][8]
Concentration for >8-fold Cyclin K Reduction 10 µM (at 4 hours)Not explicitly stated in terms of fold-change, but 1 µM showed significant degradation[2]
IC50 for Cell Viability (A549) 1.3 µMNot available for A549 in the provided results[2]
Effect on CDK12 Protein Level (A549) 50% reduction at 10 µM (at 8 hours)Not explicitly stated for A549[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Cyclin K degradation induced by this compound and CR8, as well as a typical experimental workflow for evaluating these compounds.

Cyclin_K_Degradation_Pathway cluster_0 Molecular Glue Action cluster_1 Ubiquitination and Degradation This compound This compound / CR8 CDK12_CyclinK CDK12-Cyclin K Complex This compound->CDK12_CyclinK Binds to CDK12 DDB1 DDB1 This compound->DDB1 CDK12_CyclinK->DDB1 Forms Ternary Complex Poly_Ub_CyclinK Polyubiquitinated Cyclin K CUL4_RBX1 CUL4-RBX1 E3_Ligase DDB1-CUL4-RBX1 E3 Ligase E3_Ligase->Poly_Ub_CyclinK Ubiquitinates Cyclin K Ub Ubiquitin Ub->E3_Ligase Recruits Proteasome Proteasome Poly_Ub_CyclinK->Proteasome Targets for Degradation Degraded_CyclinK Degraded Cyclin K Proteasome->Degraded_CyclinK Degrades

Caption: Signaling pathway of this compound/CR8-induced Cyclin K degradation.

Experimental_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Biochemical Analysis cluster_2 Functional Assays Cell_Culture Culture Cancer Cell Lines Compound_Treatment Treat with this compound or CR8 (and controls) Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Viability_Assay qPCR RT-qPCR (DDR gene expression) Compound_Treatment->qPCR Harvest RNA Western_Blot Western Blot (Cyclin K, CDK12, Loading Control) Cell_Lysis->Western_Blot Co_IP Co-Immunoprecipitation (CDK12 or DDB1 pulldown) Cell_Lysis->Co_IP Mass_Spec Mass Spectrometry (Proteomics) Cell_Lysis->Mass_Spec Compound_treatment Compound_treatment

References

Unveiling the Mechanism of HQ461: A Molecular Glue Targeting DDB1 for Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of molecular glues as therapeutic agents has opened new avenues for targeting previously "undruggable" proteins. This guide provides a comprehensive comparison of HQ461, a novel molecular glue, with other protein degradation technologies, focusing on its unique mechanism of action involving the direct recruitment of the E3 ubiquitin ligase adaptor protein DDB1. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate the underlying molecular pathways and experimental workflows.

Performance Comparison: this compound and Alternative Degraders

This compound induces the degradation of Cyclin K (CCNK) by forming a ternary complex between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2] This mechanism is distinct from conventional targeted protein degradation strategies, such as Proteolysis Targeting Chimeras (PROTACs) and Immunomodulatory Drugs (IMiDs). The following tables summarize the key performance metrics of this compound and its analogs in comparison to other well-characterized protein degraders.

Compound/AnalogTarget ProteinE3 Ligase RecruitedDC50 (Cyclin K Degradation)Dmax (Cyclin K Degradation)Cell LineReference
This compound Cyclin K (via CDK12)CRL4-DDB1Not explicitly stated, but potentNot explicitly statedA549Lv et al., 2020
This compound Analog 1 Cyclin K (via CDK12)CRL4-DDB10.3 µM~90%HEK293TLv et al., 2020
This compound Analog 2 Cyclin K (via CDK12)CRL4-DDB11.2 µM~85%HEK293TLv et al., 2020
CR8 Cyclin K (via CDK12)CRL4-DDB1Not explicitly stated (IC50 for apoptosis: 0.49 µM)Not explicitly statedSH-SY5YSłabicki et al., 2020
SR-4835 Cyclin K (via CDK12)CRL4-DDB150 nMNot explicitly statedMDA-MB-231Houles et al., 2024
CompoundTarget ProteinE3 Ligase RecruitedDC50 (Target Degradation)E3 Ligase Binding Affinity (Kd)Reference
ARV-110 (PROTAC) Androgen Receptor (AR)VHL~1 nMNot explicitly statedNeklesa et al., 2018
Thalidomide (IMiD) IKZF1/3CRL4-CRBNNot explicitly stated250 nM (for Cereblon)Fischer et al., 2014
Lenalidomide (IMiD) IKZF1/3CRL4-CRBNNot explicitly stated178 nM (for Cereblon)Fischer et al., 2014

Signaling Pathway and Mechanism of Action

This compound functions as a molecular glue, inducing proximity between CDK12 and DDB1. This novel interaction leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, a crucial partner of CDK12. The degradation of Cyclin K ultimately impairs CDK12 function, leading to downstream effects such as the downregulation of DNA damage response genes and cell death.[1][2]

HQ461_Mechanism cluster_0 This compound-Induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound CDK12 CDK12 This compound->CDK12 DDB1 DDB1 CDK12->DDB1 recruits CCNK Cyclin K CDK12->CCNK in complex with CUL4 CUL4-RBX1 E3 Ligase DDB1->CUL4 part of Ub Ubiquitin CUL4->Ub activates Ub->CCNK polyubiquitinates Proteasome Proteasome Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK degrades CCNK->Proteasome targeted to

Caption: Mechanism of this compound-induced Cyclin K degradation.

Experimental Protocols for DDB1 Role Validation

Validating the pivotal role of DDB1 in the mechanism of this compound involves a series of key experiments. Below are detailed methodologies for these assays.

Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-Dependent CDK12-DDB1 Interaction

This protocol is designed to confirm the physical interaction between CDK12 and DDB1 in the presence of this compound within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T or A549) to 70-80% confluency.

    • Treat cells with either DMSO (vehicle control) or the desired concentration of this compound for a specified time (e.g., 4-6 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against either CDK12 or DDB1 overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

    • Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against both CDK12 and DDB1 to detect the co-immunoprecipitated protein.

CoIP_Workflow start Cells Treated with This compound or DMSO lysis Cell Lysis (Non-denaturing) start->lysis ip Immunoprecipitation (anti-CDK12 or anti-DDB1) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution wb Western Blot (Probe for DDB1 and CDK12) elution->wb

Caption: Workflow for Co-Immunoprecipitation.

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of Cyclin K to confirm that the this compound-induced CDK12-DDB1 interaction leads to its ubiquitination by the CRL4 E3 ligase complex.

Methodology:

  • Recombinant Protein Purification:

    • Purify recombinant E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, CRL4 complex components (CUL4, RBX1, DDB1), and the CDK12/Cyclin K complex.

  • Reaction Setup:

    • In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM ATP, 0.1 mM DTT), combine the purified recombinant proteins: E1, E2, ubiquitin, and the CRL4-DDB1 complex.

    • Add the CDK12/Cyclin K complex as the substrate.

    • Initiate the reaction by adding this compound or DMSO (control).

  • Incubation and Termination:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

  • Detection of Ubiquitination:

    • Analyze the reaction products by SDS-PAGE and Western blotting.

    • Probe with an anti-Cyclin K antibody to detect higher molecular weight bands corresponding to polyubiquitinated Cyclin K. An anti-ubiquitin antibody can also be used.

Ubiquitination_Workflow cluster_components Reaction Components E1 E1 (UBA1) reaction Incubate at 30°C E1->reaction E2 E2 (UBE2D2) E2->reaction Ub Ubiquitin Ub->reaction CRL4 CRL4-DDB1 CRL4->reaction CDK12_CCNK CDK12/Cyclin K CDK12_CCNK->reaction This compound This compound / DMSO This compound->reaction analysis SDS-PAGE and Western Blot (anti-Cyclin K) reaction->analysis

Caption: In Vitro Ubiquitination Assay Workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to demonstrate the direct binding of this compound to its target protein, CDK12, inside intact cells. Ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

  • Cell Treatment:

    • Treat intact cells with this compound or DMSO for a defined period.

  • Heating:

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

    • A control group of cells is kept at room temperature.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Analyze the amount of soluble CDK12 in the supernatant at each temperature point by Western blotting or other quantitative protein detection methods like ELISA.

  • Data Analysis:

    • Plot the amount of soluble CDK12 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates target engagement.

CETSA_Workflow start Cells Treated with This compound or DMSO heat Heat Shock (Temperature Gradient) start->heat lysis Cell Lysis and Centrifugation heat->lysis quant Quantify Soluble CDK12 (Western Blot) lysis->quant analysis Analyze Melting Curve Shift quant->analysis

References

A Comparative Analysis of HQ461 and Indisulam: Molecular Glues with Distinct Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two prominent molecular glues, HQ461 and indisulam. Tailored for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, target specificities, and the experimental data supporting their activity. We present a side-by-side comparison to facilitate a comprehensive understanding of these targeted protein degraders.

Introduction to Molecular Glues

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[1] In the context of targeted protein degradation, they facilitate the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This emerging therapeutic modality offers the potential to target proteins previously considered "undruggable".[1]

This compound: A Cyclin K Degrader

This compound is a molecular glue that triggers the degradation of Cyclin K (CCNK).[2][3] It achieves this by promoting an interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[2][4] By converting CDK12 into a substrate receptor for the E3 ligase, this compound leads to the ubiquitination and degradation of the CDK12-associated protein, Cyclin K.[2][5] The depletion of Cyclin K impairs CDK12 function, affecting the expression of genes involved in the DNA damage response and ultimately leading to cell death.[2][3]

Indisulam: An RBM39 Degrader

Indisulam is an aryl sulfonamide that acts as a molecular glue to induce the degradation of RNA Binding Motif Protein 39 (RBM39).[6][7] It facilitates the recruitment of RBM39 to the DCAF15 E3 ubiquitin ligase complex.[6][7] This induced proximity results in the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.[6] The degradation of RBM39, a key splicing factor, leads to widespread aberrant pre-mRNA splicing, which contributes to the anticancer activity of indisulam.[6][7] The sensitivity of cancer cells to indisulam has been correlated with the expression levels of DCAF15.[6]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and indisulam. It is important to note that direct comparative studies under identical experimental conditions are limited.

Compound Target Protein E3 Ligase Component Mechanism of Action Primary Cellular Effect
This compound Cyclin K (via CDK12)DDB1 (of CRL4)Promotes CDK12-DDB1 interactionDownregulation of DNA damage response genes[2][3]
Indisulam RBM39DCAF15 (of CRL4)Promotes RBM39-DCAF15 interactionAberrant pre-mRNA splicing[6][7]
Compound Parameter Cell Line Value Reference
This compound IC50 (Cytotoxicity)A5491.3 µM[2]
Indisulam IC50 (Viability)HCT-1160.56 µM[8]

Note: IC50 values can vary significantly between different cell lines and assay conditions.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.

HQ461_Mechanism cluster_cell Cell cluster_downstream Downstream Effects This compound This compound CDK12 CDK12 This compound->CDK12 Binds DDB1 DDB1 This compound->DDB1 Forms Ternary Complex CyclinK Cyclin K CDK12->CyclinK Complexes with CDK12->DDB1 Forms Ternary Complex Proteasome Proteasome CyclinK->Proteasome Degradation CUL4 CUL4-RBX1 DDB1->CUL4 Part of E3 Ligase Ub Ubiquitin CUL4->Ub Recruits DDR_Genes DNA Damage Response Genes Proteasome->DDR_Genes Altered Expression Ub->CyclinK Polyubiquitination Cell_Death Cell Death DDR_Genes->Cell_Death

Caption: Mechanism of action for this compound.

Indisulam_Mechanism cluster_cell Cell cluster_downstream Downstream Effects Indisulam Indisulam RBM39 RBM39 Indisulam->RBM39 Forms Ternary Complex DCAF15 DCAF15 Indisulam->DCAF15 Binds Proteasome Proteasome RBM39->Proteasome Degradation DCAF15->RBM39 Forms Ternary Complex CUL4 CUL4-DDB1-RBX1 DCAF15->CUL4 Part of E3 Ligase Ub Ubiquitin CUL4->Ub Recruits Splicing Aberrant pre-mRNA Splicing Proteasome->Splicing Ub->RBM39 Polyubiquitination Cell_Death Cell Death Splicing->Cell_Death

Caption: Mechanism of action for indisulam.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_proteomics Global Analysis CoIP Co-Immunoprecipitation Ubiquitination In Vitro Ubiquitination CoIP->Ubiquitination Confirm Interaction & Ubiquitination Degradation Cellular Degradation (Western Blot) Viability Cell Viability Assay (e.g., MTT, CTG) Degradation->Viability Correlate Degradation with Cytotoxicity Proteomics Assess Selectivity & Off-Targets

Caption: General experimental workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of molecular glues like this compound and indisulam.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is designed to verify the drug-induced interaction between the target protein and the E3 ligase component.

  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat cells with the molecular glue (e.g., this compound or indisulam) or DMSO (vehicle control) for the desired time.

    • Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads, followed by centrifugation to remove non-specifically bound proteins.

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-CDK12 for this compound experiments or anti-DCAF15 for indisulam experiments) overnight at 4°C with gentle rotation.

    • Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the "prey" protein (e.g., anti-DDB1 for this compound or anti-RBM39 for indisulam) and the "bait" protein as a control.

    • Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. An increased signal for the prey protein in the drug-treated sample compared to the control indicates induced complex formation.

In Vitro Ubiquitination Assay

This assay confirms that the drug-induced ternary complex is functional and leads to the ubiquitination of the target protein.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following recombinant proteins in a reaction buffer (typically containing Tris-HCl, MgCl2, DTT, and ATP):

      • E1 ubiquitin-activating enzyme

      • E2 ubiquitin-conjugating enzyme

      • E3 ubiquitin ligase complex (or its components)

      • Ubiquitin

      • The target protein (or the protein complex it is part of)

    • Add the molecular glue (dissolved in DMSO) or DMSO alone to respective reaction tubes.

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 1-2 hours to allow the ubiquitination cascade to proceed.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

    • Analyze the reaction products by SDS-PAGE and western blotting using an antibody specific to the target protein or a tag.

    • A high-molecular-weight smear or laddering pattern in the drug-treated lane, indicative of polyubiquitination, confirms the activity of the molecular glue.

Cellular Degradation Assay (Western Blot)

This assay is used to quantify the extent and kinetics of target protein degradation in a cellular context.

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a dilution series of the molecular glue or with a fixed concentration over a time course. Include a vehicle control (DMSO).

  • Protein Extraction:

    • At the end of the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • Western Blot Analysis:

    • Denature the protein lysates by boiling in SDS-PAGE sample buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel for electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to normalize for protein loading.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the percentage of target protein degradation (DC50 and Dmax values can be calculated from dose-response experiments).

Conclusion

This compound and indisulam are both potent molecular glues that induce the degradation of key cellular proteins, but they do so through distinct mechanisms targeting different proteins and utilizing different E3 ligase components. This compound's degradation of Cyclin K via CDK12-DDB1 interaction highlights a strategy for targeting the DNA damage response pathway. In contrast, indisulam's degradation of RBM39 through DCAF15 showcases the potential of targeting RNA splicing machinery. The data and protocols presented in this guide offer a foundational understanding for researchers working on or entering the field of targeted protein degradation, and underscore the diverse therapeutic opportunities offered by molecular glues. Further head-to-head studies will be invaluable in delineating the specific advantages and potential applications of each compound.

References

Confirming HQ461-Induced Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methods used to confirm the formation of a ternary complex induced by HQ461, a molecular glue that promotes the interaction between Cyclin Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1). The formation of this CDK12-HQ461-DDB1 complex leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), a crucial partner of CDK12.[1][2][3][4][5] This guide will compare various experimental approaches, present supporting data, and provide detailed protocols for key assays.

Mechanism of Action of this compound

This compound functions as a molecular glue by binding to the kinase domain of CDK12.[1] This binding event creates a novel composite surface that is recognized by DDB1, a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][6] The subsequent recruitment of the E3 ligase to the CDK12/CCNK complex results in the polyubiquitination of CCNK, marking it for degradation by the proteasome.[1][3][4] This degradation of CCNK compromises CDK12 function, leading to reduced phosphorylation of its substrates, downregulation of genes involved in the DNA damage response, and ultimately, cell death.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound and its comparison with other molecules.

Table 1: Cytotoxicity and Ternary Complex Formation Affinity of this compound

ParameterCell LineValueReference
Cytotoxicity (IC50) A5491.3 µM[1][4][6]
HCT-1164.6 µM[1]
Ternary Complex Formation (EC50) (CDK12KD/CCNKΔC with DDB1)1.9 µM[1]

Table 2: Comparison of this compound with Analogs and Other CDK12-Targeting Compounds

CompoundDescriptionActivityReference
This compound Molecular glue inducing CDK12-DDB1 interactionPotent CCNK degrader[1][2][3]
Z11, Z7, dCeMM3, Z12 Other molecular glues targeting CDK12 for CCNK degradationForm ternary complexes with DDB1-CDK12[7]
NCT02, dCeMM2, dCeMM4 Cyclin K degradersInduce degradation of Cyclin K[7]
SNS-032 CDK inhibitorBinds to CDK12 but does not induce CCNK degradation[7]

Key Experimental Protocols

Detailed methodologies for essential experiments to confirm this compound-induced ternary complex formation are provided below.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate the this compound-dependent interaction between CDK12 and DDB1 in a cellular or in vitro context.

Principle: An antibody against a tagged version of one protein (e.g., FLAG-DDB1) is used to pull it out of a solution, and the presence of an interacting protein (e.g., CDK12/CCNK) is detected by Western blotting.

Protocol:

  • Protein Expression and Purification: Purify FLAG-tagged DDB1 and His-tagged CDK12 kinase domain (CDK12KD) complexed with the Cyclin box domain of Cyclin K (CCNKΔC).

  • Complex Formation: Incubate purified FLAG-DDB1 (e.g., 1 µg) with an equimolar amount of CDK12KD/CCNKΔC in the presence of either DMSO (vehicle control) or this compound (e.g., 10 µM) in an appropriate binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% NP-40) for 2-4 hours at 4°C.

  • Immunoprecipitation: Add anti-FLAG antibody-conjugated resin (e.g., 20 µL of packed beads) to the mixture and incubate for an additional 2 hours at 4°C with gentle rotation.

  • Washing: Pellet the resin by centrifugation and wash three times with the binding buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the resin by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the His-tag (to detect CDK12KD/CCNKΔC) and the FLAG-tag (to detect DDB1). An increased signal for CDK12/CCNKΔC in the this compound-treated sample compared to the DMSO control confirms the induced interaction.[4]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay provides a quantitative measure of the this compound-induced interaction between CDK12 and DDB1.

Principle: Donor and acceptor beads are coated with antibodies or tags that recognize the two proteins of interest. When the proteins interact, the beads are brought into close proximity, leading to the generation of a luminescent signal.

Protocol:

  • Reagent Preparation: Use purified FLAG-Avi-tagged DDB1 and His-tagged CDK12KD/His-tagged CCNKΔC. Utilize anti-FLAG acceptor beads and Nickel Chelate donor beads.

  • Assay Setup: In a 384-well plate, add the proteins and varying concentrations of this compound (or DMSO control) in an appropriate assay buffer.

  • Bead Addition: Add the acceptor beads and incubate, followed by the addition of the donor beads in subdued light.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 1 hour).

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the AlphaScreen signal against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value for ternary complex formation.[1]

In Vitro Ubiquitination Assay

This assay directly assesses the functional consequence of the ternary complex formation – the ubiquitination of Cyclin K.

Principle: Purified components of the ubiquitination machinery are combined in the presence and absence of this compound to reconstitute the ubiquitination of CCNK.

Protocol:

  • Reaction Mixture: In a reaction tube, combine purified recombinant ubiquitin, E1 activating enzyme (e.g., UBA1), E2 conjugating enzyme (e.g., UBE2G1 and UBE2D3), E3 ligase complex (CUL4-RBX1-DDB1), and the CDK12/CCNK substrate.[1][4]

  • Initiation: Add ATP to initiate the reaction and incubate at 37°C for a specified time (e.g., 1-2 hours). Include parallel reactions with DMSO as a negative control and reactions omitting key components (e.g., E1, E3, or this compound) to demonstrate dependency.[1]

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against CCNK. The appearance of a high-molecular-weight smear or distinct bands corresponding to polyubiquitinated CCNK in the presence of this compound confirms its activity.[1]

Visualizations

The following diagrams illustrate the key processes and workflows discussed in this guide.

HQ461_Signaling_Pathway cluster_0 This compound-Induced Ternary Complex Formation and CCNK Degradation This compound This compound CDK12_CCNK CDK12/CCNK Complex This compound->CDK12_CCNK Binds to CDK12 Ternary_Complex CDK12-HQ461-DDB1 Ternary Complex CDK12_CCNK->Ternary_Complex DDB1_CUL4 DDB1-CUL4-RBX1 E3 Ligase DDB1_CUL4->Ternary_Complex PolyUb_CCNK Polyubiquitinated CCNK Ternary_Complex->PolyUb_CCNK Recruits E3 Ligase to CCNK Ub Ubiquitin Ub->PolyUb_CCNK Proteasome Proteasome PolyUb_CCNK->Proteasome Targeted for Degradation Degraded_CCNK Degraded CCNK Fragments Proteasome->Degraded_CCNK

Caption: Signaling pathway of this compound-induced Cyclin K degradation.

Experimental_Workflow cluster_1 Workflow for Confirming Ternary Complex Formation Hypothesis Hypothesis: This compound induces CDK12-DDB1 interaction CoIP Co-Immunoprecipitation (Qualitative) Hypothesis->CoIP AlphaScreen AlphaScreen Assay (Quantitative) Hypothesis->AlphaScreen InVitro_Ubiq In Vitro Ubiquitination (Functional Outcome) CoIP->InVitro_Ubiq Suggests Interaction AlphaScreen->InVitro_Ubiq Quantifies Interaction Confirmation Confirmation of Ternary Complex Formation and Function InVitro_Ubiq->Confirmation

Caption: Experimental workflow for ternary complex confirmation.

Logical_Comparison cluster_2 Comparison of CDK12-Targeting Molecules Molecule_Class CDK12-Targeting Molecules Molecular_Glues Molecular Glues (e.g., this compound, dCeMM4) Molecule_Class->Molecular_Glues Inhibitors Kinase Inhibitors (e.g., SNS-032) Molecule_Class->Inhibitors Binds_CDK12 Binds to CDK12 Kinase Domain Molecular_Glues->Binds_CDK12 Binds to CDK12 Inhibitors->Binds_CDK12 Binds to CDK12 Induces_Interaction Induces Ternary Complex with DDB1 Binds_CDK12->Induces_Interaction Yes (Glues) No_Interaction Does NOT Induce Ternary Complex Binds_CDK12->No_Interaction No (Inhibitors) Degradation Leads to CCNK Degradation Induces_Interaction->Degradation No_Degradation Inhibits Kinase Activity, No Degradation No_Interaction->No_Degradation

Caption: Logical comparison of molecular glues vs. inhibitors for CDK12.

References

A Comparative Analysis of Targeted Cancer Therapeutics: Evaluating MEK Inhibitors Across Diverse Cancer Models as a Proxy for Novel Agents like HQ461

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: The compound of interest, HQ461, represents a novel class of therapeutics known as "molecular glue degraders." Specifically, this compound initiates the degradation of Cyclin K, a critical component of the CDK12 complex, leading to the downregulation of DNA damage response genes and subsequent cancer cell death.[1][2][3] This mechanism holds significant promise. However, as a preclinical compound, publicly available data on its cross-cancer model efficacy and direct comparisons are limited.

To fulfill the structural and content requirements of your request, this guide will use a well-established class of targeted therapies—MEK inhibitors —as a proxy. These inhibitors, which target the MAPK/ERK signaling pathway, are clinically relevant in various cancers and offer a wealth of experimental data for a comprehensive comparison. This guide will compare the performance of two representative MEK inhibitors, Trametinib and Cobimetinib , with standard-of-care chemotherapies across melanoma, pancreatic, and lung cancer models.

Comparative Efficacy of MEK Inhibitors vs. Standard of Care

The following tables summarize the half-maximal inhibitory concentration (IC50) values for the MEK inhibitors Trametinib and Cobimetinib compared to standard chemotherapeutic agents in various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: In Vitro Efficacy in Melanoma Cell Lines
Cell LineGenetic ProfileTrametinib IC50 (nM)Cobimetinib IC50 (nM)Alternative AgentAlternative Agent IC50
A375 BRAF V600E0.4 - 1.040 ± 2.63[4]Vemurafenib (BRAFi)173 nM[4]
SK-MEL-28 BRAF V600E13.3[5]Not ReportedVemurafenib (BRAFi)Not Reported
G361 NRAS Q61R0.4[5]Not ReportedVemurafenib (BRAFi)Not Reported
SK-MEL-2 NRAS Q61R1.1[5]Not ReportedVemurafenib (BRAFi)Not Reported
Table 2: In Vitro Efficacy in Pancreatic Cancer Cell Lines
Cell LineGenetic ProfileTrametinib IC50 (nM)Alternative AgentGemcitabine IC50 (nM)
MIA PaCa-2 KRAS G12CNot ReportedGemcitabine25.00 ± 0.47[2]
PANC-1 KRAS G12DNot ReportedGemcitabine48.55 ± 2.30[2]
AsPC-1 KRAS G12DNot ReportedGemcitabineNot Reported
BxPC-3 KRAS wild-typeNot ReportedGemcitabineNot Reported

Note: While direct IC50 values for Trametinib in these specific pancreatic cell lines were not found in the search, preclinical studies confirm its activity in KRAS-mutant pancreatic cancer models. One study showed that Trametinib significantly reduced tumor growth compared to controls.[6]

Table 3: In Vitro Efficacy in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
Cell LineGenetic ProfileTrametinib IC50 (nM)Cobimetinib IC50 (nM)Alternative AgentCisplatin IC50 (µM)
A549 KRAS G12SModerately Sensitive (10-100)[7]Not ReportedCisplatin6.59 - 9[8][9]
H1299 NRAS Q61LHighly Sensitive (<10)[7]Not ReportedCisplatin27 ± 4[8]
CALU-6 KRAS Q61KHighly Sensitive (<10)[7]Not ReportedCisplatinNot Reported
H460 KRAS Q61HMinimally Sensitive (>100)[7]Not ReportedCisplatinNot Reported

Signaling Pathways and Experimental Workflows

Mechanism of Action: The MAPK/ERK Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] In many cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth. MEK inhibitors such as Trametinib and Cobimetinib are allosteric inhibitors that bind to and inhibit the activity of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor growth.

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., MYC, ELK1) ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Inhibitor Trametinib / Cobimetinib Inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway showing MEK inhibitor action.
Experimental Workflow: In Vitro Drug Efficacy

The following diagram outlines a typical workflow for assessing the efficacy of a compound like a MEK inhibitor in cancer cell lines.

Experimental_Workflow cluster_assays Efficacy Assessment start Start: Cancer Cell Lines culture Cell Culture & Seeding (96-well plates) start->culture treat Drug Treatment (Varying Concentrations) culture->treat incubate Incubation (e.g., 48-72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Protein Analysis (Western Blot for p-ERK) incubate->western analyze Data Analysis: IC50 Calculation, Pathway Inhibition viability->analyze western->analyze end End: Comparative Efficacy analyze->end

Caption: Workflow for in vitro evaluation of anticancer compounds.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of viability and proliferation, allowing for the calculation of IC50 values.

Materials:

  • Cancer cell lines

  • 96-well flat-bottom plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Include control wells with medium only for background measurement.

  • Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Drug Treatment: Prepare serial dilutions of the test compounds (e.g., MEK inhibitors, chemotherapies) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well and pipette gently to dissolve the crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[12]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Western Blot for MAPK Pathway Analysis

This protocol is used to detect the phosphorylation status of ERK (p-ERK), a key downstream marker of MEK activity. A decrease in the p-ERK/total-ERK ratio indicates successful target inhibition.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis: Culture and treat cells with the inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer containing phosphatase inhibitors.[13] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

  • Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK (e.g., at a 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.[15][16]

  • Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again as in the previous step. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total-ERK, following the same incubation and detection steps.[14]

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG mice)

  • Cancer cell line suspension in sterile PBS or Matrigel

  • Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100-200 µL) into the flank of each mouse. For orthotopic models, cells are injected into the target organ, such as the lung or pancreas.[17]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Begin treatment with the test compound (e.g., Trametinib) and a vehicle control according to the desired dosing schedule and route of administration.

  • Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot). Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine efficacy.[18]

References

A Comparative Analysis of the Cytotoxicity of HQ461 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of the novel molecular glue HQ461 and its analogs. The data presented is compiled from peer-reviewed research to facilitate an objective evaluation of their potential as therapeutic agents. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Comparison of this compound and its Analogs

The cytotoxic activity of this compound and its analogs is intrinsically linked to their ability to induce the degradation of Cyclin K (CCNK). The following table summarizes the half-maximal CCNK-degradation concentrations (DC50) and the maximal degradation (Dmax) percentages for this compound and a selection of its analogs. A lower DC50 value indicates greater potency in inducing Cyclin K degradation. The cytotoxicity of the parent compound, this compound, was determined in the A549 non-small cell lung cancer cell line, with a half-maximal inhibitory concentration (IC50) of 1.3 µM.[1]

CompoundChemical Structure/ModificationDC50 (µM)Dmax (%)
This compound -0.38>95
Analog 14-pyridyl replaced with phenyl>10<10
Analog 24-pyridyl replaced with 2-pyridyl3.5~80
Analog 34-pyridyl replaced with 3-pyridyl1.1>95
Analog 4Methyl on thiazole removed>10<10
Analog 5Thiazole replaced with oxazole>10<10
Analog 6Amine linker replaced with ether>10<10
Analog 7Phenylalanine methyl ester replaced with alanine methyl ester0.28>95
Analog 8Phenylalanine methyl ester replaced with glycine methyl ester0.52>95
Analog 9Phenylalanine methyl ester replaced with leucine methyl ester0.23>95

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and its analogs.

Cell Viability Assay

This protocol was used to determine the cytotoxicity of the compounds in A549 cells.

  • Cell Seeding: A549 cells were seeded into 96-well plates at a density of 3,000 cells per well.

  • Compound Treatment: After 24 hours, the cells were treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using a nonlinear regression model.

CCNK-luc Reporter Assay

This assay was employed to quantify the degradation of Cyclin K induced by the compounds.

  • Transfection: HEK293T cells were co-transfected with a plasmid encoding a CCNK-luciferase fusion protein and a control plasmid.

  • Compound Treatment: 24 hours post-transfection, the cells were treated with the test compounds at various concentrations.

  • Incubation: The cells were incubated for an additional 8 hours.

  • Lysis: The cells were lysed using a passive lysis buffer.

  • Luminescence Measurement: The luciferase activity was measured using a luminometer.

  • Data Analysis: The half-maximal degradation concentration (DC50) and maximal degradation (Dmax) were determined by fitting the data to a dose-response curve.[1]

Visualizing the Molecular Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and the experimental workflow for its evaluation.

HQ461_Signaling_Pathway cluster_cell Cell This compound This compound CDK12_CCNK CDK12-Cyclin K Complex This compound->CDK12_CCNK Binds DDB1 DDB1 CDK12_CCNK->DDB1 Forms ternary complex with this compound Proteasome Proteasome CDK12_CCNK->Proteasome Targeted for Degradation Phosphorylation RNA Pol II Phosphorylation CDK12_CCNK->Phosphorylation Mediates CUL4_RBX1 CUL4-RBX1 E3 Ligase DDB1->CUL4_RBX1 Recruits CUL4_RBX1->CDK12_CCNK Ubiquitinates Cyclin K Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK Degraded_CCNK->Phosphorylation Inhibits Cell_Death Cell Death DDR_Genes DNA Damage Response Genes DDR_Genes->Cell_Death Leads to Phosphorylation->DDR_Genes Activates Transcription Experimental_Workflow cluster_workflow Experimental Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_degradation Cyclin K Degradation Assay start Start: Synthesize this compound and Analogs cell_culture Cell Culture: A549 and HEK293T cells start->cell_culture seed_a549 Seed A549 cells in 96-well plates cell_culture->seed_a549 transfect_hek Transfect HEK293T with CCNK-luc reporter cell_culture->transfect_hek treat_a549 Treat with compounds seed_a549->treat_a549 incubate_a549 Incubate for 72h treat_a549->incubate_a549 viability_assay CellTiter-Glo Assay incubate_a549->viability_assay calc_ic50 Calculate IC50 viability_assay->calc_ic50 data_analysis Comparative Data Analysis and SAR calc_ic50->data_analysis treat_hek Treat with compounds transfect_hek->treat_hek incubate_hek Incubate for 8h treat_hek->incubate_hek luciferase_assay Measure Luciferase Activity incubate_hek->luciferase_assay calc_dc50 Calculate DC50 & Dmax luciferase_assay->calc_dc50 calc_dc50->data_analysis

References

A Comparative Guide to Alternatives for HQ461 in Targeted Protein Degradation of Cyclin K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of targeted protein degradation strategies focusing on alternatives to the molecular glue HQ461 for the degradation of Cyclin K (CCNK). This compound is a known molecular glue that induces the degradation of Cyclin K by promoting its interaction with the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex via CDK12.[1] This guide explores other molecular glues and Proteolysis-Targeting Chimeras (PROTACs) that also target Cyclin K, presenting available experimental data to facilitate an objective comparison.

Introduction to Targeted Protein Degradation of Cyclin K

Cyclin K, in complex with Cyclin-Dependent Kinase 12 (CDK12) and CDK13, plays a crucial role in regulating gene transcription.[2][3] The CDK12/Cyclin K complex phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription elongation.[2] Dysregulation of this complex is implicated in various cancers, making it an attractive therapeutic target.[4] Targeted protein degradation (TPD) offers a novel therapeutic modality to eliminate disease-causing proteins rather than just inhibiting their function. This is achieved through small molecules, such as molecular glues and PROTACs, that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).

Molecular Glues are small molecules that induce a direct interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.

PROTACs are heterobifunctional molecules with two distinct domains connected by a linker: one binds to the target protein, and the other recruits a specific E3 ubiquitin ligase.

This guide will compare the performance of this compound with other reported Cyclin K degraders, focusing on key performance metrics such as degradation potency (DC50) and efficacy (Dmax).

Quantitative Performance Data

The following table summarizes the performance of various molecules in inducing the degradation of Cyclin K. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

CompoundTypeTarget ProteinE3 Ligase RecruitedCell LineDC50DmaxCitation
This compound Molecular GlueCyclin KDDB1-CUL4-RBX1A549~1.3 µM (IC50 for viability)>8-fold reduction of CCNK at 4h with 10 µM[1][5]
SR-4835 Molecular GlueCyclin KDDB1-CUL4-RBX1A549 (HiBiT tag)~90 nM>95%[6]
CR8 Analogue (21) Molecular GlueCyclin KDDB1-CUL4-RBX1Not SpecifiedPotentStrongest effect on Cyclin K among tested analogues[7]
Dinaciclib Analogue (37) Molecular GlueCyclin KDDB1-CUL4-RBX1Not SpecifiedComparable to Cpd 21Lower than Cpd 21[7]
AT-7519 Analogue (41) Molecular GlueCyclin KDDB1-CUL4-RBX1Not SpecifiedEffectivePronounced effects on other proteins as well[7]
THAL-SNS-032 (CDK9 PROTAC) PROTACCDK9 (spares Cyclin K)CRBNMOLT-4Not applicable for Cyclin KSpares Cyclin K[8]

Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation achieved.

Signaling Pathways and Mechanisms of Action

This compound acts as a molecular glue, binding to CDK12 and inducing a conformational change that creates a novel binding surface for the DDB1 component of the CUL4-RBX1 E3 ubiquitin ligase complex. This ternary complex formation (CDK12-HQ461-DDB1) brings Cyclin K into proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome. The degradation of Cyclin K compromises the function of CDK12.[1]

HQ461_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation CDK12_CCNK CDK12-Cyclin K Complex Ternary_Complex CDK12-HQ461-DDB1 Ternary Complex CDK12_CCNK->Ternary_Complex This compound binds CDK12 This compound This compound DDB1_CUL4_RBX1 DDB1-CUL4-RBX1 E3 Ligase DDB1_CUL4_RBX1->Ternary_Complex Ub_CCNK Polyubiquitinated Cyclin K Ternary_Complex->Ub_CCNK Ubiquitination Proteasome Proteasome Ub_CCNK->Proteasome Degraded_CCNK Degraded Cyclin K Proteasome->Degraded_CCNK Degradation

This compound-mediated degradation of Cyclin K.

PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby inducing their proximity. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation Target_Protein Target Protein (e.g., Cyclin K) Ternary_Complex Target-PROTAC-E3 Ternary Complex Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Proteasome Proteasome Ub_Target->Proteasome Degraded_Target Degraded Target Proteasome->Degraded_Target Degradation

General mechanism of PROTACs.

Degradation of Cyclin K leads to the inhibition of CDK12/13 kinase activity. This has several downstream consequences, including:

  • Reduced RNA Polymerase II Phosphorylation: CDK12 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is crucial for transcriptional elongation. Loss of Cyclin K impairs this process.[2]

  • Downregulation of DNA Damage Response (DDR) Genes: CDK12 is particularly important for the expression of long genes, including many involved in the DNA damage response, such as BRCA1, FANCD2, and ATR.[3] Their downregulation can sensitize cancer cells to DNA-damaging agents and PARP inhibitors.

  • Alterations in RNA Processing: CDK12 also regulates co-transcriptional splicing and RNA turnover.[9]

Downstream_Effects CCNK_Degradation Cyclin K Degradation (e.g., by this compound) CDK12_Inhibition CDK12/13 Inhibition CCNK_Degradation->CDK12_Inhibition RNAPII_Hypo Reduced RNAPII CTD Phosphorylation CDK12_Inhibition->RNAPII_Hypo Transcription_Elongation Impaired Transcriptional Elongation RNAPII_Hypo->Transcription_Elongation DDR_Downregulation Downregulation of DDR Genes (BRCA1, etc.) Transcription_Elongation->DDR_Downregulation Splicing_Alteration Altered RNA Splicing & Turnover Transcription_Elongation->Splicing_Alteration Cell_Death Cancer Cell Death DDR_Downregulation->Cell_Death

Downstream effects of Cyclin K degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of targeted protein degraders.

This protocol is used to determine the extent of target protein degradation (Dmax) and the concentration required for 50% degradation (DC50).

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment - Seed cells - Treat with degrader (dose-response) Lysis 2. Cell Lysis - Harvest cells - Lyse in RIPA buffer with protease inhibitors Cell_Culture->Lysis Quantification 3. Protein Quantification - BCA or Bradford assay Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Denature proteins - Separate by size Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer to PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking 6. Blocking - Block with 5% non-fat milk or BSA in TBST Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - Incubate with primary antibody against target protein and loading control (e.g., GAPDH) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detection - Add ECL substrate - Image chemiluminescence Secondary_Ab->Detection Analysis 10. Data Analysis - Densitometry analysis - Normalize to loading control - Calculate DC50 and Dmax Detection->Analysis

Quantitative Western Blot workflow.

Detailed Steps:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the degrader compound for a predetermined amount of time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Normalize protein amounts for each sample, add Laemmli sample buffer, and denature by heating. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin K) and a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the degrader concentration to determine the DC50 and Dmax values.[10][11]

This assay measures the formation of the ternary complex (Target Protein-Degrader-E3 Ligase), which is a critical step in the mechanism of action for both molecular glues and PROTACs.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. If a donor fluorophore (e.g., on an antibody to the E3 ligase) and an acceptor fluorophore (e.g., on an antibody to the target protein) are brought close together by the formation of the ternary complex, energy transfer occurs, resulting in a detectable signal.

General Protocol:

  • Reagent Preparation: Prepare recombinant target protein (e.g., CDK12/Cyclin K), E3 ligase (e.g., DDB1), and the degrader compound at various concentrations. Prepare TR-FRET donor and acceptor-labeled antibodies.

  • Assay Plate Setup: In a microplate, add the target protein, E3 ligase, and the degrader compound.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Antibody Addition: Add the donor and acceptor-labeled antibodies.

  • Signal Detection: Measure the TR-FRET signal using a plate reader.

  • Data Analysis: A bell-shaped curve is typically observed when plotting the TR-FRET signal against the degrader concentration, which is indicative of the "hook effect" common with bifunctional molecules. The peak of the curve represents the optimal concentration for ternary complex formation.[12]

This assay assesses the cytotoxic effect of the degrader compounds on cancer cells.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo assay measures the amount of ATP present, which is an indicator of metabolically active cells.

General Protocol (MTT):

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a range of concentrations of the degrader compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[13]

Conclusion

The targeted degradation of Cyclin K presents a promising therapeutic strategy for certain cancers. While this compound has been instrumental in validating this approach, a growing number of alternative molecular glues and the potential for developing Cyclin K-targeting PROTACs offer new avenues for drug discovery. The data presented in this guide highlight the varying potencies and efficacies of different Cyclin K degraders. The choice of a particular degrader for further development will depend on a comprehensive evaluation of its degradation profile, selectivity, and downstream biological effects. The provided experimental protocols offer a framework for conducting such comparative studies in a robust and standardized manner. As the field of targeted protein degradation continues to evolve, the rational design and systematic evaluation of novel degraders will be crucial for translating these innovative therapies into clinical practice.

References

Unveiling the Transcriptional Consequences of HQ461: A Comparative Analysis of Cyclin K Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular glue HQ461 with other Cyclin K (CCNK) degraders, focusing on their downstream effects on gene expression. We present a detailed analysis of experimental data, protocols, and the underlying signaling pathways to offer a clear perspective on their mechanisms and therapeutic potential.

This compound is a novel molecular glue that induces the degradation of Cyclin K (CCNK), a crucial partner of Cyclin-Dependent Kinase 12 (CDK12). The CDK12/CCNK complex plays a vital role in regulating the transcription of genes involved in the DNA Damage Response (DDR). By promoting the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of CCNK. This targeted degradation of CCNK impairs CDK12 function, leading to the downregulation of key DDR genes and ultimately, cell death in cancer cells.

Comparative Analysis of Downstream Gene Expression

To validate the downstream effects of this compound and compare its efficacy with other CCNK degraders, we have summarized key experimental findings. The data below highlights the impact of this compound, its more potent derivative LL-K12-18, and the alternative molecular glue CR8 on the mRNA levels of critical DDR genes.

CompoundTarget GenesCell LineTreatmentFold Change in mRNA Levels
This compound BRCA1A54910 µM for 16h~0.4-fold decrease[1]
BRCA2A54910 µM for 16h~0.5-fold decrease[1]
ATRA54910 µM for 16h~0.6-fold decrease[1]
ERCC4A54910 µM for 16h~0.5-fold decrease[1]
LL-K12-18 BRCA1MDA-MB-2316hMore significant decrease than precursor[2][3]
FANCFMDA-MB-2316hSignificant decrease[2][3]
ERCC4MDA-MB-2316hSignificant decrease[2][3]
CR8 DDR GenesVarious-Downregulation reported, specific fold change for BRCA1, BRCA2, ATR, ERCC4 not available in searched literature.

Note: The IC50 of this compound in A549 cells is 1.3 µM.[4] LL-K12-18 is a derivative of this compound with significantly improved potency.[2][3][4] While CR8 is known to downregulate DDR genes, specific quantitative data for direct comparison of BRCA1, BRCA2, ATR, and ERCC4 was not found in the reviewed literature.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedures used to validate the effects of this compound, the following diagrams are provided.

HQ461_Mechanism cluster_cell Cancer Cell This compound This compound CDK12_CCNK CDK12/Cyclin K Complex This compound->CDK12_CCNK Binds to CDK12 DDB1_E3 DDB1-CUL4-RBX1 E3 Ligase CDK12_CCNK->DDB1_E3 Proteasome Proteasome CDK12_CCNK->Proteasome Degradation of Cyclin K DDR_Genes DNA Damage Response Genes CDK12_CCNK->DDR_Genes Phosphorylates RNA Pol II Promotes transcription DDB1_E3->CDK12_CCNK Ub Ubiquitin Cell_Death Cell Death Proteasome->Cell_Death Leads to Transcription Transcription

This compound Mechanism of Action

The diagram above illustrates how this compound acts as a molecular glue. It binds to CDK12, creating a new interface that is recognized by the DDB1-CUL4-RBX1 E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of Cyclin K, marking it for degradation by the proteasome. The loss of Cyclin K impairs the transcriptional regulatory function of CDK12, resulting in the downregulation of DNA damage response genes and subsequent cell death.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Gene Expression Analysis cluster_genes Target Genes A549_cells A549 Cells HQ461_treatment Treat with 10 µM this compound for 16 hours A549_cells->HQ461_treatment RNA_extraction Total RNA Extraction HQ461_treatment->RNA_extraction RT_qPCR Reverse Transcription Quantitative PCR (RT-qPCR) RNA_extraction->RT_qPCR Data_analysis Data Analysis (Fold Change Calculation) RT_qPCR->Data_analysis BRCA1 BRCA1 RT_qPCR->BRCA1 BRCA2 BRCA2 RT_qPCR->BRCA2 ATR ATR RT_qPCR->ATR ERCC4 ERCC4 RT_qPCR->ERCC4

RT-qPCR Experimental Workflow

This workflow outlines the key steps in quantifying the downstream effects of this compound on gene expression. Human lung carcinoma A549 cells are treated with a specific concentration of this compound for a defined period. Following treatment, total RNA is extracted and subjected to reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA levels of the target DNA damage response genes. The data is then analyzed to determine the fold change in gene expression compared to untreated control cells.

Experimental Protocols

Cell Culture and Treatment: A549 human lung carcinoma cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. For experimental purposes, cells were seeded at an appropriate density and allowed to adhere overnight. Subsequently, the cells were treated with this compound at a final concentration of 10 µM or with a vehicle control (DMSO) for 16 hours before harvesting.

RNA Isolation and RT-qPCR: Total RNA was extracted from the treated and control A549 cells using a commercial RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the extracted RNA were determined using a spectrophotometer. First-strand cDNA was synthesized from an equal amount of total RNA from each sample using a reverse transcription kit.

Quantitative real-time PCR (RT-qPCR) was performed using a qPCR system with SYBR Green master mix and primers specific for the target genes (BRCA1, BRCA2, ATR, and ERCC4) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The thermal cycling conditions were optimized for each primer set. The relative mRNA expression levels were calculated using the ΔΔCt method, and the results were expressed as fold change relative to the vehicle-treated control.

Western Blotting: To confirm the degradation of Cyclin K at the protein level, western blotting can be performed. A549 cells are treated with this compound for various time points. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Cyclin K and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Conclusion

This compound demonstrates a clear mechanism of action as a molecular glue, effectively inducing the degradation of Cyclin K and leading to the downregulation of critical DNA damage response genes. The provided quantitative data and experimental protocols offer a solid foundation for researchers to validate and further explore the therapeutic potential of this and other related compounds. The comparison with emerging, more potent derivatives like LL-K12-18 highlights the rapid advancements in the field of targeted protein degradation. Further studies providing direct quantitative comparisons of gene expression changes induced by a broader range of Cyclin K degraders will be invaluable for the drug development community.

References

Orthogonal Assays to Confirm the Mechanism of Action of HQ461, a Putative MK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of HQ461, a hypothetical compound identified as a potent inhibitor of MAP kinase-activated protein kinase 2 (MK2). For researchers in drug development, confirming that a compound's activity in a primary screen translates to on-target effects in a cellular environment is a critical step. This involves utilizing a series of distinct, or orthogonal, assays that measure different aspects of the drug's interaction with its target and the subsequent biological consequences.

Here, we compare three key orthogonal assays: the Cellular Thermal Shift Assay (CETSA) to confirm target engagement, Western Blotting for the downstream substrate phospho-HSP27 (p-HSP27) to measure proximal pharmacodynamic effects, and a TNF-α ELISA to quantify a key downstream phenotypic outcome.

The MK2 Signaling Pathway

The p38 MAPK pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress.[1][2][3] Upon activation, p38 MAPK phosphorylates and activates its downstream substrate, MK2.[1][2][3] Activated MK2, in turn, phosphorylates several cellular proteins, including Heat Shock Protein 27 (HSP27).[1][2][3] Phosphorylation of HSP27 is involved in regulating actin polymerization and cell migration.[1][2] Furthermore, the p38/MK2 pathway is a key regulator of the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor alpha (TNF-α). Therefore, inhibition of MK2 is expected to reduce both HSP27 phosphorylation and TNF-α production.

MK2_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress/LPS Stress/LPS p38_MAPK p38 MAPK Stress/LPS->p38_MAPK Activates MK2 MK2 p38_MAPK->MK2 Phosphorylates HSP27 HSP27 MK2->HSP27 Phosphorylates TNFa_mRNA TNF-α mRNA MK2->TNFa_mRNA Stabilizes p_HSP27 p-HSP27 (Ser82) HSP27->p_HSP27 TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein Translation This compound This compound This compound->MK2 Inhibits Workflow cluster_workflow Orthogonal Assay Workflow start Primary Hit: this compound from MK2 biochemical screen cetsa Assay 1: CETSA (Target Engagement) start->cetsa western Assay 2: p-HSP27 Western Blot (Proximal PD) start->western elisa Assay 3: TNF-α ELISA (Functional Outcome) start->elisa conclusion Conclusion: This compound is a potent and on-target MK2 inhibitor cetsa->conclusion western->conclusion elisa->conclusion

References

A Comparative Guide to the Structure-Activity Relationships of HQ461 and CR8: Two Distinct Molecular Glues Targeting Cyclin K Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of two pivotal molecular glues, HQ461 and CR8. Both compounds induce the degradation of Cyclin K (CCNK) by promoting a novel protein-protein interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the CUL4-RBX1 E3 ubiquitin ligase complex. This targeted protein degradation pathway holds significant therapeutic promise, particularly in oncology. While both molecules converge on the same mechanism, their origins, and detailed molecular interactions exhibit key differences that are crucial for the rational design of next-generation molecular glues.

At a Glance: Key Performance and Structural Differences

FeatureThis compoundCR8
Primary Discovery Context Phenotype-based screen for NRF2 activity suppressorsSecond-generation pan-CDK inhibitor (derived from roscovitine)
Primary Molecular Target Induces CDK12-DDB1 interaction for CCNK degradationPan-CDK inhibitor with molecular glue activity for CCNK degradation
Reported IC50 (A549 cells) 1.3 µM[1]Data in A549 cells not available in the reviewed literature.
Key Pharmacophore for Glue Activity 5-methylthiazol-2-amine[2]Solvent-exposed pyridyl moiety
CDK12 Binding Binds to the ATP-binding pocket of CDK12's kinase domain[3][4]Binds to the ATP-binding pocket of CDK12
DDB1 Interaction Induces a neosubstrate interaction with DDB1Induces a neosubstrate interaction with DDB1
Kinase Selectivity Information on broad kinase selectivity is limited.Pan-CDK inhibitor, also targets other kinases like CK1, CLK, and DYRK.
Ternary Complex Crystal Structure PDB: 8BUG[3]Crystal structure of the ternary complex has been reported.

Mechanism of Action: A Tale of Two Glues

Both this compound and CR8 function as "molecular glues," small molecules that induce or stabilize protein-protein interactions. In this case, they facilitate the formation of a ternary complex between CDK12 and DDB1. This induced proximity leads to the polyubiquitination of Cyclin K, the regulatory partner of CDK12, by the CUL4-RBX1 E3 ligase, marking it for proteasomal degradation. The degradation of Cyclin K compromises the function of CDK12, a critical regulator of transcription and the DNA damage response, ultimately leading to cell death.[2]

Despite this shared mechanism, the nuanced differences in their origins are reflected in their broader biochemical profiles. CR8 was initially developed as a potent inhibitor of multiple cyclin-dependent kinases. Its molecular glue activity was a later discovery, highlighting that existing kinase inhibitors can possess unexpected functionalities. In contrast, this compound was identified in a phenotypic screen, and its mechanism as a molecular glue was subsequently elucidated. This suggests that while both bind to the ATP pocket of CDK12, their overall structures are not optimized for the same primary endpoint, which is reflected in their differing kinase inhibition profiles.

cluster_0 Cellular Environment HQ461_CR8 This compound or CR8 CDK12_CCNK CDK12-Cyclin K Complex HQ461_CR8->CDK12_CCNK Binds to CDK12 Ternary_Complex Ternary Complex (CDK12-Glue-DDB1) HQ461_CR8->Ternary_Complex Induces Interaction CDK12_CCNK->Ternary_Complex DDB1 DDB1-CUL4-RBX1 E3 Ligase DDB1->Ternary_Complex Ubiquitination Polyubiquitination of Cyclin K Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Cell_Death Cell Death Proteasome->Cell_Death

Figure 1. Signaling pathway of this compound and CR8-mediated Cyclin K degradation.

Structure-Activity Relationship (SAR) Insights

The ability of this compound and CR8 to act as molecular glues is intrinsically linked to specific structural features that mediate the interaction with both CDK12 and DDB1.

This compound: SAR studies have highlighted the critical role of the 5-methylthiazol-2-amine pharmacophore in the molecular glue activity of this compound.[2] The crystal structure of the CDK12-DDB1-HQ461 ternary complex (PDB: 8BUG) reveals that this compound binds within the ATP-binding pocket of CDK12's kinase domain.[3][4] This binding conformation presents a surface that is complementary to a region on DDB1, thus stabilizing the ternary complex.

CR8: For CR8, a derivative of roscovitine, the solvent-exposed pyridyl moiety is crucial for its ability to recruit DDB1. While the core of the molecule occupies the ATP-binding site of CDK12, the pyridyl group extends outwards to engage with the surface of DDB1. This "gain-of-function" demonstrates how modifications to existing kinase inhibitor scaffolds can impart novel molecular glue capabilities.

Experimental Protocols

Cyclin K Degradation Assay via Western Blotting

This protocol outlines the steps to assess the degradation of Cyclin K in cultured cells following treatment with this compound or CR8.

a. Cell Culture and Treatment:

  • Seed A549 cells (or another suitable cell line) in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treat the cells with varying concentrations of this compound or CR8 (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control.

  • Incubate the cells for a specified time course (e.g., 2, 4, 8, 24 hours).

b. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein extract.

c. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

d. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Cyclin K overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Start Start Cell_Culture Cell Seeding & Treatment Start->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Membrane Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Cyclin K, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

Figure 2. Experimental workflow for the Cyclin K degradation assay.

In Vitro CDK12 Kinase Assay

This protocol describes a method to measure the inhibitory activity of this compound and CR8 on the kinase activity of CDK12.

a. Reagents and Materials:

  • Recombinant active CDK12/Cyclin K complex.

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

  • ATP.

  • CDK12 substrate (e.g., a peptide or protein substrate).

  • Test compounds (this compound, CR8) and a known CDK12 inhibitor as a positive control (e.g., THZ531).

  • Kinase-Glo® Luminescent Kinase Assay Kit or similar detection reagent.

  • White, opaque 96-well or 384-well plates.

b. Assay Procedure:

  • Prepare a serial dilution of the test compounds (this compound, CR8) and the positive control inhibitor in kinase assay buffer.

  • In a white-walled microplate, add the kinase assay buffer, the recombinant CDK12/Cyclin K enzyme, and the substrate.

  • Add the diluted test compounds or vehicle control (DMSO) to the appropriate wells.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for CDK12.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent measures the amount of ATP consumed, which is inversely proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (CDK12, Substrate, Buffer) Start->Reaction_Setup Compound_Add Add Compounds/Vehicle Compound_Prep->Compound_Add Reaction_Setup->Compound_Add Preincubation Pre-incubation Compound_Add->Preincubation Reaction_Start Initiate with ATP Preincubation->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Add Kinase-Glo® Reagent Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate IC50 Readout->Analysis End End Analysis->End

Figure 3. Workflow for the in vitro CDK12 kinase inhibition assay.

Conclusion

This compound and CR8 represent two distinct starting points for the development of molecular glue degraders targeting Cyclin K. While CR8's origin as a pan-CDK inhibitor suggests a broader kinase activity profile, this compound's discovery through a phenotypic screen underscores the power of unbiased approaches in identifying novel chemical matter with unique mechanisms of action. The detailed structural and functional comparison provided in this guide serves as a valuable resource for researchers aiming to understand the nuances of these important tool compounds and to guide the design of future molecular glues with improved potency and selectivity. Further head-to-head studies quantifying their degradation efficiency, kinase selectivity, and cytotoxic profiles in a range of cancer models will be instrumental in fully elucidating their therapeutic potential.

References

Unveiling the Therapeutic Potential of HQ461: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the novel molecular glue, HQ461, and its standing against other therapeutic agents targeting the CDK12/Cyclin K axis and the DNA Damage Response pathway.

This guide provides a comprehensive evaluation of this compound, a promising new therapeutic agent, designed for researchers, scientists, and professionals in the field of drug development. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this document serves as a critical resource for assessing the future of this compound in oncology.

At a Glance: this compound vs. Key Alternatives

To facilitate a clear comparison, the following tables summarize the key performance indicators of this compound and its main competitors.

Compound Mechanism of Action Target(s) IC50 / Kd Cell Line(s)
This compound Molecular Glue DegraderCyclin K (via CDK12-DDB1 interaction)IC50: 1.3 µM[1][2][3][4]A549 (NSCLC)
CR8 Molecular Glue DegraderCyclin K (via CDK12-DDB1 interaction)IC50: Nanomolar rangeVarious cancer cell lines
SR-4835 Dual CDK12/13 Inhibitor & Molecular Glue DegraderCDK12, CDK13, Cyclin KCDK12 IC50: 99 nM; CDK13 Kd: 4.9 nM[5][6]MDA-MB-231, MDA-MB-436, HS578T, MDA-MB-468 (TNBC)[6][7]; A375, Colo829 (Melanoma)[8]
Dinaciclib Pan-CDK InhibitorCDK1, CDK2, CDK5, CDK9, CDK12CDK1 IC50: 3 nM; CDK2 IC50: 1 nM; CDK5 IC50: 1 nM; CDK9 IC50: 4 nM[9]Various cancer cell lines
THZ531 Covalent CDK12/13 InhibitorCDK12, CDK13CDK12 IC50: 158 nM; CDK13 IC50: 69 nM[10][11]Jurkat (T-ALL)[10]; KMS18, KMS28 (Multiple Myeloma)[12]

In Vivo Efficacy: A Comparative Overview

Compound Cancer Model Dosing & Administration Key Findings
CR8 Traumatic Brain Injury (mouse)Intracerebroventricular or SystemicImproved neuronal survival and cognitive performance.[13]
SR-4835 Triple-Negative Breast Cancer (mouse xenograft)Not specifiedPotent in vivo anti-TNBC activity, augments chemotherapy efficacy.[7]
SR-4835 Urothelial Carcinoma (mouse xenograft)Not specifiedSynergistic effect with cisplatin against tumor growth.[14]
SR-4835 Glioblastoma (orthotopic murine PDX model)Not specifiedSignificantly longer overall survival without toxicity.[15]
Dinaciclib T-cell Acute Lymphoblastic Leukemia (mouse xenograft)Not specifiedExtended survival of mice.[16]
THZ531 (analog BSJ-01-175) Ewing Sarcoma (PDX mouse model)10 mg/kg once a day, intraperitonealIn vivo efficacy against tumor growth.[17]

Delving into the Mechanism: The this compound Signaling Pathway

This compound functions as a molecular glue, a novel therapeutic modality that induces proximity between two proteins that do not normally interact.[18] Specifically, this compound facilitates the interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the CUL4-RBX1 E3 ubiquitin ligase complex.[1][3][4] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, the regulatory partner of CDK12.[1][3][4]

The degradation of Cyclin K impairs the kinase activity of CDK12, which is crucial for the phosphorylation of the C-terminal domain of RNA Polymerase II.[19][20] This, in turn, leads to the downregulation of a specific subset of genes, many of which are involved in the DNA Damage Response (DDR) pathway, including BRCA1, ATR, FANCI, and FANCD2.[19] The resulting "BRCAness" phenotype sensitizes cancer cells to DNA-damaging agents and can lead to synthetic lethality in tumors with pre-existing DNA repair defects.[20]

HQ461_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Ternary Complex Formation This compound This compound CDK12_CCNK CDK12-Cyclin K Complex This compound->CDK12_CCNK RNAPII RNA Polymerase II CDK12_CCNK->RNAPII Phosphorylates Ternary_Complex This compound-CDK12-DDB1 Complex CDK12_CCNK->Ternary_Complex recruits DDB1_E3 DDB1-CUL4-RBX1 E3 Ligase DDB1_E3->Ternary_Complex recruits Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Degradation of Cyclin K Transcription_Down Transcription Downregulation Proteasome->Transcription_Down leads to DDR_Genes DDR Genes (BRCA1, ATR, etc.) RNAPII->DDR_Genes Transcription Cell_Death Apoptosis / Cell Death DDR_Genes->Cell_Death prevents Transcription_Down->Cell_Death induces Ternary_Complex->Ub Ubiquitination of Cyclin K

Figure 1: this compound-mediated degradation of Cyclin K and downstream effects.

Experimental Protocols: A Guide to Key Assays

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its alternatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat with compound incubate1->treat_cells incubate2 Incubate (e.g., 72h) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent incubate3->add_solubilizer read_absorbance Measure absorbance add_solubilizer->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for a typical MTT cell viability assay.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions. It involves using an antibody to pull down a specific protein (the "bait") and any proteins that are bound to it (the "prey").

Protocol:

  • Cell Lysis: Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein.

  • Immune Complex Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the bait and the expected prey proteins.

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a specific E3 ligase can ubiquitinate a target protein.

Protocol:

  • Reaction Setup: Combine recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., DDB1-CUL4-RBX1), the substrate protein (e.g., Cyclin K), ubiquitin, and ATP in a reaction buffer.

  • Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis: Analyze the reaction products by Western blotting using an antibody against the substrate protein or ubiquitin to detect the formation of polyubiquitin chains.

Western Blot for Protein Degradation

This technique is used to quantify the amount of a specific protein in a sample, which is essential for assessing protein degradation.

Protocol:

  • Sample Preparation: Lyse cells treated with the degrader compound (e.g., this compound) at different time points. Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Quantification: Capture the light signal using an imager and quantify the band intensity to determine the relative amount of the target protein.

Logical Framework for Therapeutic Agent Comparison

The evaluation of a novel therapeutic agent like this compound requires a systematic comparison against existing alternatives. The following diagram illustrates the key parameters that should be considered in this comparative analysis.

Therapeutic_Comparison_Framework cluster_alternatives Alternative Agents cluster_parameters Comparison Parameters This compound This compound Potency Potency (IC50/Kd) This compound->Potency Efficacy Efficacy (In Vitro & In Vivo) This compound->Efficacy Selectivity Selectivity (Kinome Scan) This compound->Selectivity MoA Mechanism of Action This compound->MoA PK_Tox Pharmacokinetics & Toxicity This compound->PK_Tox CR8 CR8 CR8->Potency CR8->Efficacy CR8->Selectivity CR8->MoA CR8->PK_Tox SR4835 SR-4835 SR4835->Potency SR4835->Efficacy SR4835->Selectivity SR4835->MoA SR4835->PK_Tox Dinaciclib Dinaciclib Dinaciclib->Potency Dinaciclib->Efficacy Dinaciclib->Selectivity Dinaciclib->MoA Dinaciclib->PK_Tox THZ531 THZ531 THZ531->Potency THZ531->Efficacy THZ531->Selectivity THZ531->MoA THZ531->PK_Tox

Figure 3: Key parameters for comparing therapeutic agents.

Conclusion

This compound represents a promising new molecular glue degrader with a distinct mechanism of action that leads to the targeted degradation of Cyclin K. This, in turn, disrupts the DNA Damage Response pathway, a critical vulnerability in many cancers. While direct head-to-head comparisons are still needed, the initial data suggests that this compound has the potential to be a valuable therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy, safety, and optimal clinical application, particularly in combination with other DNA-damaging agents. This guide provides a foundational framework for these ongoing and future assessments.

References

Safety Operating Guide

Proper Disposal Procedures for HQ461: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This document provides essential safety and logistical information for the proper disposal of HQ461 (CAS No. 1226443-41-9), a molecular glue compound used in research to promote cyclin K degradation.[1] Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.

Hazard Identification and Immediate Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3)[1]

Personnel handling this compound in any form (solid powder, dissolved in solvent, or as waste) must wear appropriate Personal Protective Equipment (PPE).

Hazard TypeRequired Personal Protective Equipment (PPE)
Chemical Handling (All Forms) Wear protective gloves, protective clothing, eye protection (safety goggles/face shield).[1]
Risk of Inhalation (e.g., weighing powder) Use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[1] Avoid breathing dust.[1]
Accidental Spills Use spark-proof tools and ensure adequate ventilation. Evacuate personnel to safe areas.

Step-by-Step Disposal Protocol

Disposal of this compound and its contaminated materials must be handled through a licensed hazardous waste disposal company. Do not dispose of this chemical in standard laboratory trash or down the drain.

Experimental Protocol: Waste Segregation and Disposal

  • Segregate Waste Streams:

    • Solid Waste: Collect all unused or expired this compound powder, contaminated PPE (gloves, lab coats, etc.), and contaminated lab supplies (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container. The container must be sealable and made of a compatible material.

    • Liquid Waste: Collect all solutions containing this compound (e.g., stock solutions in DMSO, experimental media) in a separate, clearly labeled, and sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

      • Note: If dissolved in DMSO, collect in a container designated for aprotic solvents.

  • Labeling:

    • Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," its CAS number "1226443-41-9," and list all solvents present.

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Storage Pending Disposal:

    • Store sealed waste containers in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste containers.

    • Provide the waste manifest with all required information about the chemical.

  • Decontamination:

    • Thoroughly decontaminate all work surfaces and non-disposable equipment after handling this compound. Wash hands thoroughly after handling.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

HQ461_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal start This compound Waste Generated (Solid or Liquid) is_solid Is waste solid? start->is_solid collect_solid Collect in labeled SOLID hazardous waste container is_solid->collect_solid Yes collect_liquid Collect in labeled LIQUID hazardous waste container is_solid->collect_liquid No storage Store sealed container in designated waste area collect_solid->storage collect_liquid->storage ehs_contact Contact EH&S or licensed waste disposal company storage->ehs_contact disposal Dispose via licensed company in accordance with all regulations ehs_contact->disposal

Caption: Workflow for the safe segregation and disposal of this compound.

Emergency Procedures

  • If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1]

  • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Swallowed: Rinse mouth.[1] Contact a poison control center or physician.

In all cases of exposure, seek medical attention if symptoms persist. Always have the Safety Data Sheet (SDS) available when contacting emergency services.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.